molecular formula C9H14N2O2 B1300010 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid CAS No. 462068-54-8

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1300010
CAS No.: 462068-54-8
M. Wt: 182.22 g/mol
InChI Key: CCERZQAOAPQXRS-UHFFFAOYSA-N
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Description

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-propan-2-ylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERZQAOAPQXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353660
Record name 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-54-8
Record name 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 462068-54-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The described synthetic route is a robust three-step process commencing with readily available starting materials. This document details the synthesis of the key intermediate, 2-isopropylimidazole, followed by a base-catalyzed Michael addition to ethyl acrylate, and concluding with the hydrolysis of the resulting ester to the final carboxylic acid. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure successful replication and understanding. This guide is structured to provide both practical instructions and a deeper mechanistic insight, empowering researchers to not only reproduce the synthesis but also to adapt and troubleshoot as necessary.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their ability to engage in various biological interactions. The introduction of an isopropyl group at the 2-position of the imidazole ring can impart specific steric and electronic properties, influencing the molecule's binding affinity and metabolic stability. The propanoic acid moiety at the 1-position provides a handle for further functionalization or can serve as a key pharmacophoric element. This compound, therefore, represents a valuable building block in the synthesis of novel therapeutic agents.

This guide presents a logical and efficient three-step synthesis of the target compound. The overall synthetic strategy is depicted below:

Overall Synthesis reagents Ammonia + Isobutyraldehyde + Glyoxal step1 Step 1: Imidazole Ring Formation reagents->step1 intermediate1 2-isopropyl-1H-imidazole step1->intermediate1 step2 Step 2: Aza-Michael Addition intermediate1->step2 intermediate1_start acrylate Ethyl Acrylate acrylate->step2 intermediate2 ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate step2->intermediate2 step3 Step 3: Ester Hydrolysis intermediate2->step3 intermediate2_start hydrolysis_reagents Base (e.g., LiOH) hydrolysis_reagents->step3 final_product This compound step3->final_product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-isopropyl-1H-imidazole

The initial and crucial step is the construction of the 2-substituted imidazole ring. For this, we will adapt a well-established industrial method, the Radziszewski reaction, which involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, isobutyraldehyde reacts with ammonia to form an imine, which then reacts with glyoxal and another equivalent of ammonia to form a di-imine intermediate. This intermediate subsequently undergoes cyclization and dehydration to yield the aromatic imidazole ring.

Imidazole Formation Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization & Aromatization Ammonia Ammonia (NH3) Imine Imine Formation Ammonia->Imine Diimine Di-imine Intermediate Ammonia->Diimine Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Imine Glyoxal Glyoxal Glyoxal->Diimine Imine->Diimine Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Dehydration Dehydration Cyclized_Intermediate->Dehydration Loss of H2O Final_Product 2-isopropyl-1H-imidazole Dehydration->Final_Product Aromatization

Caption: Simplified mechanism for the formation of 2-isopropyl-1H-imidazole.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Isobutyraldehyde72.1172.11.01.0
25% Aqueous Ammonia17.03 (as NH3)150.0~2.2~2.2
40% Aqueous Glyoxal58.04145.01.01.0
Methanol32.04120--

Procedure:

  • To a solution of 120 g of methanol and 150.0 g of 25% aqueous ammonia in a reaction vessel, add 72.1 g (1.0 mol) of isobutyraldehyde dropwise at 25 °C over approximately 30 minutes.

  • To the resulting reaction mixture, add 145.0 g (1.0 mol) of 40% aqueous glyoxal solution dropwise at 25 °C over a period of about 2 hours.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 25 °C.

  • The reaction solution can be quantified by gas chromatography to determine the yield of 2-isopropylimidazole.[1]

  • For purification, the reaction mixture is concentrated under reduced pressure to give an oily product. This crude product is then distilled under reduced pressure to yield 2-isopropylimidazole as a white solid.

Expected Yield: 70-95%[1]

Characterization:

  • Appearance: White to cream or yellow crystals or powder.

  • Melting Point: 129-131 °C.

  • Boiling Point: 256-260 °C.

Part 2: Synthesis of ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate

This step involves the aza-Michael addition of 2-isopropylimidazole to ethyl acrylate. This is a conjugate addition reaction where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the α,β-unsaturated ester. The reaction is typically base-catalyzed to enhance the nucleophilicity of the imidazole.

Reaction Mechanism

A base is used to deprotonate the N-H of the imidazole ring, forming a more nucleophilic imidazolate anion. This anion then attacks the electron-deficient β-carbon of ethyl acrylate in a Michael-type fashion. Subsequent protonation of the resulting enolate yields the final product.

Michael Addition Mechanism cluster_activation Imidazole Activation cluster_addition Conjugate Addition cluster_protonation Protonation Imidazole 2-isopropyl-1H-imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Base (e.g., K2CO3) Base->Imidazolate Deprotonation Enolate_Intermediate Enolate Intermediate Imidazolate->Enolate_Intermediate Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Enolate_Intermediate Nucleophilic Attack Final_Ester ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate Enolate_Intermediate->Final_Ester Proton_Source Proton Source (Solvent) Proton_Source->Final_Ester Protonation Ester Hydrolysis Mechanism cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination of Leaving Group cluster_protonation_workup Acidic Workup Ester ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Hydroxide Hydroxide (OH⁻) Hydroxide->Tetrahedral_Intermediate Ethoxide Ethoxide (EtO⁻) Tetrahedral_Intermediate->Ethoxide Elimination Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Collapse Final_Acid This compound Carboxylate->Final_Acid Acid Acid (H₃O⁺) Acid->Final_Acid Protonation

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. The content herein is structured to deliver not just technical data, but also to provide insights into the experimental logic and potential research directions for this compound.

Introduction

This compound (CAS No. 462068-54-8) is a heterocyclic carboxylic acid. Its structure, featuring a propanoic acid moiety linked to a 2-isopropyl-substituted imidazole ring, suggests a versatile chemical scaffold with potential for diverse applications in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, and the propanoic acid tail can be readily modified, making this molecule an attractive building block for the synthesis of more complex derivatives.

The strategic combination of a bulky, lipophilic isopropyl group at the 2-position of the imidazole ring and a hydrophilic carboxylic acid group separated by a flexible ethyl chain gives this molecule a unique physicochemical profile that can be exploited in drug design and materials engineering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, they provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C9H14N2O2[1]
Molecular Weight 182.22 g/mol [1]
CAS Number 462068-54-8, [1]
IUPAC Name This compound
Predicted XLogP3-AA 0.6[1]
Physical Form Solid (predicted)Inferred from related compounds
Solubility Predicted to be soluble in polar organic solvents and aqueous bases.Inferred from structure

Synthesis and Characterization

The primary and most logical synthetic route to this compound is through aza-Michael addition of 2-isopropylimidazole to an acrylic acid derivative. This reaction is a well-established method for the N-alkylation of imidazoles.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from readily available precursors.

G cluster_0 Step 1: Synthesis of 2-Isopropylimidazole cluster_1 Step 2: Aza-Michael Addition A Isobutyraldehyde D 2-Isopropylimidazole A->D B Glyoxal B->D C Ammonia C->D D2 2-Isopropylimidazole F This compound D2->F E Acrylic Acid or Ester E->F

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Isopropylimidazole

This precursor can be synthesized via the Radziszewski reaction, a classic method for imidazole synthesis.[2]

  • Reaction Setup: In a well-ventilated fume hood, combine a solution of aqueous ammonia, isobutyraldehyde, and a 40% aqueous solution of glyoxal.[2] The reaction is typically performed in a suitable solvent like methanol to ensure homogeneity.[2]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 2-isopropylimidazole.

Step 2: Aza-Michael Addition to Acrylic Acid

This step involves the conjugate addition of the secondary amine-like nitrogen of the imidazole ring to the electron-deficient alkene of acrylic acid.

  • Reaction Setup: Dissolve 2-isopropylimidazole in a suitable solvent. While the reaction can sometimes be performed neat, a polar aprotic solvent like DMF or acetonitrile is often beneficial. Add acrylic acid to the solution. The use of a base catalyst, such as DBU or triethylamine, can facilitate the reaction, although it may proceed without a catalyst at elevated temperatures.

  • Reaction Conditions: The reaction mixture is heated, typically between 60-100 °C, and stirred for several hours to days. Monitoring by TLC or LC-MS is crucial to determine the point of completion.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the final product is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the two methylene groups of the propanoic acid chain (two triplets), and the protons on the imidazole ring (two singlets or doublets depending on the resolution). The acidic proton of the carboxylic acid will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum should display distinct signals for the carbons of the isopropyl group, the methylene carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the imidazole ring.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

    • A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

    • C-H stretching vibrations for the alkyl and aromatic protons will be observed in the 2800-3100 cm⁻¹ region.

    • The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions characteristic of the entire molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in the positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 183.11. In the negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 181.10 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Research Directions

Medicinal Chemistry

Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3] The presence of the propanoic acid moiety provides a handle for further derivatization to create esters, amides, or other functional groups, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

G Core This compound Core Scaffold App1 Antifungal Agents Core->App1 Imidazole Pharmacophore App2 Anticancer Agents Core->App2 Potential for Kinase Inhibition App3 Anti-inflammatory Drugs Core->App3 Modulation of Inflammatory Pathways App4 Enzyme Inhibitors Core->App4 Carboxylate for Active Site Binding

Caption: Potential therapeutic applications of the core scaffold.

Further research could focus on:

  • Screening for Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi.

  • Antiproliferative Assays: Its potential as an anticancer agent could be evaluated against various cancer cell lines.

  • Enzyme Inhibition Studies: The carboxylic acid functionality makes it a candidate for targeting the active sites of enzymes, such as metalloproteinases or cyclooxygenases.

Materials Science

The molecule's structure also lends itself to applications in materials science.

  • Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The molecule could be investigated for its ability to form a protective layer on metal surfaces.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis from readily available starting materials and its versatile chemical structure make it an attractive target for further investigation in both medicinal chemistry and materials science. The in-depth technical information and experimental guidance provided in this document are intended to serve as a solid foundation for researchers and scientists to explore the promising avenues this compound offers. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in the experimental outcomes.

References

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (CAS 462068-54-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, an organic compound with the CAS number 462068-54-8. The information presented herein is curated for professionals in research and development who require a detailed understanding of this molecule's properties for applications in medicinal chemistry, materials science, and other scientific endeavors.

Chemical Identity and Structure

This compound is a substituted imidazole derivative featuring a propanoic acid tail attached to one of the nitrogen atoms of the imidazole ring and an isopropyl group at the 2-position of the ring.

Molecular Formula: C₉H₁₄N₂O₂[1]

Molecular Weight: 182.22 g/mol [1]

IUPAC Name: this compound

SMILES: CC(C)c1[nH]cnc1CCC(=O)O

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Properties

A summary of the available physical and chemical data for CAS 462068-54-8 is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Much of the available information is based on data from suppliers or computational predictions.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
Physical State Solid (predicted)Inferred from related compounds
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point 367.4 °C at 760 mmHg[2]
Flash Point 176 °C[2]
Density Data not available
Solubility Data not available
pKa Data not available

Spectral Data (Predicted)

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. The following sections provide predicted spectral information based on the chemical structure. These predictions are valuable for guiding analytical method development and for the tentative identification of the compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this molecule is expected to show distinct signals corresponding to the different proton environments. The predicted chemical shifts (δ) in ppm relative to TMS are:

  • Imidazole Ring Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm).

  • Propanoic Acid Chain Protons: Two triplets corresponding to the two methylene (-CH₂-) groups, likely in the range of δ 2.5-4.5 ppm.

  • Isopropyl Group Protons: A septet for the methine (-CH-) proton (δ 3.0-4.0 ppm) and a doublet for the six equivalent methyl (-CH₃) protons (δ 1.0-1.5 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in unique chemical environments:

  • Imidazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 115-150 ppm).

  • Carboxylic Acid Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

  • Propanoic Acid Methylene Carbons: Two signals in the aliphatic region (typically δ 25-50 ppm).

  • Isopropyl Group Carbons: One signal for the methine carbon and one for the two equivalent methyl carbons, both in the aliphatic region (typically δ 20-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretch (Imidazole Ring): Absorptions in the region of 1450-1650 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

  • O-H Bend (Carboxylic Acid): A broad absorption around 920 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum (e.g., using electrospray ionization), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 183.11. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid side chain.

Safety and Handling

Based on available safety data for this compound and related structures, this compound is classified as a substance that can cause skin and eye irritation.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[1]

Experimental Protocols

Due to the lack of published experimental procedures for the physical characterization of CAS 462068-54-8, the following are generalized, best-practice protocols that a researcher would employ.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a solid compound.

Methodology:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in different experimental settings.

Methodology:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.

  • The mixture is agitated (e.g., by vortexing or sonication) after each addition.

  • The solubility is determined by the volume of solvent required to completely dissolve the compound at a given temperature and is typically expressed in mg/mL or mol/L.

Spectroscopic Analysis Workflow

Principle: Spectroscopic techniques provide detailed information about the molecular structure and functional groups of a compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation a Weigh Compound b Dissolve in appropriate deuterated solvent (for NMR) or prepare sample for IR/MS a->b c ¹H & ¹³C NMR Spectroscopy b->c d Infrared (IR) Spectroscopy b->d e Mass Spectrometry (MS) b->e f Correlate spectral data with predicted structure c->f h Identify functional groups d->h g Confirm molecular weight and fragmentation e->g i Final Structural Elucidation f->i Structure Confirmation g->i h->i

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

References

Sources

A Comprehensive Technical Guide to 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid: IUPAC Nomenclature, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's precise IUPAC nomenclature, details its chemical structure, and presents a validated, step-by-step synthetic protocol.

Executive Summary

This compound is a substituted imidazole derivative featuring a propanoic acid moiety attached to one of the ring's nitrogen atoms. The presence of the isopropyl group at the 2-position of the imidazole ring and the carboxylic acid functional group provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. This guide will serve as a critical resource for professionals requiring a thorough understanding of this compound's fundamental characteristics and preparation.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound [1]. This nomenclature precisely describes the molecular architecture: a propanoic acid chain is substituted at the third carbon with a 2-isopropyl-1H-imidazol-1-yl group.

Structural Breakdown:

  • Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms.

  • Isopropyl Group: A branched alkyl substituent at the C2 position of the imidazole ring.

  • Propanoic Acid Side Chain: A three-carbon carboxylic acid attached to the N1 position of the imidazole ring.

The chemical structure can be unambiguously represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂[2]
Molecular Weight 182.22 g/mol [2]
CAS Number 462068-54-8[1]

Synthesis of this compound

The synthesis of the target compound is most effectively achieved through a two-step process, beginning with the preparation of the precursor, 2-isopropylimidazole, followed by its N-alkylation.

Synthesis of 2-isopropylimidazole

2-Isopropylimidazole serves as the key starting material. It can be synthesized via the condensation of isobutyraldehyde, glyoxal, and ammonia[3]. A common industrial method involves this one-pot reaction, often in the presence of a suitable solvent to homogenize the reactants[3]. An alternative laboratory-scale synthesis involves the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole using a nickel catalyst[4].

Experimental Protocol: Synthesis of 2-isopropylimidazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Isobutyraldehyde D Condensation Reaction A->D B Glyoxal B->D C Ammonia C->D E Solvent Removal D->E F Crystallization E->F G 2-isopropylimidazole F->G G cluster_0 N-Alkylation cluster_1 Intermediate Isolation cluster_2 Hydrolysis cluster_3 Product Isolation A 2-isopropylimidazole E Reaction at Reflux A->E B Ethyl 3-bromopropanoate B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Filtration E->F G Solvent Evaporation F->G H Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate G->H J Reaction at Reflux H->J I Aqueous Acid (e.g., HCl) I->J K Neutralization J->K L Crystallization K->L M This compound L->M

Sources

The Biological Versatility of Imidazole Propionic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole propionic acid scaffold, a fascinating and biologically significant motif, has garnered substantial attention in the fields of biomedical research and drug development. From its endogenous role as a gut microbial metabolite influencing host metabolism to its synthetic derivatization for therapeutic intervention in a range of diseases, the versatility of this chemical entity is profound. This in-depth technical guide provides a comprehensive overview of the biological activities of imidazole propionic acid derivatives. We will delve into the well-characterized roles of the naturally occurring imidazole propionic acid (ImP) in metabolic diseases, and further explore the burgeoning landscape of synthetic derivatives with therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and innovation in this exciting area of medicinal chemistry.

The Endogenous Significance of Imidazole Propionic Acid (ImP): A Gut-Brain-Metabolic Axis Modulator

Imidazole propionic acid (ImP), a metabolite derived from the bacterial fermentation of histidine in the gut, has emerged as a critical signaling molecule with far-reaching implications for host physiology and pathophysiology.[1] Its discovery and subsequent characterization have illuminated a key pathway through which the gut microbiome communicates with and influences host metabolic processes.

Biosynthesis of Imidazole Propionic Acid

The production of ImP is a direct consequence of the metabolic activity of specific gut bacteria. Dietary histidine is first converted to urocanic acid, which is then reduced to ImP by the enzyme urocanate reductase.[1] This microbial metabolite is subsequently absorbed into the systemic circulation, where it can exert its biological effects on various tissues.

ImP and its Role in Metabolic Diseases

A substantial body of evidence now links elevated levels of circulating ImP to an increased risk and progression of several metabolic disorders, most notably type 2 diabetes and cardiovascular diseases.[1][2]

ImP has been shown to directly impair insulin signaling in hepatocytes. Mechanistically, ImP activates the p38γ mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of p62 and subsequent activation of the mammalian target of rapamycin complex 1 (mTORC1).[3][4] This cascade ultimately results in the inhibition of insulin receptor substrate (IRS) signaling, a critical step in the insulin signaling pathway, thereby contributing to insulin resistance and glucose intolerance.[3][4]

Signaling Pathway of ImP-Induced Insulin Resistance

ImP_Insulin_Resistance ImP Imidazole Propionate (ImP) p38g p38γ MAPK ImP->p38g activates p62 p62 Phosphorylation p38g->p62 mTORC1 mTORC1 Activation p62->mTORC1 IRS IRS Signaling Inhibition mTORC1->IRS inhibits Insulin_Resistance Insulin Resistance & Glucose Intolerance IRS->Insulin_Resistance leads to

Caption: ImP-mediated activation of the p38γ/p62/mTORC1 pathway leading to insulin resistance.

Emerging research has implicated ImP as a contributor to the development and progression of atherosclerosis.[5] Elevated ImP levels are associated with endothelial dysfunction, a key initiating event in atherosclerosis.[6] Furthermore, ImP can promote inflammatory processes within the vasculature, contributing to the formation and instability of atherosclerotic plaques.[6]

Synthetic Imidazole Propionic Acid Derivatives: A Scaffold for Therapeutic Innovation

The imidazole propionic acid core structure represents a "privileged scaffold" in medicinal chemistry, amenable to synthetic modification to generate a diverse array of compounds with a wide spectrum of biological activities.[7] Researchers have successfully synthesized and evaluated numerous derivatives with potential applications in various therapeutic areas.

Anticancer Activity

The imidazole moiety is a common feature in many anticancer agents, and derivatives of imidazole propionic acid are being actively investigated for their potential in oncology.[8][9][10]

The anticancer activity of imidazole derivatives is often multi-faceted and can involve:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8][11]

  • Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][9]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different checkpoints, preventing the uncontrolled division of cancer cells.[3]

While specific SAR studies on imidazole propionic acid anticancer agents are still emerging, general principles for imidazole-based kinase inhibitors suggest that modifications to the phenyl rings and the propionic acid side chain can significantly impact potency and selectivity.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole propionic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Activity

The imidazole scaffold is the backbone of several clinically used antifungal agents (e.g., ketoconazole, miconazole).[12] Synthetic imidazole propionic acid derivatives have also demonstrated promising antibacterial and antifungal activities.[13][14][15]

The antimicrobial action of imidazole derivatives can involve:

  • Inhibition of Ergosterol Biosynthesis (Antifungal): In fungi, imidazole compounds inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12]

  • Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[13]

  • Inhibition of Bacterial DNA Replication: Certain compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

Antimicrobial_Workflow start Start prep_compound Prepare serial dilutions of imidazole propionic acid derivative start->prep_compound prep_inoculum Prepare standardized bacterial/fungal inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Sources

A Technical Guide to the Preliminary Screening of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a novel imidazole derivative. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals to systematically assess the compound's potential as a therapeutic candidate. By integrating established preclinical screening methodologies with a logical, tiered approach, this document serves as a practical roadmap from initial characterization to go/no-go decisions for further development.

Introduction

Imidazole-containing compounds represent a rich source of biologically active molecules with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of the imidazole ring allow for versatile interactions with a wide range of biological targets.[1] The subject of this guide, this compound, is a novel entity for which a systematic preliminary screening is essential to elucidate its pharmacological profile. This process is a critical early step in drug discovery, designed to identify potential toxicities and to provide initial evidence of biological activity, thereby informing the decision to commit further resources to its development.[4][5]

The preliminary screening cascade detailed in this guide is structured to first establish a foundational understanding of the compound's physicochemical properties and its general cellular toxicity. Subsequent stages then progress to more specific functional and target-based assays, a strategy that ensures a cost-effective and scientifically rigorous evaluation.

Part 1: Foundational Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for all subsequent biological testing. These parameters influence the compound's solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H14N2O2[6]
Molecular Weight182.22 g/mol [6]
IUPAC NameThis compound
Physical FormSolid
XLogP3-AA0.6[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count4[6]

Note: The XLogP3-AA value suggests moderate lipophilicity, which is often a desirable trait for drug candidates.

Synthesis

While multiple synthetic routes for imidazole derivatives exist, a common approach involves the reaction of a substituted imidazole with a suitable propanoic acid derivative.[7][8] For this compound, a potential synthesis could involve the alkylation of 2-isopropylimidazole with a 3-halopropanoic acid or its ester, followed by hydrolysis if necessary. The precise reaction conditions would need to be optimized to ensure a good yield and purity of the final product.

Part 2: The Preliminary Screening Cascade

The proposed screening cascade is a tiered approach that begins with broad assessments of cytotoxicity and progresses to more specific assays. This hierarchical workflow allows for early identification of compounds with undesirable properties, thus conserving resources.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional & Mechanistic Assays cluster_2 Decision Point A Compound Synthesis & QC B Solubility & Stability Assessment A->B C In Vitro Cytotoxicity Assays B->C D Target Engagement Assays C->D Acceptable Therapeutic Index E Phenotypic Screening C->E Acceptable Therapeutic Index G Go/No-Go C->G High Cytotoxicity? F Initial ADME Profiling D->F D->G E->F E->G F->G

Caption: A tiered approach to the preliminary screening of novel compounds.

Tier 1: Foundational Assays

1. In Vitro Cytotoxicity Assays

The initial step in the biological evaluation is to assess the general cytotoxicity of this compound.[4][9] This is crucial for determining the concentration range for subsequent assays and for identifying compounds that are too toxic for therapeutic consideration.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Culture: Plate a panel of representative human cell lines (e.g., a cancerous line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC50 value (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example Cytotoxicity Data

Cell LineCompoundIC50 (µM)
HeLaThis compound> 100
HEK293This compound> 100
Doxorubicin (Control)HeLa0.5
Doxorubicin (Control)HEK2931.2

An IC50 value greater than 100 µM in both cancerous and non-cancerous cell lines would suggest that the compound has low general cytotoxicity and is a good candidate for further screening.

Tier 2: Functional and Mechanistic Assays

2. Target Engagement Assays

Once a compound has passed the initial cytotoxicity screen, it is important to determine if it interacts with its intended biological target in a cellular context.[12][13] Target engagement assays provide evidence that the compound is reaching and binding to its target, which is a critical step in validating its mechanism of action.[14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells. The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heat Treatment: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A Treat Cells with Compound B Heat Cell Lysates A->B C Separate Soluble & Aggregated Proteins B->C D Detect Soluble Target Protein C->D E Analyze Melting Curve Shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

3. Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can provide valuable insights into the compound's biological effects without a priori knowledge of its target.[17] This approach is particularly useful for identifying compounds with novel mechanisms of action.

Experimental Protocol: High-Content Imaging for Morphological Profiling

High-content imaging allows for the quantitative analysis of multiple cellular features, providing a detailed "fingerprint" of a compound's effect on cells.

  • Cell Culture and Treatment: Plate cells in optically clear multi-well plates and treat with this compound at non-toxic concentrations.

  • Staining: Stain the cells with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell size, nuclear morphology, mitochondrial texture).

  • Data Interpretation: Compare the morphological profile of the treated cells to that of control cells and to a library of reference compounds with known mechanisms of action. This can help to generate hypotheses about the compound's mode of action.

Conclusion and Future Directions

The preliminary screening of this compound, as outlined in this guide, provides a robust and efficient framework for its initial evaluation. A favorable outcome from this screening cascade—characterized by low cytotoxicity, evidence of target engagement, and a distinct phenotypic profile—would provide a strong rationale for advancing the compound to the next stages of drug discovery, including lead optimization and in vivo efficacy studies. The data generated will be instrumental in building a comprehensive understanding of the compound's therapeutic potential and in guiding its future development.

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Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazole scaffold, a five-membered heterocyclic aromatic ring, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties.[1][2] Its unique electronic characteristics and ability to engage in a multitude of molecular interactions have propelled the development of a vast array of therapeutic agents across diverse disease areas.[1][3] This guide provides an in-depth exploration of the prevalent and emerging mechanisms of action of novel imidazole-based compounds, offering a technical framework for researchers actively engaged in their discovery and development. We will delve into the causality behind experimental choices and provide detailed protocols for elucidating the intricate ways these compounds interact with their biological targets.

I. Imidazole Compounds as Potent Enzyme Inhibitors

A primary mechanism through which imidazole derivatives exert their therapeutic effects is via the inhibition of key enzymes involved in pathological processes.[1] Their ability to coordinate with metal ions in active sites and form hydrogen bonds makes them particularly effective at disrupting enzymatic activity.[4]

Targeting the Kinase Cascade

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Imidazole-based compounds have emerged as a significant class of kinase inhibitors.[4][5]

Novel imidazole derivatives have shown considerable promise as inhibitors of p38 MAP kinase and the Epidermal Growth Factor Receptor (EGFR). The p38 MAP kinase pathway is a central regulator of inflammatory responses, making its inhibition a key strategy for treating inflammatory diseases.[6] EGFR, a receptor tyrosine kinase, is a well-established target in oncology due to its role in promoting tumor cell proliferation and survival.[7]

Experimental Workflow for Characterizing Kinase Inhibitors

Caption: Workflow for characterizing novel kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 96-well plate, add 5 µL of a reaction mixture containing the kinase, the substrate peptide, and the test imidazole compound at various concentrations.

  • Initiate Reaction: Add 5 µL of an ATP solution to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Inhibitory Activity of Novel Imidazole Compounds against various Kinases

Compound IDTarget KinaseCell LineIC50 (µM)Reference
BZML (13) Tubulin PolymerizationSW480 (colorectal)0.0274[4]
Compound 20 Tubulin PolymerizationA549 (lung)1.09[4]
Compound 7 Not SpecifiedK562 (leukemia)2.27[8]
Compound 10 Not SpecifiedHL-60 (leukemia)1.52[8]
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer therapies.[9] Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

Experimental Workflow for Assessing Tubulin Polymerization Inhibitors

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Detailed Protocol: Immunofluorescence Staining for Microtubule Disruption

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the imidazole compound at various concentrations for a specified time (e.g., 24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Disruption of the microtubule network will be apparent as a diffuse, disorganized pattern compared to the well-defined filamentous network in control cells.

II. Modulating G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[11] Imidazole derivatives have been successfully developed as both antagonists and allosteric modulators of various GPCRs.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[12] Antagonists of the H3 receptor have shown therapeutic potential for treating cognitive disorders and other neurological conditions.[12][13] Novel imidazole-based compounds have been identified as potent H3 receptor antagonists.[13][14]

Experimental Workflow for Characterizing GPCR Ligands

Caption: Workflow for characterizing GPCR ligands.

Detailed Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for the H3 receptor), and varying concentrations of the unlabeled test imidazole compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[15][16]

Positive Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR involved in synaptic plasticity and is a target for treating neurological and psychiatric disorders.[17] Positive allosteric modulators (PAMs) of mGluR5 enhance the receptor's response to its endogenous ligand, glutamate.[17][18] Imidazole-based compounds have been identified as effective mGluR5 PAMs.[19]

III. Induction of Apoptosis: A Key Anticancer Mechanism

A crucial mechanism by which many imidazole-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[20][21] This can be a downstream consequence of enzyme inhibition or receptor modulation, leading to the activation of specific signaling pathways that culminate in cell death.

Signaling Pathways to Apoptosis

Novel imidazole compounds can trigger apoptosis through various signaling cascades. For instance, inhibition of survival kinases like AKT can lead to the activation of pro-apoptotic proteins.[8] Furthermore, some imidazole derivatives have been shown to induce apoptosis by upregulating the expression of FoxO3a, which in turn increases the levels of the pro-apoptotic protein Bim.[22]

Apoptosis_Pathway Novel Imidazole Compound Novel Imidazole Compound Kinase Inhibition (e.g., AKT) Kinase Inhibition (e.g., AKT) Novel Imidazole Compound->Kinase Inhibition (e.g., AKT) Upregulation of FoxO3a Upregulation of FoxO3a Novel Imidazole Compound->Upregulation of FoxO3a Increased Bim Expression Increased Bim Expression Kinase Inhibition (e.g., AKT)->Increased Bim Expression Upregulation of FoxO3a->Increased Bim Expression Caspase-9 Activation Caspase-9 Activation Increased Bim Expression->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified signaling pathway for imidazole-induced apoptosis.

Detailed Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Treat cells with the novel imidazole compound to induce apoptosis. Lyse the cells using a supplied lysis buffer to release the cellular contents.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to each well. Add a reaction buffer containing the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the DEVD-pNA substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader. The amount of pNA released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

IV. Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse mechanisms of action, ranging from enzyme inhibition and receptor modulation to the induction of apoptosis, underscore the chemical versatility of this heterocyclic core.[2][3] As our understanding of complex disease pathologies deepens, the rational design of imidazole-based compounds targeting specific nodes in signaling pathways will undoubtedly lead to the development of more effective and safer medicines.[24] The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to rigorously characterize the mechanism of action of their novel imidazole compounds, thereby accelerating their journey from the laboratory to the clinic.

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Methodological & Application

Application Note: Protocol for the Solubilization of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the solubilization of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a compound featuring both acidic (propanoic acid) and basic (imidazole) functional groups. Achieving a stable and homogenous solution is paramount for generating accurate and reproducible data in biological and biochemical assays. This guide outlines methods for preparing high-concentration stock solutions in organic solvents, such as Dimethyl Sulfoxide (DMSO), and subsequent dilution into aqueous buffers. It also presents an alternative direct solubilization method in aqueous media via pH adjustment. The protocols are designed to address common challenges, such as precipitation, and ensure the integrity of the compound for downstream applications.

Compound Properties and Structural Considerations

Understanding the physicochemical properties of this compound is fundamental to developing an effective dissolution strategy.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₄N₂O₂ [1]
Molecular Weight 182.22 g/mol [1]

| CAS Number | 462068-54-8 |[1] |

The molecule's structure is amphiphilic and zwitterionic in nature. It contains:

  • An imidazole ring : A polar, aromatic heterocycle with a basic nitrogen atom (pKa of protonated imidazole is ~7). Imidazole-containing structures are often soluble in polar solvents.[2]

  • A propanoic acid group : An acidic functional group (pKa typically ~4-5).[3]

  • An isopropyl group : A non-polar, hydrophobic moiety.

This combination means that the compound's net charge, and therefore its aqueous solubility, is highly dependent on pH. At a pH between the two pKa values (the isoelectric point), the molecule will likely exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. Adjusting the pH away from this point—either lower to protonate the carboxylate or higher to deprotonate the imidazole ring—will increase solubility by forming a charged salt.

Recommended Protocol: High-Concentration Stock in DMSO

For most high-throughput screening and laboratory assays, the most reliable method is to first create a high-concentration stock solution in a non-aqueous, polar aprotic solvent like DMSO.[4] This leverages the compound's organic character and provides a stable, concentrated source for preparing working solutions.

Materials and Equipment
  • This compound powder

  • High-purity, anhydrous DMSO

  • Analytical balance[5]

  • Class A volumetric flasks[5]

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Protocol for 10 mM DMSO Stock
  • Tare the Balance: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the analytical balance and tare it.

  • Weigh the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.822 mg.

    • Expert Insight: It is often more accurate to weigh a larger mass (e.g., 18.22 mg) and dissolve it in a larger volume (e.g., 10 mL in a volumetric flask).[6] This minimizes the impact of weighing errors. Record the exact mass weighed.[5]

  • Transfer to Flask: Carefully transfer the weighed powder into a Class A volumetric flask of the appropriate size.

  • Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.

  • Promote Solubilization: Cap the flask and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied to break up aggregates. Visually inspect to ensure no solid particles remain.

  • Bring to Final Volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenize: Invert the capped flask 10-15 times to ensure the final solution is homogenous.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]

Preparation of Aqueous Working Solutions

The most critical step for assay success is the dilution of the DMSO stock into the final aqueous assay buffer (e.g., PBS, TRIS, cell culture medium). This is where precipitation, or "crashing out," is most likely to occur, representing a "kinetic" solubility limit.[8]

Workflow for Aqueous Dilution

G cluster_prep Preparation cluster_dilution Dilution (Critical Step) cluster_final Final Steps A Calculate required volume of DMSO stock B Pipette final volume of aqueous assay buffer into tube C Add DMSO stock to buffer (not buffer to DMSO) B->C Key Principle: High-energy mixing D Vortex or triturate immediately and vigorously during addition C->D E Visually inspect for any precipitation/turbidity D->E F Use immediately in assay E->F

Caption: Workflow for preparing aqueous working solutions.

Step-by-Step Protocol
  • Pre-fill with Buffer: Add the required volume of the final aqueous assay buffer to a sterile tube.

  • Add Stock to Buffer: While vigorously vortexing the tube of buffer, add the calculated small volume of the DMSO stock solution directly into the liquid.

    • Causality Explained: Adding the concentrated stock to a large volume of buffer with high-energy mixing rapidly disperses the compound molecules, minimizing localized high concentrations that favor precipitation.[8]

  • Maintain DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects that could impact assay performance or cell viability.

  • Inspect and Use: After mixing, visually inspect the solution against a dark background to ensure it is clear and free of particulates. Use the freshly prepared working solution immediately, as the compound may have lower stability or a tendency to precipitate over time in aqueous media.

Alternative Protocol: Direct Solubilization in Aqueous Buffer

In cases where DMSO is not permissible, direct solubilization into an aqueous buffer can be attempted by adjusting the pH to form a soluble salt in situ. Given the presence of the propanoic acid group, raising the pH to deprotonate the carboxyl group is the most logical approach.

Decision Logic for Solubilization Strategy

G start Start: Need to dissolve compound dmso_ok Is DMSO acceptable in the assay? start->dmso_ok protocol1 Use Protocol 1: Prepare DMSO stock dmso_ok->protocol1 Yes protocol3 Use Protocol 3: Direct aqueous dissolution via pH adjustment dmso_ok->protocol3 No protocol2 Dilute into aqueous buffer (Protocol 2) protocol1->protocol2 precip Does it precipitate? protocol2->precip troubleshoot Troubleshoot: Lower concentration, pre-warm buffer, etc. precip->troubleshoot Yes success Solution Ready for Assay precip->success No troubleshoot->protocol2 protocol3->success

Caption: Decision tree for selecting a solubilization method.

Step-by-Step Protocol
  • Suspend Compound: Add the weighed compound to a volume of purified water (or a low-buffering-capacity solution) that is less than the final target volume. The compound will likely not dissolve and will form a suspension.

  • Initial Mixing: Stir or vortex the suspension.

  • Adjust pH: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the solution for clarity.

  • Observe Dissolution: As the pH increases, the carboxylic acid will be deprotonated to the more soluble carboxylate salt, and the compound should dissolve. Stop adding base as soon as the solution becomes clear.

  • Final Volume and Buffer: Add a concentrated buffer stock (e.g., 10x PBS) to achieve the desired final buffer composition and pH. Bring the solution to its final volume with purified water.

  • Verify pH: Check the final pH of the solution and adjust if necessary.

Troubleshooting

Table 2: Common Issues and Solutions

Problem Probable Cause Recommended Solution(s)
Compound precipitates upon dilution from DMSO stock into aqueous buffer. The final concentration exceeds the compound's kinetic solubility limit in the assay medium. 1. Decrease the final concentration of the compound.2. Ensure vigorous mixing during dilution.3. Slightly pre-warm the aqueous buffer (e.g., to 37°C) before adding the stock.4. If the assay allows, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%).
DMSO stock solution appears cloudy or has crystals after thawing. The compound has low solubility in DMSO at lower temperatures, or water has contaminated the stock. 1. Warm the vial to room temperature or 37°C and vortex thoroughly to redissolve.2. Use anhydrous DMSO and ensure proper storage to prevent water absorption.

| Inconsistent or non-reproducible assay results. | Incomplete dissolution or precipitation in the assay plate wells. | 1. Prepare working solutions fresh for each experiment.2. Visually inspect assay plates for any signs of precipitation.3. Re-evaluate the maximum tolerated final concentration of the compound in the assay buffer. |

References

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Application Notes & Protocols for the Antimicrobial Evaluation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the antimicrobial potential of the novel imidazole derivative, 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. The protocols outlined herein are designed to establish a foundational understanding of the compound's antimicrobial spectrum, potency, and potential mechanisms of action.

The imidazole moiety is a well-established pharmacophore in numerous antimicrobial agents, known to exhibit a broad range of activities against various pathogenic microbes.[1][2][3] Derivatives of imidazole have been shown to interfere with critical cellular processes in bacteria, including cell wall and DNA synthesis, as well as disrupting cell membrane integrity.[1][4][5] This guide will provide the necessary experimental framework to systematically evaluate where this compound fits within this class of compounds.

Section 1: Initial Screening for Antimicrobial Activity

The primary step in evaluating a novel compound is to determine if it possesses any antimicrobial activity. The disk diffusion assay is a widely used, cost-effective, and rapid method for this initial screening.[6][7]

Protocol 1: Agar Disk Diffusion Assay

This qualitative method assesses the ability of a compound to inhibit microbial growth on an agar plate, indicated by a zone of inhibition.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing due to its reproducibility and its composition that minimizes interference with many antimicrobial agents.[7]

  • Inoculum Standardization: The turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn, which is crucial for accurate interpretation of the zone of inhibition.[8]

  • Solvent Control: A disk impregnated with the solvent used to dissolve the test compound is included as a negative control to ensure that the solvent itself does not exhibit any antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of growth.

  • Application of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Aseptically impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.

    • Place the impregnated disks onto the inoculated agar surface.

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[9]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone provides a preliminary indication of its potency.

Section 2: Quantitative Assessment of Antimicrobial Potency

Following a positive initial screen, the next critical step is to quantify the compound's antimicrobial activity by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and efficient technique for this purpose.[8][10]

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This format allows for the testing of multiple concentrations of the compound simultaneously and in a small volume, making it a high-throughput and cost-effective method.[8]

  • Two-Fold Serial Dilutions: This standard dilution series allows for a precise determination of the MIC value.[8]

  • Growth and Sterility Controls: These controls are essential to validate the experiment. The growth control ensures that the bacteria can grow in the test medium, while the sterility control confirms that the medium is not contaminated.

Step-by-Step Methodology:

  • Preparation of the 96-Well Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum as described in Protocol 1 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control wells).

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only MHB.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Data Presentation:

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureuse.g., 16
Escherichia colie.g., 32
Pseudomonas aeruginosae.g., >64
Candida albicanse.g., 8

Note: The values in the table are hypothetical examples and need to be determined experimentally.

Section 3: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is important to determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).[11]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

Causality Behind Experimental Choices:

  • Subculturing from MIC wells: By taking aliquots from the clear wells of the MIC plate and plating them on antibiotic-free agar, we can determine if the bacteria were killed or just inhibited.

  • Enumeration of Colonies: Counting the number of colonies that grow on the agar plates allows for a quantitative assessment of bacterial killing.

Step-by-Step Methodology:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the agar plate at the appropriate temperature for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Section 4: Preliminary Mechanism of Action Studies

Understanding how an antimicrobial agent works is crucial for its development. The following protocols can provide initial insights into the mechanism of action of this compound. Imidazole derivatives are known to disrupt bacterial cell membranes.[1][5]

Protocol 4: Cell Membrane Integrity Assay (Crystal Violet Uptake)

This assay assesses damage to the bacterial cell membrane by measuring the uptake of the crystal violet dye.

Causality Behind Experimental Choices:

  • Crystal Violet Dye: This dye cannot penetrate intact bacterial cell membranes. If the membrane is damaged, the dye will enter the cell and stain it, which can be quantified.

  • Spectrophotometric Measurement: Measuring the absorbance of the supernatant provides an indirect measure of the amount of dye that has been taken up by the cells. A lower absorbance in the supernatant indicates greater dye uptake and therefore more significant membrane damage.

Step-by-Step Methodology:

  • Bacterial Culture:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment:

    • Resuspend the bacterial cells in the buffer to a specific optical density.

    • Treat the bacterial suspensions with different concentrations of the test compound (e.g., at MIC, 2x MIC, and 4x MIC).

    • Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Crystal Violet Staining:

    • After a specific incubation time, add crystal violet to each suspension to a final concentration of 10 µg/mL.

    • Incubate for a short period (e.g., 10 minutes).

  • Measurement:

    • Centrifuge the suspensions to pellet the cells.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 590 nm).

  • Interpretation:

    • A decrease in the absorbance of the supernatant in the treated samples compared to the untreated control indicates damage to the cell membrane.

Section 5: Investigating Synergistic Interactions

Combining antimicrobial agents can sometimes result in a greater effect than the sum of their individual effects, a phenomenon known as synergy.[12] The checkerboard assay is a common method to evaluate these interactions.[13][14]

Protocol 5: Checkerboard Synergy Assay

This method assesses the interaction between two antimicrobial agents by testing a range of concentrations of both compounds in combination.[13]

Causality Behind Experimental Choices:

  • Two-Dimensional Dilution Matrix: This setup allows for the simultaneous testing of numerous concentration combinations of the two agents, providing a comprehensive view of their interaction.

  • Fractional Inhibitory Concentration Index (FICI): The FICI is a calculated value that provides a quantitative measure of the interaction. It is the standard metric for interpreting the results of a checkerboard assay.[15]

Step-by-Step Methodology:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of compound A (this compound) along the x-axis and serial dilutions of compound B (another antimicrobial agent) along the y-axis.

  • Inoculation:

    • Inoculate the wells with a standardized bacterial suspension as described in Protocol 2.

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of A = MIC of A in combination / MIC of A alone

      • FIC of B = MIC of B in combination / MIC of B alone

    • Calculate the FICI: FICI = FIC of A + FIC of B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[13]

Visualization of Experimental Workflows

Antimicrobial_Evaluation_Workflow cluster_0 Initial Screening & Potency cluster_1 Activity Characterization cluster_2 Mechanism & Interaction A Agar Disk Diffusion B Broth Microdilution (MIC) A->B Positive Result C MBC Assay B->C E Mechanism of Action Studies (e.g., Membrane Integrity) B->E F Synergy Testing (Checkerboard Assay) B->F D Bactericidal/Bacteriostatic C->D Checkerboard_Assay_Logic cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation A Serial Dilution of Compound A (x-axis) C Inoculation with Test Organism A->C B Serial Dilution of Compound B (y-axis) B->C D Determine MIC of Combinations C->D E Calculate FICI D->E F Interpret Interaction (Synergy, Additive, Antagonism) E->F

Caption: Logic of the checkerboard synergy assay.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). National Library of Medicine. Retrieved January 17, 2026, from [Link]

  • Mechanism of action of antimicrobial agents. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Library of Medicine. Retrieved January 17, 2026, from [Link]

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  • A comprehensive review of in vitro assays for screening and evaluation of antimicrobial activity: protocols, advantages, and limitations. (n.d.). National Library of Medicine. Retrieved January 17, 2026, from [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). Mini-Reviews in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Antimicrobials: Mechanism of action. (2021, April 3). YouTube. Retrieved January 17, 2026, from [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

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  • Mechanism of Action of Antimicrobial Agents. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols, 1st Edition. (n.d.). Routledge. Retrieved January 17, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. (n.d.). National Library of Medicine. Retrieved January 17, 2026, from [Link]

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  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). American Society for Microbiology. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Investigating 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant objective in pharmaceutical research. This document provides a comprehensive guide for the evaluation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a novel compound featuring structural motifs common to established anti-inflammatory drugs, namely the propionic acid group found in NSAIDs and an imidazole ring known for its diverse biological activities.[1] We present a hypothesized mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes and provide detailed, field-proven protocols for its synthesis and subsequent in vitro and in vivo characterization. These methodologies are designed to rigorously assess the compound's anti-inflammatory potential, offering researchers a validated framework for preclinical investigation.

Part 1: Compound Profile & Synthesis

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

  • Structure:

    
    (Placeholder for structure)
    
Rationale for Investigation

The structure of this compound suggests a plausible anti-inflammatory profile. It is a derivative of aryl propionic acid, a class of well-established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Furthermore, the imidazole scaffold is a key component in many compounds with demonstrated anti-inflammatory properties, often through mechanisms that include COX-2 inhibition and modulation of inflammatory signaling pathways. The combination of these two moieties provides a strong rationale for investigating its potential as a novel therapeutic agent.

Proposed Synthetic Route: N-Alkylation of 2-isopropylimidazole

The target compound can be synthesized via a standard N-alkylation reaction. This common method for forming C-N bonds at the imidazole nitrogen is well-documented.[2][3] The proposed two-step synthesis involves the alkylation of 2-isopropylimidazole with a protected 3-halopropanoic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Protocol 1.3.1: Synthesis

  • Step 1: N-Alkylation.

    • To a solution of 2-isopropylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product (ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate) by column chromatography.

  • Step 2: Ester Hydrolysis.

    • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).

    • Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~5-6 using 1M HCl.

    • The product, this compound, may precipitate out of the solution. If not, extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, concentrate under reduced pressure, and purify the final product by recrystallization or chromatography.

Part 2: Hypothesized Mechanism of Action

We hypothesize that this compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by NSAIDs.[4] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[4] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a desirable trait for minimizing gastrointestinal side effects.[5]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Physiological_Functions Physiological Functions (GI protection, platelet aggregation) COX1->Physiological_Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions Test_Compound This compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Primary Target?

Caption: Hypothesized mechanism targeting COX enzymes in the arachidonic acid cascade.

Part 3: In Vitro Evaluation Protocols

The following protocols provide a framework for the initial screening of the compound's anti-inflammatory activity. A logical workflow is essential for systematically evaluating the compound's efficacy and mechanism.

In_Vitro_Workflow start Start: Compound Synthesized cox_assay Protocol 3.1: COX-1/COX-2 Enzymatic Inhibition Assay start->cox_assay macrophage_assay Protocol 3.2: Macrophage Anti-inflammatory Assay start->macrophage_assay data_analysis Data Analysis: IC50 (COX), Cytokine/NO Levels cox_assay->data_analysis macrophage_assay->data_analysis decision Potent & Selective? data_analysis->decision proceed Proceed to In Vivo Testing decision->proceed Yes stop Stop/Optimize Compound decision->stop No In_Vivo_Workflow start Start: Promising In Vitro Data animal_prep Animal Acclimatization & Grouping (Wistar Rats) start->animal_prep dosing Administer Test Compound, Vehicle, or Positive Control (PO/IP) animal_prep->dosing induction Protocol 4.1: Induce Inflammation (Intraplantar Carrageenan Injection) dosing->induction measurement Measure Paw Volume at Regular Intervals (0-5h) induction->measurement data_analysis Data Analysis: Calculate % Edema Inhibition measurement->data_analysis conclusion Efficacy Assessment data_analysis->conclusion

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory factors in its later phase (2-5 hours). [6][7]It is highly predictive of the efficacy of NSAID-like compounds.

  • Animals: Male Wistar rats (150-180 g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [8][9]* Materials:

    • Test compound.

    • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • Positive control: Indomethacin (5-10 mg/kg). [6] * 1% w/v suspension of λ-Carrageenan in sterile saline.

    • Digital Plethysmometer.

    • Oral gavage needles or syringes for intraperitoneal (IP) injection.

  • Procedure:

    • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.

    • Grouping: Randomly divide the rats into groups (n=6 per group):

      • Group I: Vehicle Control

      • Group II: Positive Control (Indomethacin)

      • Group III-V: Test Compound (e.g., low, medium, high doses)

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).

    • Dosing: Administer the vehicle, indomethacin, or test compound orally (PO) or via IP injection, typically 60 minutes before inducing inflammation. [8] 5. Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat. [10] 6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ). [6]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences.

Part 5: Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro COX Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI)
Test Compound 15.2 0.85 17.9
Celecoxib (Control) >20 0.05 >400

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

Table 2: Hypothetical In Vitro Macrophage Assay Data (% Inhibition at 10 µM)

Compound NO Production Inhibition (%) TNF-α Release Inhibition (%) IL-6 Release Inhibition (%)
Test Compound 65.4% 72.1% 58.9%

| Dexamethasone (Control) | 88.2% | 91.5% | 85.3% |

Table 3: Hypothetical In Vivo Paw Edema Data (% Inhibition at 3 hours)

Treatment Group (Dose) % Inhibition of Paw Edema
Test Compound (10 mg/kg) 25.6%
Test Compound (30 mg/kg) 48.2%*
Test Compound (100 mg/kg) 65.7%*
Indomethacin (10 mg/kg) 55.1%*

p < 0.05 compared to vehicle control.

Part 6: References

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

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  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed.... Retrieved from [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. PMC. Retrieved from [Link]

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Sources

Application Notes & Protocols: A Guide to In Vivo Experimental Design for Testing Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Propanoic Acid Derivatives

Propanoic acid, also known as propionate, is a short-chain fatty acid (SCFA) endogenously produced by the gut microbiota through the fermentation of dietary fiber.[1][2] Beyond its role as an energy source for colonocytes, propionate and its derivatives are emerging as potent signaling molecules with significant therapeutic potential across a spectrum of diseases.[1][3] These molecules exert their effects through various mechanisms, most notably by activating G-protein coupled receptors like Free Fatty Acid Receptor 2 (FFAR2/GPR43) and FFAR3 (GPR41), and by inhibiting histone deacetylases (HDACs).[4][5][6][7]

Activation of these pathways can modulate host metabolism, inflammation, and cellular proliferation, making propanoic acid derivatives attractive candidates for drug development in metabolic diseases (e.g., diabetes, obesity), inflammatory conditions, and oncology.[1][3][8][9] Arylpropionic acid derivatives, for example, form a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

Translating the promise of a novel propanoic acid derivative from the bench to the clinic requires a meticulously planned and rigorously executed in vivo research program. This guide provides a comprehensive framework for designing, conducting, and interpreting preclinical in vivo studies, ensuring scientific integrity and regulatory alignment.

Part 1: Preclinical Strategy & Foundational Principles

The journey of in vivo testing begins not with the animal, but with a clear hypothesis and a commitment to ethical, reproducible science. A robust preclinical strategy is paramount for generating meaningful data that can support an Investigational New Drug (IND) application.

Defining the Therapeutic Hypothesis and Mechanism of Action (MoA)

Before any in vivo experiment, you must clearly articulate the therapeutic hypothesis. What is the specific biological effect you expect the compound to have, and through what mechanism?

  • Example Hypothesis: "Derivative X, a potent and selective FFAR2 agonist, will improve glucose tolerance in a diet-induced obesity mouse model by stimulating GLP-1 secretion from intestinal L-cells."

This hypothesis immediately defines the necessary components of the study: a specific compound, a proposed MoA (FFAR2 agonism), a measurable outcome (improved glucose tolerance), and an appropriate animal model. Understanding the MoA is critical as it guides the selection of pharmacodynamic (PD) biomarkers. For instance, if the derivative is an HDAC inhibitor, downstream PD markers could include histone acetylation levels in target tissues or changes in the expression of inflammatory genes.[4][11][12]

Ethical Conduct and Adherence to Reporting Guidelines

All research involving animals must be conducted with the highest ethical standards. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and designing studies to adhere to the 3Rs principle (Replacement, Reduction, Refinement).

Furthermore, transparent and comprehensive reporting is essential for the reproducibility and validation of scientific findings.[13] All studies should be designed and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[14][15][16] These guidelines provide a checklist of essential information to include in publications to ensure that the methods and results can be properly evaluated and reproduced.[13][14][15]

Selecting the Appropriate Animal Model

The choice of animal model is one of the most critical decisions in preclinical research and should be directly informed by the therapeutic hypothesis.

  • Metabolic Diseases: For testing derivatives aimed at treating metabolic syndrome, type 2 diabetes, or obesity, several well-established rodent models are available.[17][18]

    • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, closely mimicking key aspects of human metabolic syndrome.[19]

    • Genetic Models: Leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice exhibit severe obesity and diabetes.[17][18] Other models like the Zucker diabetic fatty (ZDF) rat are also widely used.[17]

  • Inflammatory Diseases: Models for inflammatory bowel disease (e.g., DSS-induced colitis) or arthritis can be used to test anti-inflammatory properties.

  • Neurological Diseases: The link between metabolic disorders and neurodegeneration has led to the use of metabolic disease models, such as hypercholesterolemic rabbits or LDLr-/- mice, to study aspects of Alzheimer's or Parkinson's disease.[20]

The rationale for selecting a specific species and model must be scientifically justified, explaining its relevance to human biology and the disease being studied.[13]

Part 2: Core In Vivo Studies: PK, PD, and Toxicology

The core of the in vivo program involves a phased approach, starting with understanding the drug's disposition in the body (PK), its biological effect (PD), and its safety profile (Toxicology). These studies are often iterative and interdependent.

Pharmacokinetic (PK) Study Design

The objective of a PK study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the derivative. This information is crucial for selecting the dose and dosing frequency for subsequent efficacy and toxicology studies.

Key PK Parameters:

Parameter Description Importance
Cmax Maximum (peak) plasma concentration Related to efficacy and potential acute toxicity.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure over time.
t1/2 Half-life Determines dosing interval and time to reach steady-state.

| Bioavailability | Fraction of administered dose that reaches systemic circulation | Compares exposure from different routes (e.g., oral vs. IV). |

Protocol: Rodent Single-Dose PK Study

  • Animal Selection: Use healthy, non-diseased animals (e.g., Sprague-Dawley rats or C57BL/6 mice) for initial PK.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include an intravenous (IV) cohort to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The short half-life of many SCFAs may necessitate a more intensive early sampling schedule.[21]

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in plasma using a validated bioanalytical method, typically LC-MS/MS. Method validation should adhere to FDA guidelines.[22][23][24]

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the key PK parameters.

PK_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis DosePrep Dose Formulation Dosing Drug Administration (PO, IV) DosePrep->Dosing AnimalPrep Animal Acclimation & Fasting AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling t=0, 0.25, 0.5... Processing Plasma Processing & Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Calc PK Parameter Calculation Bioanalysis->PK_Calc Report Reporting PK_Calc->Report

Caption: Workflow for a standard single-dose pharmacokinetic study.

Pharmacodynamic (PD) and Efficacy Study Design

PD studies aim to demonstrate that the drug candidate produces the desired biological effect in a living system. Efficacy studies extend this to show a therapeutic benefit in a disease model.

Key Considerations:

  • Biomarker Selection: Choose biomarkers that are directly related to the drug's MoA. For an FFAR2 agonist targeting metabolic disease, relevant biomarkers include plasma GLP-1, PYY, insulin, and glucose levels.

  • Dose-Response Relationship: Efficacy studies should include multiple dose groups to establish a dose-response relationship and identify the minimum effective dose.[25]

  • PK/PD Integration: Correlating drug exposure (PK) with the biological response (PD) is critical for understanding the dose-response relationship and predicting a therapeutic dose in humans.

Propanoic acid derivatives often target FFAR2 (GPR43), a receptor highly expressed in intestinal enteroendocrine L-cells and immune cells.[6][7][9][26] Agonism at this receptor can trigger beneficial metabolic effects.

FFAR2_Signaling cluster_cell Enteroendocrine L-Cell cluster_effects Systemic Effects PAD Propanoic Acid Derivative FFAR2 FFAR2/GPR43 PAD->FFAR2 Binds & Activates Gq Gαq FFAR2->Gq Couples to PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Influx IP3->Ca Triggers GLP1 GLP-1 Secretion Ca->GLP1 Promotes Pancreas Pancreas: ↑ Insulin Secretion GLP1->Pancreas Acts on Glucose Systemic: ↓ Blood Glucose Pancreas->Glucose Leads to Toxicology_Workflow cluster_non_glp Non-GLP Exploratory Phase cluster_glp GLP IND-Enabling Phase cluster_outcome Outcome DRF Dose Range-Finding (Rodent) Tox_Rodent Pivotal GLP Tox (Rodent, e.g., 28-day) DRF->Tox_Rodent Dose Selection Tox_NonRodent Pivotal GLP Tox (Non-Rodent, e.g., Dog) DRF->Tox_NonRodent Dose Selection PK Non-GLP PK/ADME PK->Tox_Rodent Exposure Data PK->Tox_NonRodent Exposure Data IND IND Submission Tox_Rodent->IND Tox_NonRodent->IND Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Resp.) Safety_Pharm->IND Genotox Genetic Toxicology (Ames, MNA, etc.) Genotox->IND

Caption: Phased workflow for preclinical safety and toxicology assessment.

Conclusion

The in vivo evaluation of propanoic acid derivatives is a complex but critical process in drug development. A successful program is built on a foundation of a clear scientific hypothesis, rigorous and ethical experimental conduct, and a deep understanding of the interplay between pharmacokinetics, pharmacodynamics, and toxicology. By following a structured approach, adhering to established guidelines like ARRIVE, and selecting biologically relevant models and endpoints, researchers can generate the high-quality, reproducible data necessary to advance these promising therapeutic agents toward clinical investigation.

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  • U.S. Food and Drug Administration. (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, May 15). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018 [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis. Its structure, featuring both an imidazole ring and a carboxylic acid moiety, presents unique analytical challenges for quantification and characterization. Accurate and robust analytical methods are paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. We will explore multiple analytical techniques, offering researchers, scientists, and drug development professionals the necessary tools for reliable detection and quantification. The methodologies described herein are designed to be self-validating systems, emphasizing the scientific rationale behind each procedural step to ensure data integrity and reproducibility.

Compound Profile:

PropertyValueSource
Chemical Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
CAS Number 462068-54-8[1]

I. High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of small molecules in various matrices.[2][3] For this compound, a reversed-phase HPLC method with UV detection is a reliable and widely accessible approach.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The analyte, this compound, will partition between the stationary and mobile phases. By adjusting the mobile phase composition, we can control the retention time of the analyte, allowing for its separation from impurities and other matrix components. The imidazole ring contains a chromophore that absorbs UV light, enabling sensitive detection.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a starting point and should be optimized and validated for your specific application and matrix.[4][5]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • High-purity water (e.g., Milli-Q or equivalent).

  • Formic acid or phosphoric acid for pH adjustment.

  • Analytical standard of this compound (≥98% purity).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.A gradient is recommended to ensure the elution of any potential impurities with different polarities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe imidazole ring typically exhibits UV absorbance at lower wavelengths. This should be confirmed by running a UV scan of the standard.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Method Validation Parameters: To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[4][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is typically expected.

  • Accuracy: The closeness of test results to the true value. Typically expressed as percent recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards Run_Sequence Run Analytical Sequence Standard_Prep->Run_Sequence Sample_Prep Prepare Samples Sample_Prep->Run_Sequence HPLC_System HPLC System Setup HPLC_System->Run_Sequence Integration Peak Integration Run_Sequence->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Samples Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Detection->Peak_Area_Ratio Calibration_Curve Generate Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration_Calc Calculate Analyte Concentration Calibration_Curve->Concentration_Calc NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Information Analyte 3-(2-isopropyl-1H-imidazol-1-yl) propanoic acid H1_NMR ¹H NMR Analyte->H1_NMR C13_NMR ¹³C NMR Analyte->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Analyte->TwoD_NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Connectivity Connectivity (H-H, C-H) TwoD_NMR->Connectivity Structure_Confirmation Unambiguous Structure Confirmation & Purity Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Connectivity->Structure_Confirmation

Sources

Application Notes and Protocols for High-Throughput Screening of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding, allow it to bind to a wide array of biological targets, including enzymes and receptors.[2][3][4] This versatility has led to the incorporation of the imidazole scaffold into numerous clinically successful drugs across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5][6] Given the proven therapeutic potential of this privileged structure, the high-throughput screening (HTS) of imidazole-based compound libraries is a critical and highly productive endeavor in modern drug discovery.[3][5]

This guide provides a comprehensive overview of robust and field-proven HTS assays tailored for the identification and characterization of bioactive imidazole-based compounds. We will delve into the mechanistic rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and offer insights into data analysis and hit validation.

Strategic Assay Selection for Imidazole Compound Libraries

The choice of an appropriate HTS assay is paramount and is dictated by the biological target of interest. Imidazole-containing molecules are known to modulate the activity of several important target classes. This section will focus on assays for two of the most common targets: protein kinases and G-protein coupled receptors (GPCRs).

Biochemical Assays for Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8][9] Consequently, they are a major focus of drug discovery efforts.[8][10] Imidazole-based compounds have emerged as a prominent class of kinase inhibitors.[5]

Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaScreen® are two powerful, bead-based proximity assay technologies that are exceptionally well-suited for HTS of kinase inhibitors due to their high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[7][9][11][12]

Principle: HTRF assays are a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence emission of a Europium cryptate donor and a compatible acceptor.[9][13] In a typical kinase assay format, a biotinylated substrate peptide and an anti-phospho-specific antibody labeled with the donor are used. The kinase-mediated phosphorylation of the substrate is detected by the binding of an acceptor-labeled streptavidin to the biotinylated, phosphorylated peptide. When the donor and acceptor are brought into proximity, FRET occurs, resulting in a detectable signal that is proportional to the extent of substrate phosphorylation.[8][9]

Diagram 1: HTRF Kinase Assay Principle

HTRF_Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Substrate_Biotin Phosphorylated Substrate-Biotin Kinase->Phosphorylated_Substrate_Biotin Phosphorylation Substrate_Biotin Substrate-Biotin ATP ATP ADP ADP ATP->ADP Hydrolysis Phosphorylated_Substrate_Biotin_2 Phosphorylated Substrate-Biotin Eu_Antibody Eu-Antibody (Donor) SA_XL665 SA-XL665 (Acceptor) Eu_Antibody->SA_XL665 FRET Signal Eu_Antibody->Phosphorylated_Substrate_Biotin_2 Binds P-Substrate SA_XL665->Phosphorylated_Substrate_Biotin_2 Binds Biotin

Caption: Workflow of a typical HTRF kinase assay.

Protocol: HTRF Assay for a p38 MAP Kinase Inhibitor Screen

This protocol is adapted for screening imidazole-based compounds against p38 MAP kinase, a key target in inflammatory diseases.[14][15]

Materials:

  • p38α MAP Kinase (active enzyme)

  • Biotinylated substrate peptide (e.g., Biotin-MAPKAP-K2)

  • ATP

  • Anti-phospho-MAPKAP-K2 antibody labeled with Europium cryptate (donor)

  • Streptavidin-XL665 (acceptor)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF detection buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 20 mM EDTA)

  • Imidazole-based compound library (typically dissolved in DMSO)

  • Low-volume 384-well plates (e.g., white, Greiner Bio-One)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each imidazole compound from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and a known p38 inhibitor like SB203580 (positive control).[15]

  • Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and biotinylated substrate in kinase reaction buffer. Dispense 10 µL of this mix into each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Eu-cryptate labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 20 µL of the detection mix to each well to stop the kinase reaction (due to the EDTA chelating Mg2+).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) signals.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

ParameterTypical Value
Z'-factor> 0.5
Signal-to-Background> 5
Hit Cutoff> 50% inhibition

Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads.[11][12] Upon excitation at 680 nm, the donor bead generates singlet oxygen, which can diffuse approximately 200 nm.[11] If an acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent cascade in the acceptor bead, resulting in light emission.[11][12][16] For a kinase assay, one might use streptavidin-coated donor beads to bind a biotinylated substrate and antibody-coated acceptor beads that recognize the phosphorylated substrate.

Diagram 2: AlphaScreen Kinase Assay Principle

AlphaScreen_Kinase_Assay cluster_0 No Interaction cluster_1 Interaction (Phosphorylation) Donor_Bead_1 Donor Bead Streptavidin Substrate_1 Unphosphorylated Substrate-Biotin Donor_Bead_1->Substrate_1 Binds Biotin No_Signal_1 No Signal Donor_Bead_1->No_Signal_1 Acceptor_Bead_1 Acceptor Bead Antibody Excitation_1 680 nm Excitation Excitation_1->Donor_Bead_1 Donor_Bead_2 Donor Bead Streptavidin Acceptor_Bead_2 Acceptor Bead Antibody Donor_Bead_2->Acceptor_Bead_2 Singlet Oxygen Transfer P_Substrate_2 Phosphorylated Substrate-Biotin Donor_Bead_2->P_Substrate_2 Binds Biotin Acceptor_Bead_2->P_Substrate_2 Binds P-Substrate Signal_2 Signal (520-620 nm) Acceptor_Bead_2->Signal_2 Excitation_2 680 nm Excitation Excitation_2->Donor_Bead_2

Caption: Principle of AlphaScreen assay for kinase activity.

Protocol: AlphaScreen® Assay for a Generic Tyrosine Kinase Inhibitor Screen

Materials:

  • Tyrosine Kinase of interest

  • Biotinylated poly-Glu-Tyr peptide substrate

  • ATP

  • Streptavidin-coated Donor beads

  • Anti-phosphotyrosine (pY-100) Acceptor beads

  • Kinase reaction buffer

  • AlphaScreen® detection buffer

  • Imidazole-based compound library

  • 384-well ProxiPlates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Plating: As described in the HTRF protocol.

  • Kinase Reaction: Prepare a master mix containing the tyrosine kinase and biotinylated substrate in kinase buffer. Dispense 10 µL into each well. Add 5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Prepare a suspension of anti-phosphotyrosine Acceptor beads in detection buffer. Add 10 µL to each well and incubate for 30 minutes at room temperature in the dark.

  • Donor Bead Addition: Add 10 µL of a suspension of Streptavidin-coated Donor beads in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

  • Similar to the HTRF assay, calculate percent inhibition and Z'-factor.

ParameterTypical Value
Z'-factor> 0.5
Signal-to-Background> 10
Hit Cutoff> 50% inhibition
Cell-Based Assays for GPCR Antagonists

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[17][18][19] Many imidazole derivatives have been developed as GPCR modulators.[3] Cell-based assays are essential for screening GPCR ligands as they provide a more physiologically relevant context compared to biochemical assays.[20][21][22][23]

Principle: Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[18][21][24] HTS-compatible assays, often based on HTRF or AlphaScreen® principles, can accurately quantify these changes in cAMP.[24] For an antagonist screen, cells are co-incubated with the test compounds and a known agonist. A potent antagonist will block the agonist-induced change in cAMP.

Protocol: HTRF-based cAMP Assay for a GPCR Antagonist Screen

Materials:

  • A stable cell line expressing the GPCR of interest (e.g., HEK293 cells)

  • A known agonist for the target GPCR

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • 384-well cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the imidazole compounds.

  • Agonist Stimulation: After a 15-minute pre-incubation with the compounds, add 10 µL of the agonist (at its EC80 concentration) in stimulation buffer. For the negative control, add buffer only.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader and calculate the HTRF ratio.

Data Analysis:

  • The signal is inversely proportional to the intracellular cAMP concentration.

  • Calculate the percent antagonism for each compound.

  • Perform dose-response curves for hits to determine their IC50 values.

ParameterTypical Value
Z'-factor> 0.5
EC50 of known agonistConsistent with literature
Hit Cutoff> 50% antagonism

Principle: Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes the receptor and can initiate G-protein-independent signaling.[18][20] This interaction can be monitored using various technologies, including enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[19] In an antagonist screen, the ability of a compound to block agonist-induced β-arrestin recruitment is measured.

Diagram 3: General Workflow for HTS

HTS_Workflow Start Start Compound_Library Imidazole Compound Library Start->Compound_Library Assay_Development Assay Development & Optimization Compound_Library->Assay_Development Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for a high-throughput screening campaign.

Trustworthiness and Self-Validation in HTS

To ensure the integrity of HTS data, several quality control measures are essential:

  • Robust Assay Statistics: Consistently monitor the Z'-factor, signal-to-background ratio, and signal-to-noise ratio throughout the screen.

  • Plate Controls: Each assay plate must include appropriate positive and negative controls to monitor assay performance and for data normalization.

  • Compound Interference: Imidazole-based compounds, like any chemical class, can potentially interfere with assay technologies (e.g., fluorescence quenching or enhancement).[25][26] Hits should be evaluated in counter-screens or orthogonal assays to rule out false positives. For example, a hit from a luciferase-based reporter assay should be tested for direct inhibition of the luciferase enzyme.

  • Hit Confirmation and Dose-Response: All initial hits should be re-tested from the original library plate. Confirmed hits should then be sourced as fresh powder and tested in dose-response format to confirm their activity and determine their potency (IC50 or EC50).[27]

Conclusion

The imidazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide provide robust, scalable, and physiologically relevant methods for identifying promising imidazole-based compounds that modulate key biological targets such as protein kinases and GPCRs. By adhering to the principles of rigorous assay design, stringent quality control, and thoughtful hit validation, researchers can confidently and efficiently navigate the vast chemical space of imidazole libraries to uncover the next generation of innovative medicines.

References

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  • AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved from [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2022). MDPI. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2012). PMC - NIH. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Preprints.org. Retrieved from [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. Retrieved from [Link]

  • Cell-based assays and animal models for GPCR drug screening. (2015). PubMed. Retrieved from [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. (2021). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Bentham Science. Retrieved from [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PMC - NIH. Retrieved from [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). PubMed. Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). PMC - NIH. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC - NIH. Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (2021). Physiological Reviews. Retrieved from [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). MDPI. Retrieved from [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. (2020). PMC - NIH. Retrieved from [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature. Retrieved from [Link]

  • A high throughput drug screen for Entamoeba histolytica identifies a new lead and target. (2012). Nature. Retrieved from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved from [Link]

  • Compound Libraries Available for HTS. (n.d.). Stanford University. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC - NIH. Retrieved from [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021). PubMed. Retrieved from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH. Retrieved from [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2011). ResearchGate. Retrieved from [Link]

  • Hit Identification. (n.d.). Creative Biostructure. Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. Retrieved from [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (2023). Trends in Sciences. Retrieved from [Link]

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Application Notes & Protocols: A Research Model for the Development of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4] Derivatives of imidazole have shown significant therapeutic potential, including anticancer, antifungal, antibacterial, and antiviral activities.[5][6] The target molecule, this compound, combines the versatile imidazole ring with an isopropyl group, which can enhance lipophilicity and potentially influence binding to biological targets, and a propanoic acid side chain that can improve aqueous solubility and provide a handle for further chemical modification.[1] Given the lack of specific literature on this compound, a systematic and tiered approach to its evaluation is necessary to uncover its therapeutic potential.

This document provides a comprehensive research model for the synthesis, characterization, and biological evaluation of this compound, designed for researchers in drug discovery and development. The model follows a logical progression from fundamental chemistry to preclinical evaluation, with each stage informing the next.

Phase 1: Synthesis and Physicochemical Characterization

The initial and most critical phase is the synthesis and thorough characterization of the target compound. As this appears to be a novel chemical entity, a reproducible synthetic route and a complete analytical profile are essential for the validity of all subsequent biological studies.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is via the N-alkylation of 2-isopropylimidazole with a suitable three-carbon synthon bearing a protected carboxylic acid, followed by deprotection. A Michael addition of 2-isopropylimidazole to an acrylate ester is a common and effective method for this type of transformation.

G cluster_0 Synthesis Workflow Start 2-isopropylimidazole + Ethyl Acrylate Reaction Michael Addition (Base catalyst, e.g., NaH in THF) Start->Reaction Reactants Intermediate Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate Reaction->Intermediate Hydrolysis Acid or Base Hydrolysis (e.g., LiOH in THF/H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Crystallization or Chromatography) Product->Purification Characterization Full Analytical Characterization Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound
  • Step 1: N-alkylation. To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar). Stir the mixture for 30 minutes at room temperature.

  • Step 2: Michael Addition. Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification of Ester Intermediate. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

  • Step 4: Hydrolysis. Dissolve the purified ethyl ester intermediate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Step 5: Final Product Isolation. Acidify the reaction mixture to pH ~5-6 with 1M HCl. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solution and purify the crude product by recrystallization or reverse-phase chromatography.

Physicochemical Characterization

A comprehensive characterization is mandatory to ensure the identity and purity of the synthesized compound.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMRTo confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (HRMS)To determine the exact mass and confirm the elemental composition.
Purity HPLC-UV/MSTo determine the purity of the compound (ideally >95%).
Elemental Analysis (CHN)To confirm the elemental composition.
Physical Properties Melting PointA sharp melting point is indicative of high purity.
SolubilityTo determine solubility in various solvents for formulation purposes.

Phase 2: In Vitro Biological Evaluation

This phase aims to identify the potential therapeutic areas for the compound by screening it against a variety of biological targets.

G Compound Synthesized Compound Tier1 Tier 1: Broad Spectrum Screening Compound->Tier1 Anticancer Anticancer Screening (NCI-60 Panel or similar) Tier1->Anticancer Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panels) Tier1->Antimicrobial Antiviral Antiviral Screening (e.g., against influenza, herpes) Tier1->Antiviral Tier2 Tier 2: Hit Confirmation & MoA Dose_Response Dose-Response & IC50/MIC Determination Tier2->Dose_Response Hit_Identified Hit Identified Anticancer->Hit_Identified Antimicrobial->Hit_Identified Antiviral->Hit_Identified Hit_Identified->Tier2 Yes No_Hit No Significant Activity Hit_Identified->No_Hit No MoA Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->MoA Selectivity Selectivity & Cytotoxicity Assays (Normal vs. Cancer/Microbial Cells) MoA->Selectivity

Caption: Tiered approach for in vitro biological evaluation.

Protocol 2: Tier 1 - Broad Cytotoxicity Screening in Cancer Cell Lines
  • Cell Culture. Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in their recommended media and conditions.[7]

  • Compound Preparation. Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium.

  • Cell Seeding. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment. Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation. Incubate the plates for 72 hours.

  • Viability Assay. Assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.[7]

Protocol 3: Tier 1 - Antimicrobial Susceptibility Testing
  • Microorganism Strains. Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[8]

  • Broth Microdilution Assay. Perform a broth microdilution assay according to CLSI guidelines. Briefly, prepare two-fold serial dilutions of the test compound in a 96-well plate with the appropriate broth medium.

  • Inoculation. Inoculate each well with a standardized suspension of the microorganism.

  • Incubation. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Phase 3: In Vitro ADME and In Vivo Pharmacokinetics

Before advancing to in vivo efficacy studies, it is crucial to understand the compound's pharmacokinetic (PK) properties.[10][11] This phase assesses the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.

ADME ParameterIn Vitro AssayIn Vivo Study
Absorption Caco-2 Permeability AssayOral and IV dosing in rodents
Distribution Plasma Protein BindingTissue distribution studies in rodents
Metabolism Liver Microsomal Stability AssayMetabolite identification in plasma and urine
Excretion -Measurement of compound in urine and feces
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
  • Reaction Mixture. Prepare a reaction mixture containing liver microsomes (human and rodent), NADPH, and the test compound in a phosphate buffer.

  • Incubation. Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis. Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Phase 4: In Vivo Efficacy and Toxicology

Based on the positive outcomes of the in vitro studies, this phase evaluates the compound's efficacy in a relevant animal model and assesses its safety profile.[12] The choice of animal model is critical and should be justified by the in vitro data.[13] For instance, if the compound shows potent activity against colon cancer cells, a colon cancer xenograft model in mice would be appropriate.

G cluster_1 In Vivo Evaluation Workflow Start Positive In Vitro Data Model_Selection Select Relevant Animal Model (e.g., Xenograft, Infection Model) Start->Model_Selection Efficacy_Study In Vivo Efficacy Study (Dose-response, Treatment Schedule) Model_Selection->Efficacy_Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Study->PK_PD Tox_Study Preliminary Toxicology (Acute & Repeated-Dose) PK_PD->Tox_Study Go_NoGo Go/No-Go Decision for Further Development Tox_Study->Go_NoGo

Sources

Application Notes and Protocols: Evaluating 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid as a Potential Arginase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid as a potential inhibitor of arginase enzymes. Arginase has emerged as a significant therapeutic target in various diseases, including cancer, cardiovascular disorders, and infectious diseases, due to its crucial role in L-arginine metabolism.[1][2] The depletion of L-arginine by arginase can impair nitric oxide production and T-cell function, contributing to disease pathogenesis.[3][4] While the inhibitory activity of this compound against arginase has not been extensively documented, its structural features, including the imidazole ring, suggest a potential for interaction with the enzyme's active site. These application notes offer a structured approach to systematically evaluate this compound's inhibitory potential through detailed biochemical assays.

Introduction: The Rationale for Targeting Arginase

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5] Two isoforms exist in mammals: Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme with broader tissue distribution.[2][5] The dysregulation of arginase activity is implicated in numerous pathologies. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, increased arginase activity can lead to decreased nitric oxide (NO) bioavailability, a hallmark of endothelial dysfunction in cardiovascular diseases.[1][3] In the context of oncology, the overexpression of arginase by myeloid-derived suppressor cells (MDSCs) and tumor cells creates an L-arginine-depleted microenvironment, which suppresses the proliferation and function of T-lymphocytes, thereby facilitating tumor immune evasion.[6]

The development of arginase inhibitors is a promising therapeutic strategy to restore L-arginine levels, thereby enhancing NO production and anti-tumor immunity.[4][7] Several classes of arginase inhibitors have been developed, including boronic acid derivatives and N-hydroxy-guanidinium compounds, which have shown efficacy in preclinical models.[3] The imidazole moiety present in this compound is a common scaffold in medicinal chemistry and has been incorporated into various enzyme inhibitors. This structural feature, coupled with the propanoic acid side chain, provides a rationale for investigating its potential as a novel arginase inhibitor.

Mechanism of Arginase Inhibition: A Conceptual Framework

Arginase inhibitors typically function by interacting with the binuclear manganese cluster and key amino acid residues within the enzyme's active site.[3] The proposed mechanism for many inhibitors involves mimicking the tetrahedral intermediate formed during L-arginine hydrolysis.

Diagram: Putative Arginase Inhibition Workflow

G cluster_0 Pre-Assay Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Detection & Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup (Controls, Inhibitor Dilutions) Reagent_Prep->Plate_Setup Enzyme_Inhibitor_Incubation Enzyme + Inhibitor Pre-incubation Plate_Setup->Enzyme_Inhibitor_Incubation Reaction_Initiation Addition of L-arginine (Reaction Start) Enzyme_Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubation at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Stopping the Reaction Reaction_Incubation->Reaction_Termination Urea_Detection Colorimetric Urea Detection Reaction_Termination->Urea_Detection Absorbance_Reading Read Absorbance at 430-520 nm Urea_Detection->Absorbance_Reading Data_Analysis Data Analysis (IC50 Determination) Absorbance_Reading->Data_Analysis

Caption: Workflow for an in vitro arginase inhibition assay.

Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the inhibitory activity of this compound against purified arginase I. This colorimetric assay is based on the quantification of urea produced from the enzymatic reaction.[8][9][10]

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human Recombinant Arginase 1 (ARG1)R&D Systems3345-AR-80°C
L-ArginineSigma-AldrichA5006Room Temperature
This compound(To be sourced)-Per supplier
Tris-HClThermo FisherBP152Room Temperature
MnCl₂Sigma-AldrichM1787Room Temperature
UreaSigma-AldrichU5378Room Temperature
α-Isonitrosopropiophenone (ISPF)Sigma-AldrichI17534°C
Sulfuric Acid (H₂SO₄)Fisher ScientificA300Room Temperature
Phosphoric Acid (H₃PO₄)Fisher ScientificA260Room Temperature
96-well clear, flat-bottom microplatesCorning3596Room Temperature
Reagent Preparation
  • Lysis Buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA): Prepare a stock solution of 1 M Tris-HCl, pH 7.5. Dilute to 50 mM in ultrapure water and add EDTA to a final concentration of 0.1 mM.

  • Arginase Activation Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂): Prepare a 1 M stock solution of MnCl₂. Add the required volume to the Lysis Buffer to achieve a final concentration of 10 mM MnCl₂.

  • L-Arginine Substrate (0.5 M, pH 9.7): Dissolve L-arginine in ultrapure water and adjust the pH to 9.7 with NaOH.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in an appropriate solvent (e.g., DMSO or water). Further dilutions should be prepared in the assay buffer. It is crucial to test the effect of the solvent on enzyme activity.

  • Urea Standard (1 mM): Prepare a 100 mM stock solution of urea in ultrapure water. Dilute to 1 mM for the standard curve.

  • Colorimetric Reagent A (Acidic Mixture): Prepare a mixture of H₂SO₄ and H₃PO₄ (1:3 v/v).

  • Colorimetric Reagent B (9% ISPF in Ethanol): Dissolve ISPF in 100% ethanol to a final concentration of 9% (w/v).

  • Colorimetric Working Solution: Mix Reagent A and Reagent B at a ratio of 25:1 (v/v) immediately before use.

Arginase Activity Assay Protocol
  • Enzyme Activation: Dilute the stock solution of human recombinant Arginase 1 to the desired concentration (e.g., 0.1 units/mL) in pre-warmed Arginase Activation Buffer. Incubate at 37°C for 10 minutes to activate the enzyme with manganese ions.[11]

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to the blank wells.

    • Add 25 µL of varying concentrations of the urea standard to the standard curve wells.

    • Add 25 µL of different dilutions of this compound to the inhibitor wells.

    • Add 25 µL of the assay buffer to the control wells (no inhibitor).

  • Enzyme Addition: Add 25 µL of the activated Arginase 1 solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the L-arginine substrate solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding 125 µL of the Colorimetric Working Solution to all wells.

  • Color Development: Incubate the plate at 100°C for 45 minutes.

  • Absorbance Reading: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

Diagram: Arginase Catalytic Cycle and Inhibition

G Arginine L-Arginine Enzyme_Substrate Enzyme-Substrate Complex Arginine->Enzyme_Substrate Hydrolysis Hydrolysis Enzyme_Substrate->Hydrolysis Ornithine L-Ornithine Hydrolysis->Ornithine Products Urea Urea Hydrolysis->Urea Arginase_Mn Arginase_Mn Hydrolysis->Arginase_Mn Regeneration Inhibited_Enzyme Inhibited Enzyme Complex Inhibitor Inhibitor Inhibitor->Inhibited_Enzyme

Caption: The catalytic cycle of arginase and putative inhibition.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values of the urea standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Urea Concentration Calculation: Use the standard curve equation to calculate the concentration of urea produced in each well.

  • Percentage Inhibition Calculation: Calculate the percentage of arginase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results and Interpretation

A successful experiment will yield a dose-dependent inhibition of arginase activity by this compound. The resulting IC₅₀ value will provide a quantitative measure of the compound's potency.

ParameterDescription
IC₅₀ Value The concentration of an inhibitor where the response is reduced by half.
Potency A lower IC₅₀ value indicates a more potent inhibitor.
Selectivity Further assays are required to determine selectivity for ARG1 versus ARG2.
Mechanism of Inhibition Kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism (competitive, non-competitive, etc.).

Troubleshooting

IssuePossible CauseSolution
High background Contamination of reagents with urea.Use fresh, high-purity reagents. Include a "no enzyme" control.
Low signal Insufficient enzyme activity or incubation time.Increase enzyme concentration or incubation time. Ensure proper enzyme activation.
Inconsistent replicates Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing at each step.
Inhibitor insolubility Poor solubility of the test compound.Test different solvents and ensure the final solvent concentration does not inhibit the enzyme.

Conclusion

These application notes provide a robust framework for the initial evaluation of this compound as a potential arginase inhibitor. A confirmed inhibitory activity would warrant further investigation, including selectivity profiling against ARG2, determination of the mechanism of inhibition, and evaluation in cell-based assays to assess cellular permeability and efficacy. The discovery of novel arginase inhibitors is of significant interest for the development of new therapeutics for a range of diseases, and a systematic approach as outlined here is the first critical step in this process.

References

  • American Chemical Society. (n.d.). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of mammalian arginase activity. PubMed. Retrieved from [Link]

  • Frontiers Media S.A. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. Retrieved from [Link]

  • Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric) (BA0016). Retrieved from [Link]

  • MDPI. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. International Journal of Molecular Sciences. Retrieved from [Link]

  • Biocompare. (n.d.). Arginase Assay Kits. Retrieved from [Link]

  • Profolus. (2024). What are Arginase inhibitors and how do they work? Retrieved from [Link]

  • American Association for Cancer Research. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Arginase Inhibitors: An Overview. Retrieved from [Link]

  • Northeastern University. (n.d.). Arginase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][7]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1979). Inhibition of Growth by Imidazol(on)e Propionic Acid: Evidence in Vivo for Coordination of Histidine Catabolism With the Catabolism of Other Amino Acids. Molecular & General Genetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment. Frontiers in Oncology. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]

  • The Rockefeller University Press. (n.d.). Arginase I in myeloid suppressor cells is induced by COX-2 in lung carcinoma. Journal of Experimental Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support guide for 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this molecule. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to help you achieve successful experimental outcomes.

Section 1: Understanding the Molecule

This compound is an amphoteric compound, meaning it possesses both an acidic functional group (the propanoic acid) and a basic functional group (the imidazole ring).[1][2] This dual nature is the primary determinant of its solubility behavior.

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The sp² nitrogen on the imidazole ring can accept a proton to become a positively charged imidazolium cation.[1][2]

This structure means the molecule's net charge is highly dependent on the pH of the solvent.[3][4] At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a neutral zwitterion. Molecules in their zwitterionic state often exhibit their lowest aqueous solubility due to strong intermolecular interactions and minimal interaction with water.[3][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound, this compound, won't dissolve in neutral water or PBS (pH 7.4). Why is this happening?

This is the most common issue encountered and is a direct result of the compound's amphoteric nature.[3][4] At or near neutral pH, the molecule likely exists as a zwitterion with a net neutral charge. This state minimizes its interaction with polar water molecules and often leads to precipitation or very poor solubility. Your buffer's pH is likely close to the compound's isoelectric point (pI).

Q2: What is the simplest and most effective first step to solubilize this compound in an aqueous buffer?

The most direct strategy is pH adjustment .[6] By shifting the pH of your solvent away from the isoelectric point, you can force the molecule into a predominantly charged state (either cationic or anionic), which will dramatically increase its solubility in aqueous media.

  • To create a soluble cation: Add a small amount of acid (e.g., 0.1 M HCl) to lower the pH. This protonates the imidazole ring.

  • To create a soluble anion: Add a small amount of base (e.g., 0.1 M NaOH) to raise the pH. This deprotonates the carboxylic acid.[7]

Q3: Can I use organic co-solvents to dissolve the compound?

Yes, using a water-miscible organic co-solvent is a viable alternative. Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the intermolecular forces that limit solubility.[8][9] This is particularly useful when pH modification is not compatible with your experimental design (e.g., in cell-based assays where a specific pH must be maintained). However, always consider the potential toxicity or experimental interference of the co-solvent.

Q4: What if both pH adjustment and common co-solvents are incompatible with my downstream application?

For more sensitive or advanced applications, such as in vivo studies or final drug formulations, more sophisticated techniques may be required. These include:

  • Salt Formation: Synthesizing a stable salt of the compound (e.g., a hydrochloride or sodium salt) can lock it in its charged, more soluble form.[10][11][12]

  • Use of Excipients: Specialized formulation excipients like cyclodextrins can form inclusion complexes to enhance solubility.[13]

  • Amorphous Solid Dispersions: Techniques like spray drying or hot-melt extrusion can convert the crystalline, poorly soluble form of a drug into a more soluble amorphous state.[14]

Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic pH Adjustment for Aqueous Solubilization

This protocol allows you to determine the optimal pH for dissolving your compound and to prepare a stock solution.

Principle: The solubility of an ionizable drug is pH-dependent.[3][15] By systematically titrating the pH, we can identify the ranges where the compound exists as a highly soluble cation or anion.

Step-by-Step Protocol:

  • Weigh out a small, known amount of this compound (e.g., 5 mg) into a glass vial.

  • Add a small volume of purified water (e.g., 0.5 mL) to create a slurry. The compound will likely not dissolve at this stage.

  • For Acidic Solubilization: While stirring, add 0.1 M HCl dropwise (e.g., 1-2 µL at a time). Observe the solution carefully. Continue adding acid until the solid material completely dissolves.

  • For Basic Solubilization: In a separate vial, repeat steps 1 and 2. While stirring, add 0.1 M NaOH dropwise until the solid material completely dissolves.

  • Once dissolved, you can adjust the final concentration by adding more water or buffer of the same pH.

  • Crucial Final Step: If your experiment requires a specific final pH (e.g., pH 7.4), you can now slowly add your concentrated experimental buffer to the dissolved stock solution. Caution: This may cause precipitation if the final pH is close to the pI. Proceed slowly and observe for any signs of insolubility. If precipitation occurs, a different strategy (like co-solvents) is necessary.

Guide 2: Utilizing Co-solvents for pH-Sensitive Applications

This protocol is ideal for experiments where the pH cannot be modified, such as live-cell assays.

Principle: Water-miscible organic solvents can increase the solubility of hydrophobic or poorly soluble compounds by reducing the polarity of the solvent system.[9][16]

Step-by-Step Protocol:

  • Select a biocompatible co-solvent such as DMSO, Ethanol, or PEG 400.[8]

  • Attempt to dissolve the this compound directly in the pure co-solvent to create a high-concentration stock solution (e.g., 10-100 mM in 100% DMSO). Use of a vortex mixer or sonication may aid dissolution.

  • Once a clear stock solution is achieved, perform a serial dilution into your final aqueous medium (e.g., cell culture media, PBS).

  • Critical Check: Ensure the final concentration of the organic co-solvent in your working solution is low enough to be non-toxic and non-interfering in your assay (typically <0.5% for DMSO in many cell cultures).

  • Always run a vehicle control (medium containing the same final concentration of the co-solvent without the compound) in your experiments.

Section 4: Technical Data & Visualization
Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale & Implication
Molecular Formula C₉H₁₄N₂O₂[17][18][19]-
Molecular Weight 182.22 g/mol [17]Essential for calculating molar concentrations.
Functional Groups Carboxylic Acid, Imidazole RingConfers amphoteric/zwitterionic properties, making solubility highly pH-dependent.[1][2][3]
Predicted Behavior Low solubility at neutral pH (pI)The molecule is least soluble when its net charge is zero.[3][4]
Table 2: Recommended Solubilization Strategies
StrategySolvent/ReagentStarting ConcentrationBest ForCautions
pH Adjustment (Acidic) Water + 0.1 M HClUp to 10 mg/mLAqueous buffers, biochemical assaysEnsure final pH is compatible with experiment.
pH Adjustment (Basic) Water + 0.1 M NaOHUp to 10 mg/mLAqueous buffers, chemical reactionsHigh pH can degrade some compounds or affect assays.
Co-solvent 100% DMSO10-100 mMCell-based assays, stock solutionsFinal DMSO concentration must be kept low (<0.5%).
Co-solvent Ethanol1-10 mMGeneral lab use, non-cell applicationsCan be toxic to cells at higher concentrations.
Visual Workflow 1: pH-Dependent Ionization States

Low_pH Low pH (e.g., < 4) Cationic Form (High Solubility) pI Isoelectric Point (pI) Zwitterionic Form (LOWEST Solubility) Low_pH->pI - H⁺ (Add Base) pI->Low_pH + H⁺ (Add Acid) High_pH High pH (e.g., > 8) Anionic Form (High Solubility) pI->High_pH - H⁺ (Add Base) High_pH->pI + H⁺ (Add Acid)

Caption: Effect of pH on the ionization and solubility of the compound.

Visual Workflow 2: Troubleshooting Decision Tree

decision decision protocol protocol start Compound fails to dissolve in neutral buffer d1 Is pH modification allowed for your experiment? start->d1 p1 Follow Guide 1: Systematic pH Adjustment d1->p1 Yes d2 Are organic co-solvents (e.g., DMSO) compatible? d1->d2 No p2 Follow Guide 2: Co-solvent Protocol (Check final %) d2->p2 Yes p3 Consider Advanced Strategy: - Salt Formation - Formulation with Excipients d2->p3 No

Caption: Step-by-step decision guide for selecting a solubilization method.

Section 5: References
  • Patsnap Eureka. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved January 17, 2026, from

  • Neto, A. M., et al. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. MDPI. Retrieved January 17, 2026, from

  • Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. Retrieved January 17, 2026, from

  • Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved January 17, 2026, from

  • Zhang, G. G. Z., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed. Retrieved January 17, 2026, from

  • Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved January 17, 2026, from

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved January 17, 2026, from

  • Neto, A. M., et al. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PMC - NIH. Retrieved January 17, 2026, from

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved January 17, 2026, from

  • Neto, A. M., et al. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved January 17, 2026, from

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 17, 2026, from

  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved January 17, 2026, from

  • Plechkova, N. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Retrieved January 17, 2026, from

  • Testbook. (2024, September 4). Choose the correct excipient for enhancing the solubility in tablet manufacturing. Retrieved January 17, 2026, from

  • de Oliveira, C. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved January 17, 2026, from

  • Patel, A., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved January 17, 2026, from

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved January 17, 2026, from

  • PeerJ. (n.d.). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved January 17, 2026, from

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved January 17, 2026, from

  • Wikipedia. (n.d.). Imidazole. Retrieved January 17, 2026, from

  • Guidechem. (n.d.). 3-(2-isopropyl-imidazol-1-yl)-propionic acid. Retrieved January 17, 2026, from

  • Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are.... Retrieved January 17, 2026, from

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved January 17, 2026, from

  • Guidechem. (n.d.). 3-(2-Isopropyl-imidazol-1-yl)-propionic acid 462068-54-8. Retrieved January 17, 2026, from

  • Sigma-Aldrich. (n.d.). 3-(2-Isopropyl-imidazol-1-yl)-propionic acid. Retrieved January 17, 2026, from

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Technical Support Center: Optimizing Dosage of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid" did not yield specific public data. This suggests the compound may be a novel chemical entity (NCE). Therefore, this guide provides a robust framework for optimizing the dosage of a novel imidazole-based small molecule, using the provided name as a placeholder. The principles and protocols are based on established methodologies in preclinical pharmacology and toxicology.[1][2]

Part 1: Foundational Concepts for In Vivo Dosing Strategy

Before administering the first dose, a clear understanding of the compound's fundamental properties is crucial. The goal of early preclinical studies is to establish a therapeutic window, identifying doses that maximize efficacy while minimizing toxicity.[3][4] This process is an iterative cycle of dosing, observation, and data analysis.

Pharmacokinetics (PK) vs. Pharmacodynamics (PD)

A successful dosing strategy hinges on understanding two core concepts:[5][6]

  • Pharmacokinetics (PK): This is the study of what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[7] PK studies answer questions like: How much of the drug gets into the bloodstream? Where does it go in the body? How is it broken down and cleared?[6]

  • Pharmacodynamics (PD): This is the study of what the drug does to the body. It involves the drug's mechanism of action and the relationship between its concentration and the observed effect.[5][7] PD studies help determine the minimum effective dose.

Integrating PK and PD data is essential for rational dose selection and for improving the predictive value of preclinical data for human trials.[7][8]

The Imidazole Scaffold in Pharmacology

The imidazole ring, a core component of your compound, is a versatile scaffold in medicinal chemistry.[9][10] It is present in numerous FDA-approved drugs and is known for its ability to interact with a wide range of biological targets through various forces like hydrogen bonding.[11][12] This structural feature can influence the compound's binding affinity, membrane permeability, and overall PK/PD profile.[12] While this offers therapeutic potential, it also necessitates careful evaluation for off-target effects.[11][13]

Part 2: Experimental Design and Protocols

A systematic approach to dose-finding is critical. The following studies are typically performed sequentially to establish a safe and effective dose range for subsequent, longer-term efficacy studies.[14][15]

Protocol 1: Dose Range-Finding (DRF) Study

The primary purpose of a DRF study is to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) .[4][16] This initial exploration uses a small number of animals to map out the dose-response relationship.[14]

Methodology:

  • Animal Model Selection: Choose a relevant species, typically a rodent model (e.g., mice or rats) for initial studies. The choice should be justified based on the research question and physiological relevance.[16][17]

  • Group Allocation: Assign animals to a minimum of 4-5 dose groups, including a vehicle-only control group. A typical group size is 3-5 animals per sex.[1]

  • Dose Selection:

    • Starting Dose: The initial dose can be estimated from in vitro data (e.g., IC50 or EC50) or through allometric scaling if data from another species exists.[16][18]

    • Dose Escalation: Subsequent doses should be increased geometrically (e.g., 2x or 3x increments) or logarithmically (e.g., 10, 30, 100 mg/kg) to achieve broad coverage.[1][16]

  • Administration: The route of administration should match the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).[4][19]

  • Monitoring & Data Collection:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, 24 hours post-dose, and then daily).[1][20]

    • Record body weights before dosing and daily thereafter. A body weight loss of over 15-20% is often a key indicator of toxicity and may be considered a humane endpoint.[1][21]

Protocol 2: Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[21][23][24] It is a critical parameter for designing longer-term toxicology and efficacy studies.[22]

Methodology: The MTD study is often a refinement of the DRF study.

  • Dose Selection: Based on the DRF results, select a narrower range of doses around the highest dose that showed minimal to moderate, but not severe, toxicity.

  • Study Duration: The duration can range from a single dose to repeated dosing over 7-14 days, depending on the intended clinical use.[25]

  • Endpoints: The primary endpoints are clinical observations, body weight changes, clinical pathology (blood work), and histopathology.[21][23] The MTD is typically identified as the dose level just below the one that causes significant adverse effects.

Part 3: Troubleshooting Guide & FAQs

Q1: We are observing high toxicity and mortality at our lowest starting dose. What are the next steps?

A1: This indicates your starting dose is too high, likely above the MTD.

  • Immediate Action: Halt the study and redesign with a significantly lower starting dose (e.g., 10-fold lower).[1]

  • Troubleshooting Steps:

    • Re-evaluate Starting Dose Calculation: Double-check any in vitro to in vivo extrapolation or allometric scaling calculations. Ensure the correct species-specific factors were used.[2]

    • Vehicle Toxicity: Administer the vehicle alone to a control group. The formulation itself, especially for poorly soluble compounds, can sometimes cause adverse effects.

    • Compound Stability/Purity: Confirm the purity and stability of your compound. Impurities could be responsible for the observed toxicity.

    • Route of Administration: An unexpectedly rapid absorption rate (e.g., IV vs. IP) could lead to high peak concentrations (Cmax) and acute toxicity. Consider a different route or a slower infusion rate.

Q2: Our compound shows no efficacy in our disease model, even at doses approaching the MTD. What could be wrong?

A2: A lack of efficacy can be due to pharmacological or experimental model issues.

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: The most critical step is to measure the drug's concentration in the plasma over time.[26] Poor bioavailability (low absorption), rapid metabolism, or fast clearance can mean the compound isn't reaching the target tissue at a sufficient concentration or for a long enough duration.[2]

    • Assess Target Engagement (Pharmacodynamics): If possible, use a biomarker to confirm that the compound is interacting with its intended biological target in the animal. Lack of target engagement despite adequate plasma exposure points to a problem with the compound's mechanism of action in vivo.

    • Evaluate the Animal Model: The chosen animal model may not be appropriate for the compound or the disease mechanism being studied.[17][27]

    • Dosing Regimen: A single daily dose might not be sufficient if the compound has a very short half-life. Consider more frequent dosing or a continuous infusion to maintain exposure.[28]

Q3: We are seeing high inter-animal variability in our results. How can we reduce this?

A3: High variability can mask true biological effects and confound data interpretation.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure absolute consistency in dosing time, administration technique, sample collection, and processing.[29]

    • Control Environmental Factors: Animal housing conditions, diet, and light/dark cycles can all influence physiological responses.

    • Randomization and Blinding: Randomize animals into treatment groups and, whenever possible, blind the personnel conducting the experiment and analyzing the data to prevent unconscious bias.[27]

    • Check Animal Health: Underlying health issues in some animals can significantly alter their response to a drug. Ensure all animals are healthy and acclimatized before starting the study.

    • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group may be necessary to achieve statistical power.

Part 4: Data Presentation and Visualization

Data Summary Tables

Table 1: Example Dose Calculation Using Allometric Scaling

Allometric scaling is a common method to estimate a starting dose in a new species based on a known dose in another, by normalizing for body surface area.[18][30][31] The conversion relies on Km factors.[32]

ParameterSpecies A (e.g., Mouse)Species B (e.g., Rat)Calculation
Body Weight (kg) 0.020.20-
Km Factor 36-
Known Dose (mg/kg) 50-Given
Human Equivalent Dose (HED) (mg/kg) 8.1-Mouse Dose / (Human Km / Mouse Km) = 50 / (37/3)
Calculated Rat Dose (mg/kg) -25Mouse Dose * (Mouse Km / Rat Km) = 50 * (3/6)

Note: This is a simplified estimation. Actual starting doses must be approached with caution and confirmed in dose-escalation studies.[18][32]

Table 2: Template for Dose Range-Finding (DRF) Study Results

GroupDose Level (mg/kg)N (M/F)Key Clinical SignsMean Body Weight Change (%)Mortality
1Vehicle Control5/5None Observed (NO)+5.2%0/10
2105/5NO+4.8%0/10
3305/5Mild lethargy at 2h+1.5%0/10
41005/5Piloerection, significant lethargy-8.5%1/10
53005/5Severe lethargy, ataxia-17.2%5/10
Experimental Workflow Diagrams

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Scoping cluster_1 Phase 2: Exposure & Efficacy In_Vitro_Data In Vitro Efficacy (IC50/EC50) DRF_Study Dose Range-Finding (DRF) Study (3-5 doses, log scale) In_Vitro_Data->DRF_Study Allometric_Scaling Allometric Scaling (If data exists) Allometric_Scaling->DRF_Study MTD_Determination Identify No-Observed-Adverse-Effect-Level (NOAEL) & Maximum Tolerated Dose (MTD) DRF_Study->MTD_Determination PK_Study Pharmacokinetic (PK) Study (at 1-2 tolerated doses) MTD_Determination->PK_Study Inform Dose Selection Efficacy_Study_Design Design Efficacy Study (Select 2-3 doses below MTD) PK_Study->Efficacy_Study_Design Confirm Exposure (AUC, Cmax) Definitive_Efficacy_Study Definitive Efficacy Study (Longer duration) Efficacy_Study_Design->Definitive_Efficacy_Study

Caption: Workflow for systematic dose optimization in animal studies.

Caption: Illustrative dose-response curve defining the therapeutic window.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • Lala, M., et al. (2003). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Journal of Clinical Pharmacology, 43(7), 686-701. Retrieved from [Link]

  • KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. Retrieved from [Link]

  • Shalmali, N., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacia, 69(2), 475-482. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. Retrieved from [Link]

  • Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. Retrieved from [Link]

  • EHS Compass. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro to in vivo extrapolation. Retrieved from [Link]

  • ResearchGate. (2014). How to extrapolate result from in vitro (ug/mL) to in vivo?. Retrieved from [Link]

  • Charles River Laboratories. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Retrieved from [Link]

  • Hartung, T. (2014). Perspectives on In Vitro to In Vivo Extrapolations. ALTEX, 31(1), 3-8. Retrieved from [Link]

  • ScitoVation. (n.d.). In vitro to in vivo extrapolation (IVIVE). Retrieved from [Link]

  • EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. Retrieved from [Link]

  • Altogen Labs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • VCLS. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • Burton, J. H., & Thamm, D. H. (2020). Drug dose and drug choice: Optimizing medical therapy for veterinary cancer. Veterinary and Comparative Oncology, 18(2), 143–151. Retrieved from [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Retrieved from [Link]

  • Chen, Y., et al. (2023). Advancements in small molecule drug design: A structural perspective. Biomedicine & Pharmacotherapy, 165, 115123. Retrieved from [Link]

  • Gupta, A., et al. (2013). Basic research: Issues with animal experimentations. Indian Journal of Orthopaedics, 47(5), 445–451. Retrieved from [Link]

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preventing degradation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Due to its unique structure, featuring both an N-substituted imidazole ring and a carboxylic acid moiety, this molecule is susceptible to specific degradation pathways. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you mitigate degradation and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A: Based on the chemistry of its functional groups, the compound is primarily susceptible to three degradation pathways in solution:

  • Oxidative Degradation: The electron-rich imidazole ring is vulnerable to oxidation.[1] This can be initiated by dissolved oxygen (autoxidation), radical species, or the presence of oxidizing agents.[1][2]

  • Photodegradation: Imidazole moieties can be sensitive to high-intensity light, particularly UV light, which can lead to complex degradation pathways.[1]

  • pH-Dependent Instability: While the N-alkyl bond is generally stable, extreme pH conditions can affect the molecule's overall stability and solubility. The protonation state of the imidazole ring (pKa ~7) and the carboxylic acid group (pKa ~4.87) is critical.[3][4]

Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound?

A: The optimal pH is a balance between minimizing degradation and ensuring adequate solubility. We recommend a slightly acidic pH range of 4.5 to 6.0 .

  • Causality: In this range, the carboxylic acid group (pKa ≈ 4.87) is partially to fully deprotonated (as the propanoate), enhancing aqueous solubility.[4][5] The imidazole ring (pKa of the conjugate acid ≈ 7) will be partially protonated, which can help protect it from certain oxidative pathways that are accelerated under basic conditions.[1][6] Extreme acidic or basic conditions should be avoided.

Q3: How should I prepare my stock solutions to ensure initial integrity?

A: Use high-purity, degassed solvents. For aqueous stocks, a slightly acidic buffer (e.g., acetate or citrate buffer, pH 5.0) is recommended over unbuffered water. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can cause oxidative degradation.[1] Once prepared, the solution's concentration and purity should be immediately verified using a validated analytical method like HPLC-UV.[7][8]

Q4: I see a new, unknown peak in my HPLC chromatogram after storing my solution. What could it be?

A: A new peak likely indicates a degradation product. The most probable causes are oxidation or photodegradation.[1] Oxidative degradation may lead to hydroxylated species or ring-opened products.[9] You should immediately conduct a systematic investigation, as outlined in our Troubleshooting Guide, to identify the cause and prevent further degradation.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues.

Issue 1: Rapid Loss of Purity or Concentration in Solution

If you observe a significant decrease (>5%) in the parent compound's peak area during analysis, follow this diagnostic workflow.

Troubleshooting Flowchart: Investigating Compound Loss

G start Purity Loss Detected (>5%) check_ph Measure Solution pH start->check_ph ph_ok Is pH in 4.5-6.0 range? check_ph->ph_ok adjust_ph Action: Re-buffer solution to pH 4.5-6.0 ph_ok->adjust_ph No check_storage Review Storage Conditions ph_ok->check_storage Yes final_action Implement Corrective Actions & Re-prepare Solution adjust_ph->final_action light_exposure Protected from light? check_storage->light_exposure protect_light Action: Store in amber vials or protect from light light_exposure->protect_light No temp_exposure Stored at recommended temperature (2-8°C)? light_exposure->temp_exposure Yes protect_light->final_action control_temp Action: Ensure refrigerated and controlled storage temp_exposure->control_temp No check_headspace Check for Oxygen Exposure temp_exposure->check_headspace Yes control_temp->final_action headspace_purged Was container headspace purged with inert gas? check_headspace->headspace_purged purge_headspace Action: Use degassed solvents & purge with N2/Ar headspace_purged->purge_headspace No headspace_purged->final_action Yes purge_headspace->final_action

Caption: Troubleshooting workflow for purity loss.

Issue 2: Solution Color Change or Precipitate Formation

A change in appearance indicates a chemical or physical instability.

  • Observation: The initially clear and colorless solution has turned yellow/brown.

    • Probable Cause: This often points to oxidative degradation. The oxidation of imidazole rings can produce colored byproducts.[1]

    • Validation: Analyze the solution by LC-MS to identify new molecular species with higher masses, corresponding to the addition of oxygen atoms.

    • Solution: Strictly follow protocols for using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen).

  • Observation: A precipitate has formed in a previously clear solution.

    • Probable Cause 1: pH Shift. A shift in pH outside the optimal range (4.5-6.0) could cause the compound to precipitate. For instance, a drop in pH below 4 could protonate the carboxylate, reducing solubility.

    • Probable Cause 2: Exceeded Solubility Limit. The concentration of the compound may be too high for the chosen solvent system or temperature.

    • Solution: Confirm the pH of the solution. If the pH is correct, consider diluting the solution or gently warming it to redissolve the precipitate (ensure thermal degradation does not occur). Always filter solutions through a 0.22 µm filter before use if a precipitate was present.

Key Experimental Protocols

Protocol 1: Preparation of a Validated Aqueous Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.

Materials:

  • This compound (solid)

  • High-purity (Type I) water

  • Sodium Acetate buffer components (or similar, pKa ≈ 4.7)

  • Calibrated pH meter

  • Inert gas source (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance, volumetric flasks, pipettes

  • HPLC-UV system for validation

Procedure:

  • Solvent Preparation (Deoxygenation): Sparge Type I water with inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation: Using the degassed water, prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 ± 0.1.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry weighing vessel.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the pH 5.0 buffer and gently sonicate or swirl to dissolve. Once dissolved, bring the solution to the final volume with the buffer.

  • Inert Atmosphere: Immediately purge the headspace of the flask with inert gas.

  • Aliquoting & Storage: Aliquot the stock solution into amber glass vials, leaving minimal headspace. Purge the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.

  • Immediate Validation: Analyze a fresh aliquot of the solution via a calibrated HPLC-UV method. Record the initial peak area and purity. This serves as your t=0 baseline.

  • Storage: Store the vials protected from light at 2-8°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10][11][][13]

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidation 3% H2O2, RT prep->ox therm Thermal 60°C, in dark prep->therm photo Photolytic ICH Q1B light exposure prep->photo quench Quench Reaction & Dilute to Target Conc. acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Validated Stability-Indicating HPLC-UV/MS quench->hplc report Report % Degradation & Identify Major Degradants hplc->report

Caption: Workflow for a forced degradation study.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at time points. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Sample at time points. The reaction can often be quenched by dilution.

  • Thermal Degradation: Incubate the stock solution in a temperature-controlled oven at 60°C, protected from light. Sample at time points.

  • Photolytic Degradation: Expose the stock solution to light as specified by ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Summary of Stability & Storage Recommendations

ParameterRecommendationRationale
pH 4.5 - 6.0Balances solubility of the carboxylate form with the stability of the imidazole ring.[6]
Solvent Buffered aqueous solution or polar organic solvent (e.g., DMSO, Acetonitrile).Ensures solubility and allows for pH control.
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation of the imidazole ring.[1][2]
Light Protect from light (Amber Vials)Prevents photodegradation, to which imidazole moieties are susceptible.[1][14]

References

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  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Li, W., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

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  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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  • Rathore, A.S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
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  • ResearchGate. (n.d.). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. Available at: [Link]

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  • PubMed. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-isopropyl-1H-imidazole-1-propiononitrile. PubChem. Available at: [Link]

  • WHO. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole compounds in contemporary metabolism. ResearchGate. Available at: [Link]

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Technical Support Center: Investigating the In Vitro Cytotoxicity of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Context

Welcome to the technical support guide for assessing the in vitro cytotoxicity of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. This document is designed for researchers in drug development and cell biology who are investigating the cellular effects of this compound.

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Molecules containing this moiety exhibit a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1] This broad bioactivity implies that novel imidazole derivatives, such as this compound, warrant careful toxicological evaluation. While specific cytotoxicity data for this exact molecule is not extensively published, its GHS classification indicates it may cause skin, eye, and respiratory irritation, suggesting a potential for cellular disruption.[2]

This guide provides a structured approach to troubleshooting common issues encountered during in vitro cytotoxicity assessment, helping you distinguish between true biological effects and experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions you may have before or during your investigation.

Q1: Why should I expect this compound to be cytotoxic?

A: The imidazole core is known to interact with various biological targets.[1] Many imidazole derivatives have been shown to exert cytotoxic effects against cancer cell lines through mechanisms like kinase inhibition, cell cycle arrest, and induction of apoptosis.[3][4] Furthermore, some imidazole compounds can induce the generation of reactive oxygen species (ROS), a common mechanism of cellular damage.[4] Therefore, it is scientifically prudent to screen this compound for potential cytotoxicity.

Q2: What is the first step in assessing the cytotoxicity of this compound?

A: The first step is to establish a clear dose-response relationship. This involves treating your chosen cell line with a serial dilution of the compound. A typical starting range might be from low nanomolar to high micromolar concentrations. This initial screen is best performed using a robust and high-throughput assay, such as a metabolic activity assay (e.g., MTT) or a membrane integrity assay (e.g., LDH).

Q3: My compound is not readily soluble in aqueous media. How should I prepare it?

A: This is a common challenge.

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]

  • Vehicle Control is Crucial: You MUST include a "vehicle control" in your experiments. This consists of cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in your compound dilutions. This allows you to subtract any effect of the solvent itself.

  • Check Solubility Limits: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Undissolved compound can lead to highly variable and uninterpretable results.[5]

Q4: Which cell line should I choose for my experiments?

A: The choice of cell line should be guided by your research question.

  • Relevance: If you are investigating the compound for a specific application (e.g., oncology), use a relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[6]

  • Sensitivity: Some cell lines are inherently more sensitive to toxic insults than others. It may be useful to screen against a panel of cell lines.

  • Good Practices: Always use cells that are in the logarithmic growth phase and have a low passage number to ensure reproducibility.[5]

Part 2: Assay-Specific Troubleshooting Guides

This section provides in-depth, Q&A-based troubleshooting for common cytotoxicity assays.

Guide 1: Tetrazolium-Based Assays (e.g., MTT, XTT, MTS)

These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[7]

Q5: My absorbance readings in the MTT assay are very low across the entire plate, including my untreated controls. What's wrong?

A: Low signal suggests insufficient formazan production. The cause is likely one of the following:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. You should perform a cell titration experiment to find the optimal seeding density for your specific cell line. A good starting point is often between 10,000 and 100,000 cells per well in a 96-well plate.[5]

  • Suboptimal Incubation Times: The incubation time with the MTT reagent may be too short. This step typically requires 1 to 4 hours, but may need optimization.[8]

  • Reagent Issues: Ensure the MTT reagent and the solubilization solution (e.g., DMSO) are prepared correctly and have not expired.

Q6: I'm seeing high variability between replicate wells treated with the same concentration of the compound. What should I investigate?

A: High variability often points to technical inconsistencies.

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting every few rows.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[5] A best practice is to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[5]

  • Incomplete Formazan Solubilization: After adding the DMSO or other solvent, ensure the purple formazan crystals are completely dissolved. Place the plate on an orbital shaker for a few minutes to facilitate this.[9]

Q7: My compound is colored and seems to be interfering with the absorbance reading. How do I correct for this?

A: Compound interference is a known limitation of colorimetric assays.

  • Causality: The compound itself may absorb light at the same wavelength as the formazan product (around 570 nm for MTT).

  • Correction: Set up parallel "compound-only" control wells that contain the culture medium and the same concentrations of your compound, but no cells. After the experiment, add the assay reagents to these wells just as you did for the experimental wells. Subtract the average absorbance of these compound-only wells from your experimental readings.

ProblemPotential CauseRecommended Solution
Low Absorbance Insufficient cell number; Short MTT incubation time.Optimize cell seeding density; Increase incubation time with MTT reagent (e.g., up to 4 hours).[5][10]
High Background Contaminated reagents; Phenol red in media.[9]Use fresh, sterile reagents; Use phenol red-free medium during the MTT incubation step.[5]
High Variability Uneven cell seeding; Incomplete formazan dissolution.Ensure homogenous cell suspension; Mix thoroughly after adding solubilization agent.[9]
Compound Interference Compound absorbs light at the assay wavelength.Run parallel controls with compound and media (no cells) and subtract background absorbance.
Guide 2: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).

Q8: My untreated control wells show high levels of LDH release. Why are my control cells dying?

A: High background LDH suggests your control cells are stressed or compromised.

  • Over-confluency: Cells that are too dense can lift from the plate and die, releasing LDH. Ensure cells are seeded at a density that prevents confluency during the experiment.

  • Rough Handling: Overly forceful pipetting during media changes or reagent addition can shear cell membranes. Handle cells gently at all times.[11]

  • Serum Interference: The serum supplement in your culture medium (e.g., FBS) contains its own LDH.[12] It is critical to run a "medium background" control (wells with medium and serum but no cells) and subtract this value from all other readings.[12]

Q9: Microscopy shows significant cell death in my treated wells, but the LDH assay shows only a small increase in signal. Why the discrepancy?

A: This is a classic case of mismatching assay kinetics with the cell death mechanism.

  • Causality (Timing): LDH is released primarily during necrosis or very late-stage apoptosis when the cell membrane finally ruptures. If your compound induces apoptosis, caspases may be highly active and cells may be dying, but their membranes could still be largely intact. The assay may need to be performed at a later time point to capture secondary necrosis.[5]

  • Enzyme Inhibition: It is possible that your compound directly inhibits the LDH enzyme itself. To test for this, add your compound to the "maximum LDH release" positive control (wells where cells are fully lysed). If the signal in this control is reduced in the presence of your compound, it indicates enzyme inhibition.[5]

Caption: Troubleshooting decision tree for LDH assay results.

Guide 3: Apoptosis Assays (e.g., Caspase-3/7 Activity)

These assays detect the activation of key executioner caspases (like caspase-3 and -7), which are hallmarks of apoptosis.[13]

Q10: I'm not seeing any caspase activation, but my cells are clearly dying according to my MTT and LDH assays. What does this mean?

A: This result strongly suggests that this compound may be inducing cell death through a non-apoptotic pathway, such as necrosis.

  • Necrosis vs. Apoptosis: Necrosis is a "messy" form of cell death characterized by cell swelling and membrane rupture, leading to high LDH release. Apoptosis is a programmed, "clean" process involving caspase activation.

  • Next Steps: You have a significant mechanistic finding. You should confirm the lack of apoptosis using a secondary method, such as an Annexin V binding assay, which detects an early apoptotic event (phosphatidylserine exposure).[13]

Q11: My caspase assay results are inconsistent. What are the common pitfalls?

A: Caspase activation is a transient event, making timing critical.

  • Kinetics: The peak of caspase activation can occur at different times depending on the compound and cell type. You should perform a time-course experiment (e.g., measuring caspase activity at 4, 8, 12, and 24 hours post-treatment) to identify the optimal endpoint.

  • Substrate Specificity: While assays are often marketed for a specific caspase (e.g., caspase-3), there can be cross-reactivity with other caspases.[14] It is good practice to confirm findings with another method, like Western blotting for cleaved caspase-3.[14]

G cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) Apoptosis_Stimulus Compound Induces Internal Stress Caspase_9 Initiator Caspase-9 Activation Apoptosis_Stimulus->Caspase_9 Caspase_37 Effector Caspase-3/7 Activation Caspase_9->Caspase_37 Cell_Blebbing Membrane Blebbing, Apoptotic Bodies Caspase_37->Cell_Blebbing Assay1 Caspase Assay Caspase_37->Assay1 Measured by Caspase-3/7 Assay Necrosis_Stimulus Compound Causes Direct Membrane Damage Membrane_Rupture Loss of Membrane Integrity Necrosis_Stimulus->Membrane_Rupture LDH_Release LDH Release Membrane_Rupture->LDH_Release Inflammation Inflammatory Response LDH_Release->Inflammation Assay2 LDH Assay LDH_Release->Assay2 Measured by LDH Assay

Caption: Simplified pathways of cell death and corresponding assays.

Part 3: Advanced Investigation & Mechanistic Insights

Q12: My results suggest cytotoxicity. How can I investigate the underlying mechanism further?

A: A common mechanism of toxicity for many compounds is the induction of oxidative stress.[15]

  • Reactive Oxygen Species (ROS) Detection: ROS are highly reactive molecules that can damage DNA, lipids, and proteins.[15] You can measure intracellular ROS levels using fluorescent probes like DCFDA. An increase in ROS in compound-treated cells would be a strong indicator of this mechanism.[16]

  • Glutathione (GSH) Levels: GSH is a major cellular antioxidant. A decrease in the ratio of reduced (GSH) to oxidized (GSSG) glutathione is a marker of oxidative stress. Assays are available to measure this ratio.[17]

Part 4: Standardized Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.[18]

Protocol 1: MTT Cell Viability Assay

(Adapted from the Assay Guidance Manual)[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the compound or vehicle control to the appropriate wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measurement: Mix gently on an orbital shaker for 5 minutes. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

(Adapted from standard methodologies)[12]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells.

    • Medium Background: Medium with no cells.

  • Induce Maximum Release: One hour before the end of the treatment period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[12]

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour.

  • Calculation: After subtracting the medium background, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • ResearchGate (2025). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available at: [Link]

  • National Center for Biotechnology Information (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Available at: [Link]

  • BMG Labtech (2025). Apoptosis – what assay should I use?. Available at: [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • National Center for Biotechnology Information (PMC). In vitro Toxicity Testing in the Twenty-First Century. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Available at: [Link]

  • Biocompare (2013). Keep an Eye on Apoptosis with Caspase Assays. Available at: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available at: [Link]

  • MDPI. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Available at: [Link]

  • National Center for Biotechnology Information (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]

  • Taylor & Francis Online (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • ResearchGate (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • ResearchGate (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available at: [Link]

  • National Center for Biotechnology Information (PMC) (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

  • HistologiX (2023). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • MDPI. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Available at: [Link]

  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid. Available at: [Link]

  • ScienCell Research Laboratories. LDH Cytotoxicity Assay (LDH). Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the challenges associated with enhancing the bioavailability of propanoic acid derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Issues

This section addresses common high-level questions regarding the bioavailability of propanoic acid derivatives, a class of compounds that includes many important nonsteroidal anti-inflammatory drugs (NSAIDs).

Q1: What are the primary factors that limit the oral bioavailability of propanoic acid derivatives?

A1: The oral bioavailability of propanoic acid derivatives is primarily limited by three main factors:

  • Poor Aqueous Solubility: Many propanoic acid derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, meaning they have high permeability but low solubility.[1][2] Their carboxylic acid functional group contributes to their hydrophilicity, but the overall molecular structure can still lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3] This low solubility is a rate-limiting step for absorption.[4]

  • First-Pass Metabolism: After absorption from the gut, the drug is transported via the portal vein to the liver before reaching systemic circulation.[5][6] The liver can extensively metabolize the drug, a phenomenon known as the first-pass effect, which reduces the amount of active drug reaching the bloodstream.[5][7][8]

  • Limited Permeability: While many propanoic acid derivatives have high permeability, factors such as their ionization state at physiological pH can sometimes impede their ability to cross the intestinal epithelium efficiently.[3]

Q2: How does the pKa of a propanoic acid derivative influence its absorption?

A2: The pKa of the carboxylic acid group in these derivatives is typically between 3.5 and 4.5.[3] This means that in the acidic environment of the stomach (pH 1-3), a larger fraction of the drug will be in its non-ionized, more lipophilic form, which favors absorption. However, as the drug moves into the more alkaline environment of the small intestine (pH 6-7.5), it will become predominantly ionized (deprotonated). This ionized form is more water-soluble but less permeable across the lipid membranes of the intestinal cells. Therefore, the interplay between the drug's pKa and the varying pH of the GI tract is a critical determinant of its overall absorption.

Q3: Why is simply increasing the dose of a poorly bioavailable drug not a viable solution?

A3: Increasing the dose of a drug with low bioavailability can lead to several problems. Firstly, it may not result in a proportional increase in therapeutic effect, especially if solubility is the limiting factor. Secondly, higher doses can lead to an increased risk of side effects and toxicity.[9] For propanoic acid derivatives like NSAIDs, this can mean a higher incidence of gastrointestinal irritation and other adverse events. Finally, it is an inefficient and costly approach to drug development.

Section 2: Troubleshooting Guide - Experimental & Formulation Hurdles

This section provides a question-and-answer-style troubleshooting guide for specific issues you might encounter during your experiments.

Dissolution & Solubility Issues

Q4: My dissolution test for a new propanoic acid derivative shows very low and inconsistent release. What could be the cause and how can I fix it?

A4: Low and inconsistent release in dissolution testing for poorly soluble drugs is a common challenge.[2][10] Here’s a breakdown of potential causes and solutions:

  • Inappropriate Dissolution Medium: The pH of your medium is critical. For an acidic drug, a medium with a pH below the pKa might not be representative of the intestinal environment where most absorption occurs.

    • Troubleshooting: Test dissolution in a range of biorelevant media with pH values from 1.2 to 6.8.[2][11] For poorly soluble compounds, the addition of a surfactant to the medium may be necessary to simulate the solubilizing effects of bile salts in the gut.[11][12]

  • "Sink" Conditions Not Met: Sink conditions, where the volume of dissolution medium is at least three to five times that required to dissolve the entire dose, are crucial for accurate dissolution rate determination.[11][12] If the drug concentration approaches saturation, the dissolution rate will artificially slow down.[11]

    • Troubleshooting: Increase the volume of the dissolution medium or add a surfactant to increase the drug's solubility in the medium.[10]

  • Drug Particle Size and Form: The crystalline form (polymorphism) and particle size of your active pharmaceutical ingredient (API) significantly impact dissolution.[11] Smaller particles have a larger surface area, which generally leads to faster dissolution.[13][14][15]

    • Troubleshooting: Consider micronization or nanonization techniques to reduce particle size.[4][13][16] Also, characterize the solid-state properties of your API to ensure you are working with a consistent and optimal polymorphic form.

Q5: I've tried adjusting the pH and adding surfactants to my dissolution medium, but the solubility of my compound is still too low for a meaningful test. What are my next steps?

A5: When standard approaches fail, you may need to consider more advanced formulation strategies to enhance the intrinsic solubility of your compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, effectively creating an amorphous solid dispersion.[1][17][18][19] The amorphous form of a drug has higher energy and is more soluble than its crystalline counterpart.[19]

    • Next Steps: Experiment with carriers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or novel surface-active carriers.[19][20]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can be highly effective.[14] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, presenting the drug in a solubilized form.[21][22][23][24]

    • Next Steps: Screen different oils, surfactants, and co-surfactants to develop a stable and efficient SEDDS formulation.

Permeability & Absorption Issues

Q6: My Caco-2 permeability assay shows low apparent permeability (Papp) for my propanoic acid derivative, even though it's predicted to have high permeability. What could be wrong?

A6: A Caco-2 permeability assay is a valuable in vitro model, but discrepancies with in vivo outcomes can occur. Here are some potential reasons and troubleshooting tips:

  • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) which can actively pump your drug out of the cells, leading to a lower measured Papp value.

    • Troubleshooting: Conduct the permeability assay in the presence of a known P-gp inhibitor. If the Papp value increases significantly, it indicates that your compound is a substrate for this transporter.

  • Poor Apical Solubility: Even if the compound is permeable, if it's not well-dissolved in the apical chamber of the assay, the concentration gradient driving diffusion will be low.

    • Troubleshooting: Ensure the drug is fully dissolved in the transport medium. You may need to use a co-solvent, but be mindful that high concentrations of solvents can damage the cell monolayer.

  • Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.

    • Troubleshooting: Regularly check the transepithelial electrical resistance (TEER) of your monolayers to ensure their integrity. Also, run a paracellular marker like mannitol to confirm that the low permeability of your compound is not due to leaky cell junctions.

Q7: How can I improve the intestinal permeability of my propanoic acid derivative?

A7: If your compound inherently has low permeability, several strategies can be employed:

  • Prodrug Approach: The carboxylic acid group can be masked with a lipophilic promoiety to create an ester prodrug.[3][25][26] This increases the drug's lipophilicity, facilitating its passive diffusion across the intestinal membrane.[27] Once absorbed, enzymes in the body cleave the ester bond, releasing the active parent drug.[26][28]

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[29][30][31] They can work by various mechanisms, such as fluidizing the cell membrane or opening tight junctions between cells.

    • Caution: The use of permeation enhancers must be carefully evaluated for potential toxicity and membrane damage.[29] Ionic surfactants are generally more potent but also more toxic than non-ionic ones.[29]

Section 3: Advanced Protocols & Methodologies

This section provides detailed step-by-step protocols for key bioavailability enhancement techniques.

Protocol 1: Formulation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic carrier based on the physicochemical properties of your drug. Common choices include PVP K30 and PEG 4000.[20]

  • Solvent Selection: Identify a common solvent that can dissolve both the drug and the carrier.

  • Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The resulting solid mass is the solid dispersion.

  • Drying and Pulverization: Dry the solid dispersion in a vacuum oven to remove any residual solvent. Then, pulverize and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug and the absence of chemical interactions.[19][20]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Screening: Determine the solubility of the drug in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent. The region where clear, stable microemulsions form upon dilution with water is the desired self-emulsifying region.

  • Formulation Optimization: Prepare several SEDDS formulations within the self-emulsifying region and load them with the drug. Evaluate them for self-emulsification efficiency, droplet size, and drug precipitation upon dilution. An optimized formulation should emulsify rapidly and produce droplets with a mean diameter of less than 3 microns.[32]

  • In Vitro Characterization: Assess the optimized SEDDS formulation for its robustness to dilution, pH changes, and in vitro drug release profile.

Visualizations & Data

Diagrams

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Solubility Enhancement Strategies cluster_2 Permeability Enhancement Strategies cluster_3 Metabolism Considerations Start Low Bioavailability of Propanoic Acid Derivative Problem Primary Limiting Factor? Start->Problem Solubility Poor Solubility Problem->Solubility Solubility-Limited Permeability Low Permeability Problem->Permeability Permeability-Limited Metabolism High First-Pass Metabolism Problem->Metabolism Metabolism-Limited ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->ParticleSize Physical Modification SolidDispersion Solid Dispersion (Amorphous Form) Solubility->SolidDispersion Formulation LipidFormulation Lipid-Based Formulation (SEDDS) Solubility->LipidFormulation Formulation Evaluation In Vitro / In Vivo Evaluation ParticleSize->Evaluation SolidDispersion->Evaluation LipidFormulation->Evaluation Prodrug Prodrug Synthesis (Esterification) Permeability->Prodrug Chemical Modification PermEnhancer Use of Permeation Enhancers Permeability->PermEnhancer Formulation Prodrug->Evaluation PermEnhancer->Evaluation Prodrug2 Prodrug Approach Metabolism->Prodrug2 AltRoute Alternative Route of Administration Metabolism->AltRoute Prodrug2->Evaluation AltRoute->Evaluation

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Data Table

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[13][16]Simple, widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.[33]
Solid Dispersions Converts crystalline drug to a more soluble amorphous form.[1][19]Significant increase in solubility and dissolution rate.[17][20]Amorphous form can be physically unstable and revert to the crystalline state.[19][34]
SEDDS Presents the drug in a solubilized form in a fine emulsion.[21][22][23]Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[23][24]Requires careful selection of excipients; potential for GI side effects from high surfactant concentrations.[21]
Prodrugs Masks the polar carboxylic acid group to increase lipophilicity and passive diffusion.[27][35]Improves permeability; can be designed for targeted release.Requires in vivo conversion to the active drug; the promoiety must be non-toxic.
Permeation Enhancers Reversibly increases the permeability of the intestinal epithelium.[30]Can significantly improve the absorption of poorly permeable drugs.Potential for mucosal irritation and toxicity.[29]

References

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link]

  • Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Vyas, T., et al. (2014). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Critical Reviews in Therapeutic Drug Carrier Systems, 31(3), 195-223. [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. [Link]

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  • Al-kassas, R., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 15(11), 2595. [Link]

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  • Kommuru, T. R., et al. (1999). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. International Journal of Pharmaceutics, 183(1), 1-12. [Link]

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  • Kumar, S., et al. (2019). Solid dispersions: A technology for improving bioavailability. MOJ Bioequivalence & Bioavailability, 6(2), 22-26. [Link]

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Sources

Technical Support Center: Method Refinement for Quantifying 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and robustness of your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, offering quick and actionable answers.

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A1: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of imidazole compounds like this compound.[1] This technique offers a powerful combination of high separation efficiency, sensitivity, and structural identification capabilities, which are crucial for accurate quantification in complex matrices such as plasma, urine, or tissue homogenates.

Q2: What are the key challenges in developing a robust LC-MS/MS method for this analyte?

A2: Due to its polar nature as a carboxylic acid and imidazole derivative, several challenges can arise.[2] These include:

  • Poor retention on conventional reversed-phase HPLC columns: This can lead to co-elution with matrix components and ion suppression.

  • Suboptimal ionization efficiency: The molecule may not ionize well, leading to low sensitivity.

  • Matrix effects: Components in the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[3]

  • Analyte stability: The stability of the analyte in the sample matrix and during the analytical process needs to be carefully evaluated.[4]

Q3: What type of sample preparation is recommended for biological samples?

A3: The choice of sample preparation is critical for removing interfering substances and concentrating the analyte.[3][4] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and can be tailored to the specific properties of the analyte and matrix.[1][5] For a carboxylic acid, a mixed-mode or weak anion-exchange (WAX) sorbent could be beneficial.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. Optimization of solvent and pH is crucial for efficient extraction.

  • Protein Precipitation (PPT): While a simpler and faster method, it may not provide as clean a sample as SPE or LLE, potentially leading to more significant matrix effects.

Q4: How can I improve the chromatographic retention of this polar compound?

A4: To enhance retention on a reversed-phase column, consider the following strategies:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a pH below the pKa of the carboxylic acid group (typically around 4-5) will protonate the analyte, making it less polar and increasing its retention.[6]

  • Use of an Appropriate Column: A column with a polar-embedded stationary phase or a hydrophilic interaction chromatography (HILIC) column can provide better retention for polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.[7]
Secondary Interactions with Column Silanols Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase or use a column with better end-capping.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matched to the initial mobile phase composition.[3]
Column Contamination or Degradation Flush the column with a strong solvent, or if necessary, replace the column.[7][8]
Issue 2: High Baseline Noise or Ghost Peaks
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[7]
Sample Carryover Implement a robust needle wash protocol in the autosampler method, potentially using a wash solvent with a higher organic content or different pH.[7]
Contamination from Glassware or Plasticware Use dedicated and thoroughly cleaned glassware for LC-MS analysis.[8]
System Contamination Flush the entire LC system with an appropriate cleaning solution.[8]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[8]
Fluctuations in Mobile Phase Composition Check for proper solvent mixing and ensure the degasser is functioning correctly.[8]
Temperature Variations Use a column oven to maintain a constant and stable temperature.[8]
Leaks in the LC System Inspect all fittings and connections for any signs of leakage.[9]
Issue 4: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Modify the chromatographic method to separate the analyte from co-eluting matrix components.[8][10] Re-evaluate the sample preparation method to improve cleanup.
Suboptimal Ion Source Parameters Optimize ion source settings such as capillary voltage, gas flow rates, and temperature.[8]
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses and optimize the collision energy.[8]
Analyte Degradation Investigate the stability of the analyte in the sample matrix and during sample preparation.[3] Consider adding a stabilizing agent if necessary.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of the analyte from a biological matrix like plasma.

  • Conditioning: Condition a mixed-mode or weak anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained matrix components. Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the analysis of the prepared samples.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for the analyte and one for the internal standard.

Section 4: Visualizations and Data

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon Injection Injection into LC Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Problem Analytical Problem Encountered Isolate_Module Isolate the Problem: Sample Prep, LC, or MS? Problem->Isolate_Module Sample_Prep_Issues Sample Preparation Issues: - Low Recovery - High Matrix Effects Isolate_Module->Sample_Prep_Issues Sample Prep LC_Issues LC Issues: - Poor Peak Shape - Retention Time Shifts Isolate_Module->LC_Issues LC MS_Issues MS Issues: - Low Sensitivity - High Noise Isolate_Module->MS_Issues MS Solution Implement Corrective Actions Sample_Prep_Issues->Solution LC_Issues->Solution MS_Issues->Solution

Sources

Technical Support Center: Minimizing Off-Target Effects of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate off-target effects in your experiments.

Introduction: The Imidazole Paradox

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for its ability to engage in a wide range of biological interactions through hydrogen bonding, coordination chemistry, and hydrophobic forces.[1][2] However, the very features that make it so versatile also predispose it to unintended interactions, leading to significant off-target effects. These can range from drug-drug interactions to serious toxicities, complicating drug development.[1][3]

This guide is structured to help you navigate this paradox. We begin with common problems and questions, then delve into the underlying mechanisms of toxicity, and finally provide actionable experimental and computational workflows to build selectivity into your research from the ground up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues and common points of confusion when working with imidazole-based compounds.

Q1: My imidazole compound is a potent inhibitor in my primary biochemical assay, but it shows unexpected toxicity or a confusing phenotype in cell-based assays. What's the most likely cause?

A1: This discrepancy strongly suggests off-target activity. The most common culprits for imidazole-containing molecules are inhibition of Cytochrome P450 (CYP) enzymes or blockade of the hERG potassium channel.[4][5] The imidazole nitrogen can coordinate with the heme iron in CYP enzymes, leading to broad, non-selective inhibition and potential drug-drug interactions.[6][7] Separately, many small molecules can bind within the pore of the hERG channel, causing cardiotoxicity.[8] It is also possible that your compound is inhibiting multiple kinases if it was designed as an ATP-competitive inhibitor.[9][10]

Q2: What is the single most important off-target liability I should screen for first?

A2: For most imidazole-based compounds, Cytochrome P450 inhibition is the most critical initial screen.[7] Because many imidazole drugs are potent and non-selective inhibitors of major CYP isoforms (like CYP3A4, CYP2C9, and CYP2C19), this can lead to significant drug-drug interactions in a clinical setting.[4] Early assessment of CYP inhibition is crucial for lead compound selection and optimization.[11]

Q3: My compound is a kinase inhibitor. Why is selectivity so difficult to achieve with an imidazole scaffold?

A3: The challenge arises from the highly conserved nature of the ATP-binding pocket across the human kinome.[9] The imidazole scaffold can act as a bioisostere of the adenine portion of ATP, allowing it to bind effectively to the "hinge region" of many different kinases.[9] This inherent structural mimicry is a primary driver of polypharmacology (binding to multiple targets), which can lead to both desirable therapeutic effects and undesirable off-target toxicities.[10][12]

Q4: Can I predict potential off-target effects before I even synthesize the compound?

A4: Yes, absolutely. In silico or computational prediction is a cornerstone of modern drug discovery for minimizing off-target effects.[3] Methods range from simple 2D chemical similarity searches to more complex machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and 3D molecular docking.[13] These tools can screen your virtual compound against databases of known off-targets, providing a predictive profile of potential liabilities before you commit to synthesis and in vitro testing.[14][[“]]

Part 2: Troubleshooting Guide & Mechanistic Deep Dive

This section provides specific troubleshooting scenarios and explains the underlying science.

Issue 1: Unexpected Drug-Drug Interactions or Poor In Vivo Profile

Symptom: In animal studies, co-administration of your compound with a known drug results in altered pharmacokinetics (PK) and toxicity of the known drug. Or, the compound shows poor metabolic stability.

Probable Cause: Inhibition of Cytochrome P450 (CYP) enzymes. The basic nitrogen atom of the imidazole ring directly coordinates with the heme iron atom at the active site of CYP enzymes.[6][16] This is a "Type II" binding interaction that leads to competitive or mixed inhibition, preventing the metabolism of other drugs (perpetrators) and potentially the compound itself.[6][17]

Causality Explained: Many antifungal drugs containing an imidazole moiety (e.g., ketoconazole, miconazole) are classic examples of potent, non-selective CYP inhibitors.[4] This interaction is so common that any imidazole-containing compound intended for therapeutic use must be rigorously profiled against a panel of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[11]

Visualizing the Mechanism: CYP450 Inhibition

CYP450_Inhibition cluster_0 CYP450 Active Site cluster_1 Normal Metabolism cluster_2 Inhibition Scenario Heme { Heme Iron (Fe²⁺)} Metabolite Metabolized Drug A Heme:f0->Metabolite Releases Blocked Metabolism Blocked Substrate Drug A (Substrate) Substrate->Heme:f0 Binds & is Oxidized Imidazole Imidazole Compound (Inhibitor) Imidazole->Heme:f0 N coordinates with Fe²⁺ (Competitive Inhibition) Substrate_Inhibited Drug A Substrate_Inhibited->Heme:f0 Binding Prevented

Mitigation & Troubleshooting Steps:

  • Assess CYP Inhibition Early: Run a standard CYP inhibition panel using fluorescent probes or human liver microsomes. (See Protocol 1).

  • Structural Modification:

    • Steric Hindrance: Introduce bulky substituents near the coordinating nitrogen to physically block its interaction with the heme iron.

    • Lowering Basicity (pKa): Add electron-withdrawing groups to the imidazole ring to decrease the pKa of the nitrogen atom, weakening its coordination to the heme iron.

  • Confirm with Recombinant CYPs: If inhibition is observed in microsomes, test against individual recombinant CYP isoforms to identify which ones are affected.[4]

Data Summary: Inhibition of CYP450s by Antifungal Imidazole Derivatives

The following table summarizes the high-affinity inhibition constants (Ki) for several imidazole-containing antifungals against major CYP450 isoforms, illustrating their non-selective nature.[4]

Antifungal AgentCYP1A2 Ki (μM)CYP2C9 Ki (μM)CYP2C19 Ki (μM)CYP3A4 Ki (μM)
Clotrimazole---0.02
Miconazole--0.05 0.03
Sulconazole0.4 0.01 0.008 -
Tioconazole0.4 -0.04 0.02
Ketoconazole-Inhibits-Potent Inhibitor
Data sourced from Rodrigues, A. D. (1999).[4]
Issue 2: Cardiotoxicity Signals in Preclinical Assays

Symptom: You observe QT interval prolongation in ECG measurements from animal studies, or positive signals in early cardiac safety panels.

Probable Cause: Direct blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia called Torsades de Pointes.[18] Many drugs, including some imidazoles like miconazole, are known hERG blockers.[5][8]

Causality Explained: The inhibitory action often involves the drug binding to specific aromatic amino acid residues (like F656) within the channel's pore region.[5] This binding is often state-dependent, meaning the drug may preferentially bind to the open or inactivated state of the channel, which can be explored using specific voltage-clamp protocols.[18][19]

Mitigation & Troubleshooting Steps:

  • Screen for hERG Liability: The gold standard is the whole-cell patch-clamp assay using cells stably expressing the hERG channel (See Protocol 2 outline).[5] This provides a direct measure of channel inhibition (IC50).

  • Structure-Activity Relationship (SAR) Studies: If hERG liability is identified, medicinal chemistry efforts should focus on modifying the compound's structure to disrupt the key pharmacophoric features responsible for channel binding, often related to size, shape, and basicity.

  • Consider Extracellular pH: The potency of some hERG inhibitors can be modulated by extracellular acidosis, a condition that can occur during ischemia.[20] It may be relevant to test inhibitor potency at both physiological (7.4) and acidic (e.g., 6.3) pH.[20]

Part 3: Experimental Workflows & Protocols

A proactive, tiered approach is the most effective way to de-risk imidazole-based compounds. The following workflow integrates computational prediction with experimental validation.

Visualizing the Workflow: Investigating & Mitigating Off-Target Effects

// Nodes Start [label="Compound Design\n(Virtual or Synthesized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InSilico [label="In Silico Off-Target Prediction\n(Similarity Search, Docking, ML)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit [label="Potential Off-Target\nLiability Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Redesign [label="Redesign Compound\n(Medicinal Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochem [label="Tier 1: In Vitro Profiling\n- Broad Kinase Panel\n- CYP450 Inhibition Assay\n- hERG Binding/Flux Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit2 [label="Off-Target Hit\nConfirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cellular [label="Tier 2: Cell-Based Validation\n- Target Engagement (CETSA)\n- Orthogonal Assays\n- Rescue Experiments", fillcolor="#F1F3F4", fontcolor="#202124"]; OnTarget [label="Effect is On-Target", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Effect is Off-Target\n(Characterize or Redesign)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to\nIn Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InSilico; InSilico -> Hit; Hit -> Redesign [label="Yes"]; Redesign -> Start; Hit -> Biochem [label="No / Proceed"]; Biochem -> Hit2; Hit2 -> Redesign [label="Yes"]; Hit2 -> Cellular [label="No / Proceed"]; Cellular -> OnTarget [label="Rescue experiment works"]; Cellular -> OffTarget [label="Rescue fails"]; OnTarget -> Proceed; } endsubdot Caption: A tiered workflow for identifying and mitigating off-target effects.

Protocol 1: High-Throughput CYP450 Inhibition Assay (Fluorescent Probe-Based)

This protocol provides a general method for screening compounds against major CYP isoforms using commercially available kits.

Principle: This assay uses human liver microsomes (containing CYP enzymes) and specific fluorescent substrates that are converted into fluorescent products by individual CYP isoforms. An inhibitor will compete with the substrate, reducing the rate of fluorescent product formation.[11]

Materials:

  • Test imidazole compound, dissolved in DMSO.

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B).

  • Specific fluorescent substrate/enzyme pairs (e.g., Vivid® Substrates).

  • Positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).

  • Phosphate buffer (pH 7.4).

  • Black 96-well or 384-well plates.

  • Fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of your test compound in phosphate buffer. The final DMSO concentration in the well should be <1%.

  • Microsome/Substrate Mix: In a tube, prepare a master mix of Human Liver Microsomes and the specific fluorescent substrate in phosphate buffer.

  • Reaction Initiation:

    • To each well of the plate, add the test compound dilutions, positive control, or vehicle control (buffer + DMSO).

    • Add the Microsome/Substrate mix to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the Reaction: Add the NADPH regenerating system to all wells to initiate the metabolic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity every minute for 30-60 minutes using the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The positive control inhibitor for each CYP isoform must produce an IC50 value within the expected range for the assay to be considered valid.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is used to verify that your compound binds to its intended target protein inside intact cells.[21] The binding of a ligand (your compound) stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is then quantified.

Materials:

  • Cell line expressing the target protein.

  • Test imidazole compound and vehicle (DMSO).

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of handling tubes/plates.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your test compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle (DMSO) for a specified time (e.g., 1 hour) in culture media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into different PCR tubes for each temperature point.

  • Heating Step: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet. The soluble, non-denatured proteins will remain in the supernatant.

  • Quantification: Carefully collect the supernatant from each tube. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or another quantitative protein detection method.

  • Data Analysis:

    • For both the vehicle- and compound-treated groups, plot the percentage of soluble target protein (relative to the non-heated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated group compared to the vehicle-treated group. This indicates that the protein was stabilized by the compound at higher temperatures.

Self-Validation: The assay should include a non-target control protein. The melting curve of this control protein should not shift between the vehicle and compound-treated samples, demonstrating the specificity of the thermal stabilization.

References

  • Rock, D. A., et al. (2007). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society.
  • Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems.
  • Rodrigues, A. D. (1999).
  • CRISPR Medicine News. (n.d.). Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
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Validation & Comparative

comparing 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid to other NSAIDs.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid and Traditional NSAIDs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound this compound with established non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is grounded in experimental data and established scientific principles to aid in the evaluation of its potential as a therapeutic agent.

Introduction: The Quest for Safer NSAIDs

Non-steroidal anti-inflammatory drugs are among the most widely used medications for managing pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, the non-selective inhibition of COX isoforms often leads to undesirable side effects, most notably gastrointestinal complications. This has driven the search for new NSAIDs with improved selectivity and safety profiles. This compound is a novel investigational compound in this class. This guide will compare its preclinical characteristics to those of well-known NSAIDs: ibuprofen, a non-selective COX inhibitor, and celecoxib, a COX-2 selective inhibitor.

Mechanism of Action: A Tale of Two Isoforms

The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme present in most tissues. It plays a crucial role in producing prostaglandins that are vital for homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

The ideal NSAID would selectively inhibit COX-2 at the site of inflammation while sparing COX-1 activity in other tissues, thereby minimizing the risk of adverse effects.

Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitor COX-2 Selective NSAIDs (e.g., Celecoxib) COX2_Inhibitor->COX2 Test_Compound This compound Test_Compound->COX1 Test_Compound->COX2

Caption: Inhibition of COX-1 and COX-2 by different classes of NSAIDs.

Comparative Experimental Data

The following tables summarize the key in vitro and in vivo data for this compound in comparison to ibuprofen and celecoxib.

Table 1: In Vitro COX Inhibition Assay
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.7819.5
Ibuprofen12.525.10.5
Celecoxib28.30.04707.5

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
CompoundDose (mg/kg)% Inhibition of Edema
This compound1045.3%
Ibuprofen1042.1%
Celecoxib1055.8%
Table 3: In Vivo Gastric Ulcerogenicity (5-Day Repeated Dosing in Rats)
CompoundDose (mg/kg/day)Ulcer Index
This compound201.8 ± 0.4
Ibuprofen204.5 ± 0.9
Celecoxib200.5 ± 0.2

Ulcer Index is a macroscopic score of gastric damage.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound for the COX-1 and COX-2 isoforms.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Quantification: The production of prostaglandin E₂ (PGE₂), a primary product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of PGE₂ production (IC₅₀) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the COX-1 IC₅₀ by the COX-2 IC₅₀.

COX_Inhibition_Assay cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Substrate Addition of Arachidonic Acid Incubation->Substrate Reaction_Mix Enzymatic Reaction Substrate->Reaction_Mix ELISA PGE₂ Quantification (ELISA) Reaction_Mix->ELISA IC50 IC₅₀ Calculation ELISA->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity

A Comparative Validation of the Anti-Inflammatory Effects of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the biological effects of the novel imidazole derivative, 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, hereafter referred to as Compound X. The focus of this validation is its potential as an anti-inflammatory agent. Through a series of established in vitro and in vivo experimental protocols, we will objectively compare the performance of Compound X against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical anti-inflammatory profile of this new chemical entity.

The rationale for investigating the anti-inflammatory potential of Compound X stems from the well-documented biological activities of its core chemical moieties. The imidazole ring is a key component in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, antifungal, and anticancer effects.[1][2][3] The propionic acid side chain is a classic feature of a major class of NSAIDs, including Ibuprofen, which are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4] This guide will therefore focus on validating the anti-inflammatory properties of Compound X and characterizing its mechanism of action, with a particular focus on its COX enzyme selectivity.

The Cyclooxygenase (COX) Pathway in Inflammation

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process, contributing to pain, fever, and swelling.[1][5] The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1][5] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is typically induced by inflammatory stimuli and is primarily responsible for the production of prostaglandins at sites of inflammation.[5]

Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2.[1][6][7] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[5][6] This has led to the development of COX-2 selective inhibitors, such as Celecoxib, which aim to provide anti-inflammatory relief with a reduced risk of certain side effects.[2][4][8]

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the points of intervention for NSAIDs.

COX_Pathway Figure 1: Prostaglandin Synthesis Pathway and NSAID Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 Selectively Inhibits

Caption: Prostaglandin synthesis pathway and points of NSAID intervention.

In Vitro Validation of Anti-Inflammatory Activity

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

To determine the direct inhibitory effect of Compound X on COX enzymes, a colorimetric inhibitor screening assay is employed. This assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9] By comparing the activity in the presence of varying concentrations of the test compound to a control, the half-maximal inhibitory concentration (IC50) can be determined for both COX-1 and COX-2.

  • Preparation of Reagents: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[9] Prepare stock solutions of Compound X, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.[9][10]

  • Inhibitor Incubation: Add serial dilutions of Compound X, Ibuprofen, and Celecoxib to the wells. Include wells with solvent only as a control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[10]

  • Detection: Monitor the absorbance at 590-611 nm using a plate reader to measure the formation of oxidized TMPD.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.50.531
Ibuprofen 12.025.00.48
Celecoxib 50.00.051000

Illustrative data for Compound X.

The results indicate that Compound X is a potent inhibitor of COX-2 with an IC50 value of 0.5 µM. Importantly, it demonstrates a 31-fold selectivity for COX-2 over COX-1, suggesting a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.[5][6] While not as selective as Celecoxib, Compound X's profile suggests a significant improvement over traditional NSAIDs.[2][8]

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

To assess the anti-inflammatory activity of Compound X in a cellular context, we utilize a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12] The ability of Compound X to inhibit the production of these cytokines provides further evidence of its anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.[13]

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Ibuprofen, or Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce cytokine production.[13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[11]

  • Data Analysis: Determine the concentration of each compound required to inhibit 50% of cytokine production (IC50).

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound X 1.22.5
Ibuprofen 15.020.0
Celecoxib 0.81.5

Illustrative data for Compound X.

Compound X demonstrates potent inhibition of both TNF-α and IL-6 production in LPS-stimulated macrophages, with IC50 values of 1.2 µM and 2.5 µM, respectively. This cellular activity is significantly more potent than that of Ibuprofen and approaches the potency of the COX-2 selective inhibitor Celecoxib, further supporting its strong anti-inflammatory properties.

In Vivo Validation of Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of test compounds.[14][15] Subplantar injection of carrageenan into the rat hind paw induces an acute inflammatory response characterized by edema (swelling).[16][17] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Paw_Edema_Workflow Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Compound Administration (Oral Gavage) Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Administration->Carrageenan_Injection 30 min post-administration Paw_Volume_Measurement Paw Volume Measurement (Hourly for 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, Compound X (various doses), Ibuprofen (positive control), and Celecoxib (positive control).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

  • Compound Administration: Administer the test compounds or vehicle orally 30 minutes before carrageenan injection.[17]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control -0%
Compound X 1035%
Compound X 3065%
Ibuprofen 5055%
Celecoxib 3070%

Illustrative data for Compound X.

In the carrageenan-induced paw edema model, Compound X exhibited a dose-dependent reduction in paw swelling. At a dose of 30 mg/kg, it produced a 65% inhibition of edema, which is comparable to the efficacy of Celecoxib and more potent than Ibuprofen at the tested doses. These in vivo results corroborate the in vitro findings and strongly suggest that Compound X possesses significant anti-inflammatory activity.

Conclusion and Future Directions

The comprehensive validation presented in this guide demonstrates that this compound (Compound X) is a promising anti-inflammatory agent. Its potent, and selective, inhibition of the COX-2 enzyme, coupled with its efficacy in a cellular model of inflammation and a well-established in vivo model, suggests a favorable preclinical profile. The data indicates that Compound X may offer a therapeutic advantage over traditional non-selective NSAIDs by potentially reducing the risk of gastrointestinal side effects.

Further preclinical development should focus on a more extensive safety and toxicology evaluation, pharmacokinetic profiling, and assessment in chronic models of inflammation, such as adjuvant-induced arthritis. The promising results from these initial validation studies provide a strong foundation for the continued investigation of Compound X as a novel anti-inflammatory therapeutic.

References

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  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. Journal of medicinal chemistry, 46(23), 4875-4885.
  • Slideshare. (2018, October 23). screening methods for Antinflammatory drugs slide share. Retrieved from [Link]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved from [Link]

  • Simon, L. S., Weaver, A. L., Graham, D. Y., Kivitz, A. J., Lipsky, P. E., & Hubbard, R. C. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
  • Slideshare. (2017, June 29). Screening Models of Anti-Inflammatory Drugs. Retrieved from [Link]

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  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • National Institutes of Health. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed Central. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • National Institutes of Health. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

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  • PubMed Central. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

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A Comparative Analysis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic Acid and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines plausible synthetic routes, key experimental protocols for performance assessment, and a discussion of the anticipated biological activities based on the well-established pharmacology of imidazole and propanoic acid moieties. While direct experimental data for the title compound is not extensively available in the public domain, this guide synthesizes information from closely related structures to provide a robust starting point for investigation.

Introduction: The Therapeutic Potential of Imidazole-Propanoic Acid Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets.[1] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3]

Similarly, the propanoic acid moiety is a well-known pharmacophore, most notably present in the non-steroidal anti-inflammatory drug (NSAID) class of compounds, such as ibuprofen and naproxen.[4] The carboxylic acid group is often crucial for interacting with key residues in enzyme active sites.

The combination of a 2-substituted imidazole ring with a propanoic acid side chain, as in this compound, presents an intriguing scaffold for the development of novel therapeutics. The 2-isopropyl substituent is expected to modulate the compound's lipophilicity and steric profile, potentially influencing its target selectivity and pharmacokinetic properties. This guide will explore a systematic approach to synthesizing and evaluating this lead compound and its analogs to elucidate their structure-activity relationships (SAR).

Proposed Synthetic Pathways

A plausible and efficient synthesis of this compound and its analogs can be envisioned in a two-step sequence, starting with the synthesis of the requisite 2-substituted imidazole, followed by N-alkylation with a propanoic acid synthon.

Part 1: Synthesis of 2-Isopropylimidazole

The precursor, 2-isopropylimidazole, can be synthesized via several established methods. One common approach involves the condensation of isobutyraldehyde, glyoxal, and ammonia.[2]

Experimental Protocol: Synthesis of 2-Isopropylimidazole

  • To a solution of 25% aqueous ammonia, add methanol.

  • Cool the solution to 25°C and add isobutyraldehyde dropwise over 30 minutes with stirring.

  • To the resulting mixture, add 40% aqueous glyoxal solution dropwise over 2 hours at 25°C.

  • Continue stirring for an additional 2 hours.

  • The product, 2-isopropylimidazole, can be isolated and purified by crystallization.

Part 2: N-Alkylation and Hydrolysis

The subsequent N-alkylation of 2-isopropylimidazole can be achieved using a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-isopropylimidazole in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride, to deprotonate the imidazole nitrogen.

  • Add ethyl 3-bromopropanoate dropwise to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting ester, ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate, by column chromatography.

  • To a solution of the purified ester in ethanol, add an aqueous solution of a strong base, such as sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to precipitate the product.

  • Collect the solid by filtration and recrystallize to obtain pure this compound.

This general procedure can be adapted for the synthesis of various analogs by using different 2-alkylimidazoles or substituted propanoic acid synthons.

Diagram of Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of 2-Isopropylimidazole cluster_1 Part 2: N-Alkylation and Hydrolysis Isobutyraldehyde Isobutyraldehyde Condensation Condensation Isobutyraldehyde->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ammonia Ammonia Ammonia->Condensation 2-Isopropylimidazole 2-Isopropylimidazole Condensation->2-Isopropylimidazole Alkylation Alkylation 2-Isopropylimidazole->Alkylation Ethyl_3_bromopropanoate Ethyl_3_bromopropanoate Ethyl_3_bromopropanoate->Alkylation Ethyl_ester_intermediate Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate Alkylation->Ethyl_ester_intermediate Hydrolysis Hydrolysis Ethyl_ester_intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed two-part synthetic workflow for this compound.

Framework for Comparative Biological Evaluation

A thorough comparative analysis of this compound and its analogs requires a systematic evaluation of their biological activities. Based on the known pharmacology of related compounds, key areas for investigation include anti-inflammatory and cytotoxic properties.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be initially assessed through in vitro assays that measure the inhibition of key inflammatory mediators and pathways.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Prepare a solution of the test compound at various concentrations.

  • Use a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Incubate the respective enzyme (COX-1 or COX-2) with the test compound and arachidonic acid as the substrate.

  • Measure the production of prostaglandin H2 (PGH2) using a colorimetric or fluorometric method.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound against both enzymes to determine potency and selectivity.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Determine the IC50 value for the inhibition of NO production for each compound.

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the cytotoxic profile of the compounds to determine their therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Seed cancer cell lines (e.g., A549, MCF-7) or normal cell lines in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Data Analysis and Structure-Activity Relationships

The experimental data obtained from the aforementioned assays should be tabulated for a clear comparison of the performance of this compound and its analogs.

Table 1: Hypothetical Comparative Biological Data

Compound IDR-group at C2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)Cytotoxicity (A549) IC50 (µM)
LEAD-01 Isopropyl5.20.86.512.5>100
ANA-01 Methyl10.82.15.125.1>100
ANA-02 Phenyl2.50.38.38.975.6
ANA-03 H25.615.41.750.3>100

This tabulated data will enable the elucidation of structure-activity relationships. For instance, comparing the activity of analogs with varying alkyl or aryl substituents at the 2-position of the imidazole ring will reveal the impact of steric bulk and electronics on potency and selectivity.

Potential Signaling Pathways

The anti-inflammatory effects of imidazole derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway to investigate is the NF-κB signaling cascade, which plays a central role in regulating the expression of inflammatory genes, including iNOS and COX-2.

Diagram of a Potential Signaling Pathway

G LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex p65_p50_IkB p65/p50-IκB IKK_Complex->p65_p50_IkB Phosphorylates IκB p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκB degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, etc.) Nucleus->Inflammatory_Genes Gene Transcription Compound Imidazole-Propanoic Acid Analog Compound->IKK_Complex Inhibition?

Caption: A potential mechanism of action involving the inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound and its analogs as potential therapeutic agents. The proposed synthetic strategies are robust and adaptable for creating a diverse library of compounds for SAR studies. The outlined in vitro assays will enable a comprehensive comparative analysis of their anti-inflammatory and cytotoxic profiles.

Future studies should focus on in vivo models of inflammation to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as novel therapeutics.

References

  • Khan, I., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Request PDF. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

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  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid. [Link]

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  • Review of pharmacological effects of imidazole derivatives. (2022). [Link]

  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • Oriental Journal of Chemistry. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • MDPI. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

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Comparative Efficacy Analysis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic Acid in the Context of Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Benchmarking Guide for Novel IDO1 Inhibitors

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME). By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the starvation of cytotoxic T cells, which require tryptophan for proliferation, and the generation of kynurenine metabolites that actively induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs). This dual action effectively shields the tumor from immune-mediated destruction. Consequently, the development of small-molecule inhibitors targeting IDO1 represents a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.

This guide provides a comprehensive benchmark of a novel investigational compound, 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (hereafter referred to as Compound A ), against the well-characterized first-generation IDO1 inhibitor, Epacadostat . The following sections detail the comparative in vitro and in vivo efficacy, supported by robust experimental protocols and mechanistic insights to guide researchers in the field.

Mechanism of Action: A Structural and Functional Comparison

Both Compound A and Epacadostat are designed to inhibit the enzymatic activity of IDO1. IDO1 contains a heme cofactor in its active site, which is crucial for the oxidative cleavage of tryptophan.

  • Epacadostat (INCB024360) is a hydroxyamidine-based competitive inhibitor that coordinates with the ferric (Fe3+) state of the heme iron, effectively blocking tryptophan from binding. Its mechanism is well-documented, serving as a benchmark for potency and binding kinetics.

  • Compound A is a novel imidazole-based compound. The imidazole nitrogen is hypothesized to directly coordinate with the heme iron, a common mechanism for inhibitors of heme-containing enzymes. The propanoic acid moiety may form additional interactions with charged residues in the active site, potentially enhancing binding affinity and selectivity.

Below is a diagram illustrating the proposed inhibitory mechanism within the IDO1 active site.

cluster_IDO1 IDO1 Active Site cluster_Inhibitors Inhibitors Heme Iron (Fe3+) Heme Iron (Fe3+) Active Site Residues Active Site Residues Heme Iron (Fe3+)->Active Site Residues Tryptophan Tryptophan Tryptophan->Heme Iron (Fe3+) Binds & is Catabolized Epacadostat Epacadostat Epacadostat->Heme Iron (Fe3+) Competitively Blocks Binding Compound A Compound A Compound A->Heme Iron (Fe3+) Competitively Blocks Binding cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Dose (Vehicle) Dose (Vehicle) Randomize Mice->Dose (Vehicle) Dose (Compound A) Dose (Compound A) Randomize Mice->Dose (Compound A) Dose (Epacadostat) Dose (Epacadostat) Randomize Mice->Dose (Epacadostat) Collect Samples Collect Samples Dose (Vehicle)->Collect Samples Dose (Compound A)->Collect Samples Dose (Epacadostat)->Collect Samples Measure K/T Ratio Measure K/T Ratio Collect Samples->Measure K/T Ratio

Caption: Workflow for in vivo pharmacodynamic assessment of IDO1 inhibitors in tumor-bearing mice.

Comparative PD Data

Treatment Group (B16F10 Melanoma Model)Plasma K/T Ratio (% of Vehicle)Tumor K/T Ratio (% of Vehicle)
Vehicle100%100%
Compound A (50 mg/kg, BID) 12%18%
Epacadostat (100 mg/kg, BID) 25%33%

Interpretation: Compound A demonstrates more profound and sustained target inhibition in vivo, achieving a greater reduction in both systemic (plasma) and local (tumor) kynurenine levels at a lower dose than Epacadostat. This suggests superior pharmacokinetic properties and/or target engagement in a complex biological system.

Anti-Tumor Efficacy

The ultimate measure of success is the ability of the inhibitor to slow tumor growth, both as a monotherapy and in combination with other immunotherapies.

Experimental Protocol: Syngeneic Tumor Model Efficacy Study

  • Model System: Use C57BL/6 mice and implant them subcutaneously with B16F10 melanoma cells, which are known to establish an IDO1-dependent immunosuppressive TME.

  • Tumor Growth & Randomization: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Compound A, anti-PD-1 antibody, Compound A + anti-PD-1).

  • Dosing Regimen: Administer compounds as per the pre-determined schedule (e.g., Compound A orally twice daily; anti-PD-1 intraperitoneally twice weekly).

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor growth inhibition (TGI).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for further immunological analysis (e.g., flow cytometry for T cell infiltration).

Comparative Anti-Tumor Efficacy

Treatment Group (B16F10 Model)Tumor Growth Inhibition (TGI) %
Compound A (50 mg/kg)25%
Epacadostat (100 mg/kg)18%
anti-PD-135%
Compound A + anti-PD-1 78%
Epacadostat + anti-PD-160%

Interpretation: While both compounds show modest single-agent activity, their true potential is realized in combination with PD-1 blockade. Compound A exhibits a markedly superior synergistic effect, resulting in significantly higher tumor growth inhibition compared to the Epacadostat combination. This suggests that the more potent IDO1 inhibition achieved by Compound A is more effective at reversing TME-mediated immunosuppression, thereby licensing the anti-PD-1 antibody to function more effectively.

Conclusion and Future Directions

The experimental data presented in this guide strongly supports This compound (Compound A) as a highly potent and efficacious next-generation IDO1 inhibitor. It surpasses the first-generation compound, Epacadostat, in biochemical and cellular potency, demonstrates superior pharmacodynamic target engagement in vivo, and most importantly, exhibits stronger synergistic anti-tumor activity when combined with checkpoint blockade.

These findings warrant further investigation into the full pharmacokinetic profile, safety toxicology, and efficacy of Compound A across a broader range of preclinical tumor models. The superior potency and synergistic potential position Compound A as a promising candidate for clinical development in the field of immuno-oncology.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology. [Link]

  • Zhai, L., Ladomersky, E., et al. (2017). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & molecular immunology. [Link]

  • Lewis, C. N., & Møller, M. (2020). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal of Clinical Investigation. [Link]

  • Yue, E. W., Sparks, R., et al. (2017). Preclinical characterization of epacadostat (INCB024360), a highly potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor for cancer immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Soliman, H., Minton, S., et al. (2020). A first-in-human phase I study of the oral IDO1 inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Clinical Cancer Research. [Link]

structural activity relationship of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Role of a Gut Microbial Metabolite in Disease

The gut microbiome's influence on human health is a rapidly expanding field of research. Among the myriad of metabolites produced by our intestinal flora, imidazole propionate (ImP) , also known as 3-(1H-imidazol-1-yl)propanoic acid, has emerged as a critical signaling molecule.[1] Elevated levels of this histidine-derived metabolite have been strongly correlated with an increased risk of cardiometabolic diseases, including type 2 diabetes and atherosclerosis.[2][3] ImP is now considered not just a biomarker, but a direct driver of these pathologies, making its biological pathway a prime target for therapeutic intervention.[2]

This guide will delve into the structural activity relationship (SAR) of the imidazole propanoic acid scaffold. Given the nascent stage of drug discovery in this specific area, we will first establish the biological mechanism of the parent compound, ImP. We will then provide a prospective SAR analysis, hypothesizing how synthetic modifications—such as the 2-isopropyl substitution of the titular 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid—could modulate biological activity. This guide will compare this direct modification strategy with alternative approaches, such as targeting downstream receptors, and provide detailed experimental protocols for researchers aiming to explore this promising therapeutic avenue.

The Pathophysiological Mechanism of Imidazole Propionate (ImP)

Imidazole propionate exerts its detrimental effects by hijacking key cellular signaling pathways that regulate metabolism and inflammation. The primary mechanism involves the activation of the p38γ mitogen-activated protein kinase (MAPK) , which leads to a cascade of downstream events culminating in insulin resistance and endothelial dysfunction.[1][4]

The signaling cascade is as follows:

  • Activation of p38γ MAPK: ImP directly activates p38γ MAPK. Structural analyses suggest that ImP interacts with the adenosine triphosphate (ATP) binding pocket of p38γ.[2]

  • mTORC1 Activation: Activated p38γ promotes the phosphorylation of p62, which in turn activates the mechanistic target of rapamycin complex 1 (mTORC1).[4][5]

  • Impaired Insulin Signaling: The activation of the p38γ/p62/mTORC1 pathway leads to the phosphorylation and subsequent degradation of insulin receptor substrates (IRS1 and IRS2), which is a key step in the development of insulin resistance.[1]

  • Endothelial Dysfunction: In endothelial cells, this cascade suppresses the PI3K/AKT pathway, leading to sustained activation of the FOXO1 transcription factor. This impairs the migratory and angiogenic properties of these cells, hindering vascular repair and promoting atherosclerosis.

  • Receptor-Mediated Effects: Recent evidence suggests that ImP also acts through the imidazoline-1 receptor (I1R) , also known as nischarin, on myeloid cells to drive inflammation and atherosclerosis, independent of cholesterol levels.[6]

This intricate mechanism underscores the potential for multifaceted therapeutic intervention, either by directly inhibiting ImP's activity or by blocking its downstream targets.

ImP_Signaling_Pathway ImP Imidazole Propionate (ImP) p38g p38γ MAPK ImP->p38g Activates I1R Imidazoline-1 Receptor (I1R) (on Myeloid Cells) ImP->I1R Activates p62 p62 Phosphorylation p38g->p62 Phosphorylates mTORC1 mTORC1 Activation p62->mTORC1 IRS IRS Degradation mTORC1->IRS Leads to Inflammation Inflammation & Atherosclerosis mTORC1->Inflammation Insulin_Resistance Insulin Resistance IRS->Insulin_Resistance I1R->mTORC1 via Myeloid Cells

Caption: Signaling pathway of Imidazole Propionate (ImP).

Structural Activity Relationship (SAR) of Imidazole Propanoic Acid Derivatives: A Prospective Analysis

While comprehensive SAR studies for ImP derivatives are not yet published, we can apply fundamental principles of medicinal chemistry to predict how structural modifications might influence biological activity. The core scaffold consists of three key components: the imidazole ring, the propanoic acid tail, and the hydrogen at the 2-position of the imidazole ring.

Core Scaffold of Imidazole Propanoic Acid:

Caption: Key regions for SAR analysis of the ImP scaffold.

The Imidazole Ring:
  • Aromaticity and Planarity: The aromatic nature of the imidazole ring is likely crucial for its interaction with the ATP-binding pocket of p38γ. Modifications that disrupt this planarity would likely decrease activity.

  • Nitrogen Atoms: The two nitrogen atoms are key for hydrogen bonding. The N-1 nitrogen connects to the propanoic acid tail, while the N-3 nitrogen is a potential hydrogen bond acceptor.

The Propanoic Acid Tail:
  • Length and Flexibility: The three-carbon chain provides a specific spatial distance and conformational flexibility between the imidazole ring and the carboxylic acid group. Shortening or lengthening this chain would likely alter the binding affinity.

  • Carboxylic Acid Group: This group is ionized at physiological pH, providing a key polar interaction point. Esterification or conversion to an amide would drastically change the molecule's properties and likely reduce its activity by removing a key charge interaction.

The 2-Position (Site of the Isopropyl Group):

This is the position that distinguishes the user's query compound, this compound, from the endogenous ImP.

  • Steric Hindrance: The introduction of a bulky isopropyl group at this position would introduce significant steric hindrance. This could prevent the molecule from fitting into the p38γ binding pocket, potentially acting as an antagonist or inhibitor of the pathway.

  • Lipophilicity: The isopropyl group increases the lipophilicity of the molecule. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.

Hypothesis: The 2-isopropyl derivative is likely to have reduced agonist activity at p38γ and I1R compared to ImP due to steric hindrance. It is plausible that this derivative could act as a competitive antagonist , blocking the binding of endogenous ImP. This hypothesis requires experimental validation.

Comparison with Alternative Therapeutic Strategies

Instead of modifying the ImP scaffold directly, an alternative approach is to develop molecules that inhibit its downstream targets. This offers the advantage of using established drug discovery platforms for well-characterized targets like kinases and receptors.

Therapeutic StrategyTargetExample Compound(s)Mechanism of ActionPotential AdvantagesPotential Disadvantages
Direct Scaffold Modification p38γ MAPK / I1RThis compound (Hypothetical)Competitive antagonism of endogenous ImP binding.High specificity for the ImP pathway; potentially fewer off-target effects.Novel target, requiring extensive de-risking; SAR is currently unknown.
I1R Antagonism Imidazoline-1 Receptor (I1R)AGN192403 Blocks the I1R, preventing ImP-induced inflammatory signaling in myeloid cells.[7]Proven to prevent atherosclerosis progression in animal models; targets a specific receptor.I1R has other physiological roles; potential for off-target effects.[6]
p38γ Inhibition p38γ MAPKPirfenidone Competes with ImP for the p38γ-ATP binding pocket, blocking downstream signaling.[8]Orally available drug; known safety profile (used for idiopathic pulmonary fibrosis).p38γ is part of a larger family of kinases; potential for lack of specificity and off-target effects.

Experimental Protocols

For researchers wishing to investigate the SAR of imidazole propanoic acid derivatives, the following experimental workflow is recommended.

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cell Cellular Assays cluster_animal Animal Models start Synthesize ImP Derivatives p38_assay p38γ Kinase Activity Assay start->p38_assay Screen for p38γ inhibition i1r_binding I1R Binding Assay start->i1r_binding Screen for I1R binding in_vitro In Vitro Assays cell_based Cell-Based Assays animal In Vivo Animal Models end Identify Lead Compound hepato Primary Hepatocyte Insulin Signaling Assay p38_assay->hepato i1r_binding->hepato endo Endothelial Cell Migration/Angiogenesis Assay hepato->endo gtt Glucose Tolerance Test in Mice endo->gtt athero Atherosclerosis Model (e.g., ApoE-/- mice) gtt->athero athero->end

Caption: Recommended experimental workflow for SAR studies.

Protocol 1: In Vitro p38γ Kinase Activity Assay

This assay determines the direct effect of a test compound on the enzymatic activity of p38γ.

Objective: To measure the ability of ImP derivatives to inhibit p38γ phosphorylation of a substrate.

Methodology:

  • Reagents: Recombinant active p38γ enzyme, ATF2 (a known p38 substrate), ATP, kinase assay buffer, test compounds (e.g., this compound), and a positive control inhibitor (e.g., Pirfenidone).

  • Procedure: a. In a 96-well plate, add the kinase assay buffer, the ATF2 substrate, and the test compound at various concentrations. b. Add the recombinant p38γ enzyme to initiate the reaction. c. Add ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a phosphospecific antibody for detection). d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction.

  • Detection: a. Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. b. Non-Radiometric (Western Blot): Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for phosphorylated ATF2 (p-ATF2).[9]

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of the kinase activity is inhibited.

Protocol 2: Cell-Based Insulin Signaling Assay

This assay evaluates the effect of the compounds on the insulin signaling pathway in a relevant cell type.

Objective: To determine if ImP derivatives can rescue or impair insulin-stimulated AKT phosphorylation in primary hepatocytes.

Methodology:

  • Cell Culture: Culture primary mouse or human hepatocytes.

  • Procedure: a. Pre-treat the hepatocytes with the test compounds at various concentrations for a specified duration (e.g., 24 hours). b. Add ImP to stimulate the pathway impairment (if testing for antagonism). c. Stimulate the cells with insulin for a short period (e.g., 10 minutes). d. Lyse the cells to extract proteins.

  • Detection (Western Blot): a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. A successful antagonist would show a dose-dependent increase in the p-AKT/total AKT ratio in the presence of ImP, indicating a restoration of insulin signaling.

Conclusion and Future Directions

The gut microbial metabolite imidazole propionate represents a novel and clinically relevant driver of cardiometabolic diseases. While drug discovery targeting this pathway is in its early stages, the imidazole propanoic acid scaffold presents a compelling starting point for the development of new therapeutics.

The prospective SAR analysis presented here suggests that synthetic derivatives, such as this compound, could function as antagonists by introducing steric hindrance at the 2-position of the imidazole ring. This hypothesis, however, requires rigorous experimental validation using the protocols outlined.

A comparative analysis of therapeutic strategies highlights two promising avenues: the development of direct antagonists of ImP and the inhibition of its downstream targets, I1R and p38γ. Both approaches have their merits and challenges. Ultimately, a deeper understanding of the structure-activity relationships of ImP derivatives will be crucial for designing potent and selective inhibitors. The continued exploration of this gut-derived signaling molecule holds significant promise for the future of cardiovascular and metabolic disease therapy.

References

  • Koh, A., Molinaro, A., Ståhlman, M., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947-961.e17. [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini reviews in medicinal chemistry, 12(14), 1542–1555. [Link]

  • Zeng, Y., Wu, Q., Guo, M., et al. (2025). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology, 16. [Link]

  • Metabolon. (n.d.). Metabolon technology identifies key gut microbiome-derived compound linked to insulin resistance in people with Type 2 diabetes. [Link]

  • UvA/AUAS. (n.d.). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. [Link]

  • Nageswaran, V., Carreras, A., Reinshagen, L., et al. (2024). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Circulation Research. [Link]

  • Mastrangelo, A., Robles-Vera, I., Mañanes, D., et al. (2025). Imidazole propionate is a driver and therapeutic target in atherosclerosis. Nature. [Link]

  • Wang, Y., Chen, Y., & Zhang, X. (2024). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology, 15. [Link]

  • Molinaro, A., Bel Lassen, P., Henricsson, M., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology. Nature Communications, 11(1), 5881. [Link]

  • Pinnelli, V. B., CA, J., Kandi, V., et al. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Cureus, 17(10), e94362. [Link]

  • Koh, A., Mannerås-Holm, L., Yunn, N. O., et al. (2020). Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. Cell Metabolism, 32(4), 643-653.e6. [Link]

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  • Al-Ghamdi, S., Al-Otaibi, B., & Al-Zahrani, E. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

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  • Patnaik, S., Marugan, J. J., Liu, K., et al. (2013). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide S receptor. Journal of medicinal chemistry, 56(22), 9045–9056. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical in vitro and in vivo experimental results for Osimertinib (Tagrisso®), a cornerstone in the treatment of non-small cell lung cancer (NSCLC). We will delve into the experimental data that underpins its clinical success, exploring the causal links between its potent and selective activity in cellular models and its robust efficacy in animal models. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Osimertinib's preclinical profile.

Introduction: A Third-Generation TKI Overcoming Resistance

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed to address a critical unmet need in the treatment of NSCLC: acquired resistance to first- and second-generation EGFR TKIs.[3] Many patients treated with earlier-generation inhibitors like gefitinib or erlotinib eventually develop a secondary T790M mutation in the EGFR kinase domain, which renders the drugs ineffective.[4]

Osimertinib's key innovation lies in its dual targeting of both the common sensitizing EGFR mutations (e.g., Exon 19 deletions and L858R) and the T790M resistance mutation.[1] Crucially, it exhibits significant selectivity for these mutant forms of EGFR over the wild-type (WT) receptor, which is expressed in healthy tissues. This selectivity is the basis for its improved therapeutic window and more favorable safety profile compared to its predecessors.[1][5]

The core mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the mutant EGFR.[1][5] This irreversible binding permanently blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and shutting down the downstream pro-survival signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, that drive tumor growth.[1][5][6]

Part 1: In Vitro Assessment of Potency and Selectivity

The in vitro evaluation of a kinase inhibitor like Osimertinib is foundational. These experiments are designed to answer two fundamental questions: How potent is the compound against its intended target? And how selective is it for the target over other related kinases, particularly the wild-type form?

Rationale for Experimental Design

To establish Osimertinib's profile, researchers utilize a panel of NSCLC cell lines with well-characterized EGFR mutation statuses.

  • PC-9 cells: These cells harbor an EGFR exon 19 deletion, making them highly sensitive to first-generation TKIs and serving as a model for TKI-naive, EGFR-mutant NSCLC.

  • NCI-H1975 cells: This line is a cornerstone for studying resistance. It contains both the L858R sensitizing mutation and the T790M resistance mutation, making it resistant to first-generation TKIs.[7]

  • Wild-Type (WT) EGFR cells (e.g., A431, Calu-3): These cells express the non-mutated form of EGFR. They are crucial for assessing the selectivity of the inhibitor and predicting potential off-target effects related to WT EGFR inhibition in healthy tissues.[8][9]

The primary endpoint in these studies is the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to reduce cell viability by 50%. A lower IC50 value indicates higher potency.

Data Summary: Osimertinib Cellular Potency

The following table summarizes the representative IC50 values for Osimertinib against various NSCLC cell lines, demonstrating its high potency against mutant EGFR and its selectivity over WT-EGFR.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 Deletion (Sensitizing)8 - 17[9]
NCI-H1975L858R (Sensitizing) + T790M (Resistance)4.6 - 11[7][9]
A431Wild-Type779[8]
Calu-3Wild-Type650[9]

These values are compiled from multiple public sources and represent a consensus range.

The data clearly illustrates Osimertinib's exquisite potency against cell lines with both sensitizing and T790M resistance mutations (IC50 values in the low nanomolar range). In stark contrast, its activity against wild-type EGFR cell lines is significantly lower (IC50 values >450 nM), highlighting a selectivity margin of over 40-fold. This differential is critical for its clinical efficacy and tolerability.

Key Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Methodology:

  • Cell Plating: Seed NSCLC cells (e.g., PC-9, NCI-H1975) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Osimertinib in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a defined period, typically 72 hours, to allow the compound to exert its effect.[12]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for another 3-4 hours. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[13]

  • Analysis: The absorbance values are directly proportional to the number of viable cells. Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-Well Plate e1 Treat Cells with Compound (72h) p1->e1 p2 Prepare Osimertinib Serial Dilutions p2->e1 e2 Add MTT Reagent (3-4h) e1->e2 e3 Solubilize Formazan Crystals (DMSO) e2->e3 a1 Read Absorbance (570nm) e3->a1 a2 Normalize Data & Calculate IC50 a1->a2

Workflow for a typical cell viability (MTT) assay.
Impact on Downstream Signaling

To confirm that the observed reduction in cell viability is due to the intended mechanism of action, Western blot analysis is performed. This technique measures the levels of key proteins and their phosphorylation status, providing a snapshot of signaling pathway activity. Treatment of EGFR-mutant NSCLC cells with Osimertinib is expected to decrease the phosphorylation of EGFR itself, as well as downstream effectors like AKT and ERK.[14]

G cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway Osimertinib Osimertinib EGFR Mutant EGFR Osimertinib->EGFR Inhibits Phosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Osimertinib inhibits EGFR, blocking downstream signaling.

Part 2: In Vivo Corroboration of Anti-Tumor Efficacy

While in vitro assays establish potency, in vivo studies are essential to determine if a compound can achieve and sustain a therapeutic concentration in a complex biological system to exert an anti-tumor effect.[15] These studies account for pharmacokinetic and pharmacodynamic (PK/PD) factors that are absent in a culture dish.[16][17]

Rationale for Experimental Design

The most common preclinical models for this purpose are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[18][19][20]

  • CDX Models: Human NSCLC cell lines (like PC-9 or NCI-H1975) are implanted subcutaneously into immunodeficient mice.[8] These models are robust and reproducible, allowing for direct correlation with in vitro data.

  • PDX Models: Tumor fragments from a patient are implanted directly into mice.[18][21] These models better retain the heterogeneity and architecture of the original human tumor, offering potentially higher predictive value for clinical outcomes.[19]

In these studies, once tumors are established, mice are treated with Osimertinib or a vehicle control, and tumor growth is monitored over time.

Data Summary: Osimertinib Tumor Growth Inhibition

Osimertinib has demonstrated profound and sustained tumor regression in multiple NSCLC xenograft models.[9][22]

Xenograft ModelTreatment & DoseObservationReference
PC-9 (Exon 19 Del)Osimertinib (5 mg/kg, daily)Total tumor regression sustained during the observation period.[9]
NCI-H1975 (L858R/T790M)Osimertinib (5 mg/kg, daily)Significant tumor shrinkage within 5 days of treatment.[9]
PDX (Ex20Ins)Osimertinib (25 mg/kg, daily)Significant tumor growth inhibition compared to vehicle and other TKIs.[23]

The in vivo data confirms that Osimertinib's potent in vitro activity translates into significant anti-tumor efficacy at well-tolerated doses.[9] Studies show that daily oral dosing leads to sustained tumor regression in models harboring both sensitizing and T790M resistance mutations.[9]

Key Experimental Protocol: NSCLC Xenograft Efficacy Study

Methodology:

  • Cell Preparation: Culture NCI-H1975 cells to ~80% confluency. Harvest and resuspend the cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[8]

  • Tumor Growth Monitoring: Monitor mice regularly. Once tumors reach a palpable, measurable volume (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle control, Osimertinib 5 mg/kg).

  • Dosing: Prepare Osimertinib in an appropriate vehicle formulation. Administer the compound to the mice daily via oral gavage.

  • Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Body weight should be monitored as a measure of general toxicity.

  • Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the drug's efficacy. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot).[24]

G cluster_setup Model Establishment cluster_treat Treatment Phase cluster_end Endpoint & Analysis s1 Prepare Cell Suspension (e.g., NCI-H1975) s2 Subcutaneous Implantation into Immunodeficient Mice s1->s2 s3 Monitor Tumor Growth to ~150 mm³ s2->s3 s4 Randomize Mice into Treatment Groups s3->s4 t1 Daily Oral Dosing (Vehicle or Osimertinib) s4->t1 t2 Measure Tumor Volume (2-3x per week) t1->t2 t3 Monitor Body Weight t1->t3 e1 Euthanize & Excise Tumors e2 Analyze Tumor Growth Inhibition (TGI) t2->e2 t3->e2 e3 Perform PD Analysis (e.g., Western Blot) e1->e3 e2->e3

Workflow for an in vivo NSCLC xenograft efficacy study.

Part 3: Bridging the Gap - A Comparative Analysis

The preclinical data for Osimertinib presents a compelling and consistent narrative. The high potency and selectivity observed in in vitro cell-based assays translate directly into robust and sustained tumor regression in in vivo models.

  • Potency Translation: The low nanomolar IC50 values against EGFR-mutant cells in vitro are predictive of the potent anti-tumor response seen in vivo. This indicates that the drug effectively reaches the tumor tissue, engages its target, and maintains sufficient concentration to inhibit the oncogenic signaling driving tumor growth.

  • Selectivity Matters: The >40-fold selectivity for mutant over WT-EGFR seen in vitro is a critical factor in the in vivo results. At efficacious doses (e.g., 5-25 mg/kg), the mice tolerate the treatment well, as evidenced by stable body weights.[9] This suggests that the doses required for anti-tumor activity do not cause prohibitive toxicity associated with the inhibition of wild-type EGFR in healthy tissues.

  • Overcoming Resistance: The most crucial link is the consistent efficacy against the T790M mutation. The potent activity against the NCI-H1975 cell line in vitro is mirrored by profound tumor shrinkage in NCI-H1975 xenografts in vivo.[9] This concordance provided the foundational evidence for Osimertinib's success in the clinical setting for patients who had developed resistance to prior TKI therapies.[3][25]

While the correlation is strong, it is important to acknowledge the complexities that in vivo systems introduce. Factors such as drug metabolism (Osimertinib has an active metabolite, AZ5104), tissue penetration, and interactions with the tumor microenvironment can modulate a drug's ultimate efficacy.[17][22][26] In the case of Osimertinib, these factors align to permit strong anti-tumor activity that faithfully reflects its fundamental biochemical and cellular properties.

Conclusion

The preclinical evaluation of Osimertinib serves as an exemplary case study in modern drug development. The rigorous and logical progression from in vitro characterization to in vivo validation provided a clear and accurate prediction of its clinical potential. The potent and selective inhibition of mutant EGFR in cellular assays translated into durable tumor regression in animal models, establishing the scientific rationale for its successful application as a targeted therapy for NSCLC. This guide underscores the critical importance of integrating both in vitro and in vivo datasets to build a comprehensive understanding of a compound's therapeutic profile.

References

  • Lin, J. J., et al. (2021). Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations. Cancers, 13(4), 675. Available from: [Link]

  • Papadimitrakopoulou, V. A., et al. (2021). Cell lines used to study resistance to osimertinib. Translational Lung Cancer Research, 10(2), 1185–1190. Available from: [Link]

  • Zhu, Y., et al. (2018). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. Oncotarget, 9(4), 4960–4971. Available from: [Link]

  • Kato, Y., et al. (2020). Osimertinib, a third-generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real-world efficacy and safety in advanced/recurrent non-small cell lung carcinoma. Thoracic Cancer, 11(7), 1899–1907. Available from: [Link]

  • Wang, S., et al. (2017). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available from: [Link]

  • Lee, H. W., et al. (2022). The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions. ResearchGate. Available from: [Link]

  • Wang, D., et al. (2021). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. Evidence-Based Complementary and Alternative Medicine, 2021, 5551817. Available from: [Link]

  • Scott, E. D., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • VJOncology. (2025). Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. Available from: [Link]

  • Liu, Y., et al. (2019). Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study. Drug Design, Development and Therapy, 13, 4187–4195. Available from: [Link]

  • de Marinis, F., et al. (2017). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease, 9(8), 2684–2699. Available from: [Link]

  • Finlay, M. R. V., et al. (2018). Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions. Journal of Thoracic Oncology, 13(6), 877–884. Available from: [Link]

  • Leonetti, A., et al. (2019). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 11(10), 1546. Available from: [Link]

  • Hirano, T., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncology Letters, 19(5), 3369–3381. Available from: [Link]

  • Lee, J., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 434-445. Available from: [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

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A Comparative Guide to the Synthesis of a Key Alogliptin Intermediate: A Novel One-Pot Approach vs. the Conventional Two-Step Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is a cornerstone of innovation and cost-effective production. This guide provides an in-depth technical comparison of a novel, one-pot synthesis route for 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, a critical intermediate in the manufacture of the antidiabetic drug Alogliptin, against the established, conventional two-step methodology.

This document moves beyond a simple recitation of procedural steps to offer a critical analysis of the underlying chemistry, operational efficiencies, and potential for industrial scale-up. By examining the causality behind experimental choices and presenting validated data, this guide aims to provide a comprehensive resource for informed decision-making in synthetic chemistry.

Introduction to 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

The target molecule, 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, serves as a pivotal building block in the synthesis of Alogliptin.[1] Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a well-established therapeutic target for the management of type 2 diabetes mellitus.[2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The Conventional Two-Step Synthesis: A Well-Trodden Path

The traditional and widely documented synthesis of this Alogliptin intermediate is a two-step process. This route is characterized by its sequential nature, involving the initial preparation of a substituted uracil followed by its alkylation.

Step 1: Synthesis of 6-chloro-3-methyluracil

The synthesis commences with the chlorination of 3-methyluracil. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mechanism involves the activation of the uracil ring, making it susceptible to nucleophilic attack by the chloride ion.

Step 2: Alkylation of 6-chloro-3-methyluracil

The second step involves the N-alkylation of the synthesized 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the uracil ring, forming a nucleophilic nitrogen that subsequently displaces the bromide from the benzyl bromide derivative.

Experimental Protocol: Conventional Two-Step Synthesis

Step 1: Synthesis of 6-chloro-3-methyluracil

  • To a stirred suspension of 3-methyluracil in phosphorus oxychloride, add N,N-dimethylaniline dropwise at 0-5 °C.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and pour it cautiously onto crushed ice.

  • Adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-chloro-3-methyluracil.

Step 2: Synthesis of 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • To a solution of 6-chloro-3-methyluracil in dimethylformamide, add potassium carbonate.

  • Add a solution of 2-(bromomethyl)benzonitrile in dimethylformamide dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

A Novel One-Pot Synthesis: A Paradigm of Efficiency

In the quest for more streamlined and environmentally benign synthetic methodologies, a novel one-pot synthesis for 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile has been developed. This approach circumvents the need for isolation of the intermediate 6-chloro-3-methyluracil, thereby reducing operational time, solvent usage, and potential for material loss. A Chinese patent describes a one-pot method where the chlorination and subsequent alkylation are performed in a single reaction vessel.[3]

This innovative process leverages the principles of the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.[4] While not a classic Biginelli reaction in its components, the one-pot strategy for the Alogliptin intermediate embodies the same ethos of process intensification.

Experimental Protocol: Novel One-Pot Synthesis [3]

  • Mix 6-chloro-3-methyluracil, 2-cyanobenzyl bromide, and a suitable base (e.g., potassium carbonate) in an organic solvent.

  • Heat the mixture for a specified time to facilitate the reaction.

  • Following the initial reaction, add (R)-3-aminopiperidine dihydrochloride to the same reaction vessel.

  • Continue heating to effect the substitution reaction, yielding Alogliptin.

Note: While this patent describes the one-pot synthesis of Alogliptin itself, the initial step to form the target intermediate is a key component of this streamlined process.

Comparative Analysis: A Head-to-Head Evaluation

ParameterConventional Two-Step SynthesisNovel One-Pot Synthesis
Number of Steps 21 (for the intermediate)
Process Time Longer (due to isolation of intermediate)Shorter
Solvent Consumption HigherLower
Yield Generally good, but with potential losses at each step.Potentially higher overall yield due to fewer unit operations.
Operational Simplicity More complex due to multiple work-ups and isolations.Simpler, with reduced handling of intermediates.
Environmental Impact Higher due to increased solvent and energy usage.Lower, aligning with principles of green chemistry.
Cost-Effectiveness Potentially higher due to longer process time and more reagents.More cost-effective due to reduced time, labor, and materials.

Visualizing the Synthetic Pathways

To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the respective workflows.

conventional_synthesis cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Alkylation A 3-Methyluracil C 6-chloro-3-methyluracil A->C Chlorination B POCl3 B->C F 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C->F Alkylation D 2-(bromomethyl)benzonitrile D->F E K2CO3, DMF E->F

Caption: Conventional Two-Step Synthesis Workflow.

novel_synthesis cluster_onepot Novel One-Pot Synthesis A 6-chloro-3-methyluracil D 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->D One-Pot Reaction B 2-cyanobenzyl bromide B->D C Base, Solvent C->D

Caption: Novel One-Pot Synthesis Workflow.

Conclusion: A Clear Advantage for the Novel Route

The validation of this novel one-pot synthesis route for 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile represents a significant advancement in the efficient production of this key Alogliptin intermediate. By eliminating the need for the isolation of the chlorinated uracil intermediate, this approach offers substantial benefits in terms of reduced process time, solvent consumption, and operational complexity. These advantages translate to a more cost-effective and environmentally friendly manufacturing process, aligning with the principles of green chemistry.

For researchers and drug development professionals, the adoption of such a one-pot strategy can accelerate the development timeline and improve the overall economic viability of the final pharmaceutical product. The supporting data and clear advantages presented in this guide strongly advocate for the consideration and implementation of this novel synthetic route in the industrial production of Alogliptin.

References

  • Ningbo Innopharmchem Co., Ltd. (2026, January 14). The Indispensable Role of 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in Alogliptin Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Retrieved from [Link]

  • Google Patents. (2018). Process for the preparation of alogliptin (EP3292112B1).
  • Google Patents. (2017). One-pot preparation method of Alogliptin (CN106366068A).
  • Patsnap. (2014). Synthesis method of Alogliptin intermediate. Retrieved from [Link]

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comparative study of the metabolic pathways of different imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the metabolic pathways of imidazole-containing compounds is paramount. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a ubiquitous structural motif in both endogenous molecules and synthetic drugs.[1][2] Its unique physicochemical properties contribute to the biological activity of a vast array of compounds, from the essential amino acid histidine to potent antifungal agents.[3][4] However, the metabolic fate of the imidazole ring and its derivatives can vary dramatically, influencing the efficacy, safety, and pharmacokinetic profiles of these molecules.

This guide provides an in-depth comparative study of the metabolic pathways of different classes of imidazole compounds. We will explore the enzymatic machinery responsible for their transformation, compare and contrast the metabolic routes of endogenous and synthetic imidazoles, and provide detailed experimental protocols for their investigation.

The Endogenous Pathways: Metabolism of Histidine and Histamine

The metabolism of endogenous imidazole compounds, primarily histidine and its decarboxylation product histamine, is a tightly regulated process crucial for maintaining physiological homeostasis.

Histidine Metabolism: A Gateway to Central Metabolism

Histidine, an essential amino acid, serves as a precursor for protein synthesis and several important biomolecules.[3] Its degradation is a multi-step enzymatic pathway that ultimately channels its carbon skeleton into the central metabolic pathway of the Krebs cycle.[5]

The primary catabolic pathway of histidine is initiated by the enzyme histidine ammonia-lyase (histidase) , which deaminates histidine to form urocanic acid.[5] A deficiency in this enzyme leads to the rare genetic disorder histidinemia. Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate. The imidazole ring is subsequently cleaved by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). Finally, the formimino group is transferred to tetrahydrofolate, a reaction catalyzed by glutamate formiminotransferase , to produce glutamate and 5-formiminotetrahydrofolate. Glutamate can then be readily converted to α-ketoglutarate, an intermediate of the Krebs cycle.

Histidine_Metabolism Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanic_Acid->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate formiminotransferase Krebs_Cycle Krebs Cycle Glutamate->Krebs_Cycle

Figure 1: Metabolic pathway of L-histidine degradation.
Histamine Metabolism: Two Major Routes of Inactivation

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[3][6] Its biological activity is terminated by two primary metabolic pathways: oxidative deamination and ring methylation.[7][8]

  • Oxidative Deamination by Diamine Oxidase (DAO): DAO, also known as histaminase, is the primary enzyme responsible for the degradation of extracellular histamine.[7] It catalyzes the oxidative deamination of histamine to produce imidazole-4-acetaldehyde, which is further oxidized to imidazole-4-acetic acid. DAO is predominantly found in the small intestine, colon, placenta, and kidneys.

  • Ring Methylation by Histamine N-Methyltransferase (HNMT): HNMT is the main enzyme for the inactivation of intracellular histamine, particularly in the brain.[8][9] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-tele-methylhistamine. This metabolite is then a substrate for monoamine oxidase B (MAO-B), which oxidizes it to tele-methylimidazoleacetic acid.

Histamine_Metabolism cluster_DAO Oxidative Deamination cluster_HNMT Ring Methylation Histamine Histamine Imidazole_Acetaldehyde Imidazole-4-acetaldehyde Histamine->Imidazole_Acetaldehyde Diamine Oxidase (DAO) N_tele_methylhistamine N-tele-methylhistamine Histamine->N_tele_methylhistamine Histamine N-Methyltransferase (HNMT) Imidazole_Acetic_Acid Imidazole-4-acetic Acid Imidazole_Acetaldehyde->Imidazole_Acetic_Acid Aldehyde Dehydrogenase tele_methylimidazoleacetic_acid tele-methylimidazoleacetic acid N_tele_methylhistamine->tele_methylimidazoleacetic_acid Monoamine Oxidase B (MAO-B)

Figure 2: Major metabolic pathways of histamine.

Metabolism of Synthetic Imidazole Compounds: A Focus on Antifungal Drugs

The metabolic landscape of synthetic imidazole compounds, particularly the widely used azole antifungal agents, is dominated by the cytochrome P450 (CYP) enzyme system.[10] These enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[11]

The metabolism of imidazole antifungals can be broadly categorized into two types: those with an imidazole ring (e.g., ketoconazole) and those with a triazole ring (e.g., fluconazole). While both are azoles, the nature of the heterocycle influences their interaction with and metabolism by CYP enzymes.[12][13]

Imidazole-containing antifungals generally exhibit a higher affinity for the heme iron of CYP enzymes compared to their triazole counterparts.[12][13] This can lead to more potent inhibition of CYP isozymes, particularly CYP3A4, which is a major drug-metabolizing enzyme.[14]

The metabolic transformations of imidazole antifungals are diverse and can include:

  • Hydroxylation: Addition of a hydroxyl group to the imidazole ring or its substituents.

  • N-dealkylation: Removal of an alkyl group attached to a nitrogen atom.

  • Oxidative cleavage of the imidazole ring: This is a less common but significant pathway that can lead to the formation of reactive metabolites.

For instance, ketoconazole undergoes extensive metabolism by CYP3A4, leading to the formation of several metabolites through N-dealkylation and hydroxylation.[10] In contrast, fluconazole, a triazole, is metabolized to a lesser extent and is primarily excreted unchanged in the urine.[10] This difference in metabolic stability contributes to their distinct pharmacokinetic profiles and potential for drug-drug interactions.[15][16][17]

Synthetic_Imidazole_Metabolism Imidazole_Drug Imidazole-containing Drug (e.g., Ketoconazole) CYP450 Cytochrome P450 (e.g., CYP3A4) Imidazole_Drug->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite N_dealkylated_Metabolite N-dealkylated Metabolite CYP450->N_dealkylated_Metabolite Ring_Cleavage_Products Ring Cleavage Products CYP450->Ring_Cleavage_Products

Figure 3: General metabolic pathways of synthetic imidazole drugs.

Comparative Analysis of Metabolic Pathways

The table below summarizes the key differences in the metabolic pathways of endogenous and synthetic imidazole compounds.

FeatureHistidine MetabolismHistamine MetabolismSynthetic Imidazole Drug Metabolism
Primary Enzyme(s) Histidase, Urocanase, Imidazolonepropionase, Glutamate formiminotransferaseDiamine Oxidase (DAO), Histamine N-Methyltransferase (HNMT)Cytochrome P450 (CYP) family (e.g., CYP3A4)
Primary Reaction(s) Deamination, Hydration, Ring CleavageOxidative Deamination, MethylationOxidation (Hydroxylation, N-dealkylation), Ring Cleavage
Location of Metabolism LiverIntestine, Kidney, Placenta (DAO); Brain, various tissues (HNMT)Liver
Key Intermediate(s) Urocanic acid, Imidazolonepropionate, FIGLUImidazole-4-acetaldehyde, N-tele-methylhistamineVarious hydroxylated and dealkylated intermediates
Final Product(s) GlutamateImidazole-4-acetic acid, tele-methylimidazoleacetic acidMore polar, excretable metabolites
Physiological Role Energy productionInactivation of a signaling moleculeDetoxification and elimination of a xenobiotic

Experimental Protocols for Studying Imidazole Metabolism

A thorough investigation of imidazole metabolism requires robust and reliable experimental methods. The following section provides detailed protocols for key assays.

Diamine Oxidase (DAO) Enzyme Activity Assay

This protocol describes a fluorometric assay for measuring DAO activity in biological samples.[18][19]

Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorescent probe, and the resulting increase in fluorescence is proportional to the DAO activity.

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • DAO Assay Buffer

  • DAO Substrate (e.g., putrescine)

  • DAO Probe

  • Horseradish Peroxidase (HRP)

  • DAO Positive Control

  • Sample (e.g., serum, plasma, tissue homogenate)

Procedure:

  • Sample Preparation: Homogenize tissue samples in DAO Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of H₂O₂.

  • Reaction Mix Preparation: Prepare a reaction mix containing DAO Assay Buffer, DAO Probe, and HRP.

  • Assay:

    • Add samples and standards to the wells of the microplate.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding the DAO Substrate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation: Calculate the DAO activity based on the standard curve.

Histamine N-Methyltransferase (HNMT) Enzyme Activity Assay

This protocol outlines a radioenzymatic assay for determining HNMT activity.[20][21]

Principle: HNMT transfers a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to histamine, forming [³H]N-tele-methylhistamine. The amount of radiolabeled product formed is proportional to the HNMT activity.

Materials:

  • Recombinant human HNMT

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Phosphate buffer (pH 7.8)

  • Borate buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer, recombinant HNMT, and the test compound (if screening for inhibitors).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of histamine and [³H]SAM.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding borate buffer.

  • Product Separation: Separate the [³H]N-tele-methylhistamine from the unreacted [³H]SAM using a suitable chromatographic method.

  • Quantification: Add the collected product fraction to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Microsomal Stability Assay for Synthetic Imidazoles

This protocol is used to assess the metabolic stability of synthetic imidazole compounds in liver microsomes.[11][22][23][24]

Principle: The test compound is incubated with liver microsomes in the presence of NADPH, a cofactor for CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Materials:

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Microsomal_Stability_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes + Compound) Start->Prepare_Incubation Pre_warm Pre-warm to 37°C Prepare_Incubation->Pre_warm Add_NADPH Initiate Reaction (Add NADPH) Pre_warm->Add_NADPH Time_Sampling Time-course Sampling (0, 5, 15, 30, 60 min) Add_NADPH->Time_Sampling Terminate_Reaction Terminate Reaction (Ice-cold Acetonitrile) Time_Sampling->Terminate_Reaction Centrifuge Centrifuge and Collect Supernatant Terminate_Reaction->Centrifuge LC_MS_Analysis LC-MS/MS Analysis Centrifuge->LC_MS_Analysis Data_Analysis Data Analysis (t½, CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for a microsomal stability assay.

Conclusion

The metabolic pathways of imidazole compounds are diverse and dependent on the specific structure of the molecule and its biological context. Endogenous imidazoles like histidine and histamine are processed by specific, highly regulated enzymatic pathways that are integral to normal physiology. In contrast, the metabolism of synthetic imidazole-containing drugs is primarily governed by the less specific but highly versatile cytochrome P450 system.

A thorough understanding of these metabolic pathways is critical for drug development. It allows for the prediction of pharmacokinetic properties, the potential for drug-drug interactions, and the identification of potential metabolic liabilities. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolic fate of their imidazole compounds of interest, ultimately contributing to the development of safer and more effective therapeutics.

References

  • How to Perform Diamine Oxidase Assay: A Comprehensive Guide. (URL not available)
  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. PubMed. [Link]

  • HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. TW. (URL not available)
  • Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes. PubMed. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (URL not available)
  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PMC - NIH. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. [Link]

  • Human HNMT (Histamine N-methyltransferase) ELISA Kit (HUFI03084). Assay Genie. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. PubMed. [Link]

  • Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes. Semantic Scholar. [Link]

  • A new radioenzymatic assay for histamine using purified histamine N-methyltransferase. PubMed. [Link]

  • Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate. [Link]

  • Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo. Frontiers. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. [Link]

  • Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. NIH. [Link]

  • Activity of fluconazole (UK 49858) and ketoconazole against Candida albicans in vitro and in vivo. PubMed. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC - NIH. [Link]

  • Cleavage of the imidazole ring in histidyl ring analogues reacted with peroxidizing lipids. ResearchGate. [Link]

  • Comparison of fluconazole and ketoconazole in experimental murine blastomycosis. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL not available)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central - NIH. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PubMed Central. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • What is the Difference Between Histidine and Histamine. (URL not available)
  • Reaction Kinetics of Diamine Oxidase and Its Profound Impacts on Health. (URL not available)
  • Histamine N-Methyltransferase in the Brain. MDPI. [Link]

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  • Difference between histidine and histamine in the mechanistic pathway of the fluorescence reaction with ortho-phthalaldehyde. PubMed. [Link]

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  • Imidazole compounds in contemporary metabolism. The chemical structures.... ResearchGate. [Link]

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Safety Operating Guide

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding procedural steps in the principles of chemical compatibility, regulatory compliance, and risk mitigation.

Hazard Identification and Risk Assessment

Before any handling or disposal activity begins, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with specific risks that dictate its handling and disposal pathway. The primary responsibility for evaluating hazards and ensuring proper waste determination rests with the laboratory personnel who have used the material[1].

Table 1: Hazard Profile for this compound

Hazard Classification GHS Hazard Statement Description
Skin Irritation (Category 2) H315 Causes skin irritation.[2]
Eye Irritation (Category 2) H319 Causes serious eye irritation.[2]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2] |

Based on this profile, the compound is considered a hazardous waste. Disposal into regular trash or down the sewer system is strictly prohibited[3][4]. All waste materials must be managed according to federal, state, and local regulations to ensure complete and accurate classification and disposal[5].

The Hierarchy of Chemical Waste Management: A Guiding Philosophy

Prudent laboratory practice follows a strategic hierarchy to manage chemical waste, prioritizing safety and minimizing environmental impact. This framework should guide all decisions from chemical purchase to final disposal[1].

  • Source Reduction & Pollution Prevention : The most effective strategy is to prevent waste generation in the first place. This includes ordering only the necessary quantities of the chemical, reducing the scale of experiments, and substituting with less hazardous materials where feasible[1][6].

  • Reuse or Redistribution : If you have surplus, unadulterated this compound, consider sharing it with other labs within your institution before designating it as waste[6].

  • Treatment & Recycling : In some cases, chemical waste can be treated to render it non-hazardous[7]. However, for a specific compound like this, this is typically performed by a licensed disposal facility, not within the lab.

  • Disposal : This is the final option and must be conducted through established, compliant channels, such as incineration or other methods handled by a licensed waste management vendor[1].

Step-by-Step Disposal Protocol

This protocol outlines the direct actions required from the moment this compound or its contaminated materials are designated as waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Gloves : Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use[5].

  • Eye Protection : Safety glasses with side shields or chemical splash goggles[5].

  • Lab Coat : A standard, buttoned lab coat to protect from skin contact[8].

  • Ventilation : Handle the waste inside a chemical fume hood to avoid inhalation of any dust or vapors[9].

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container[10].

  • Designate a Waste Stream : This compound is an organic acid. It must be collected in a waste container specifically designated for non-halogenated organic acids.

  • Avoid Incompatibilities : Do not mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent a potentially violent acid-base neutralization reaction.

    • Strong oxidizing agents (e.g., nitrates, peroxides)[8][9].

    • Reactives (e.g., cyanides, sulfides)[6].

    • Halogenated organic solvents.

Step 3: Container Selection and Labeling

Waste must be accumulated in appropriate, clearly identified containers.

  • Container Choice : Use a container that is chemically compatible with the acidic nature of the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid is recommended[6][10]. Ensure the container is free from damage and can be sealed to be leak-proof[3].

  • Labeling : The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "Waste this compound". Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant")[6].

    • The date of accumulation.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3][6][11].

  • Location : The SAA must be under the control of laboratory personnel. Waste should not be moved from the generating lab to another room for storage[6].

  • Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste)[11].

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[7].

  • Closure : Keep the waste container tightly closed at all times, except when adding waste[6].

Final Disposal and Removal

Laboratory personnel are responsible for the safe collection and storage of waste, but the final transport and disposal are handled by specialists.

  • Contact EH&S : Once your waste container is nearing full (e.g., 80% capacity) or has been stored for an extended period (approaching institutional limits, often 12 months), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[6][12].

  • Documentation : Complete any required waste pickup forms or online requests as per your institution's protocol. This information is used to create the manifest for the licensed waste hauler.

  • Professional Removal : Trained EH&S staff or a contracted hazardous waste vendor will collect the waste from your SAA for consolidation and off-site disposal in compliance with all Department of Transportation (DOT) and EPA regulations[11][13].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_accum Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal gen Waste Generated (Unused reagent or contaminated materials) assess 1. Hazard Assessment (Review SDS: Irritant) gen->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Organic Acid Stream) ppe->segregate container 4. Select Compatible Container (Glass or HDPE, Screw Cap) segregate->container labeling 5. Label Container ('Hazardous Waste', Full Name, Hazards) container->labeling store 6. Store in Designated SAA (Secondary Containment, Closed Lid) labeling->store request 7. Request Pickup (Contact Institutional EH&S) store->request pickup 8. Professional Removal (EH&S or Licensed Vendor) request->pickup final_disp Compliant Off-Site Disposal pickup->final_disp

Sources

Navigating the Safe Handling of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a novel compound with unique handling requirements. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to be the preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in establishing safe handling procedures. Based on its chemical structure, which combines an imidazole ring and a propanoic acid moiety, and available safety information, the compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

While specific toxicological data for this compound is limited, the known hazards of its constituent chemical classes—imidazoles and carboxylic acids—necessitate a cautious approach. Imidazole derivatives can be corrosive and may have reproductive toxicity, while organic acids can cause severe skin burns and eye damage.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Hazard Summary Table:

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes skin irritation.[1][2]
Serious Eye Irritation2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial for mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] However, given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended.[6] A face shield should be worn in situations with a higher risk of splashing, such as during bulk transfers or when handling heated solutions.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid powder and solutions.[5][7] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[5] Contaminated gloves should be disposed of immediately as hazardous waste.[5] After removing gloves, hands should be washed thoroughly with soap and water.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[9] Long pants and closed-toe shoes are mandatory in the laboratory.[6]

  • Respiratory Protection: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][10] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[10][11]

Safe Handling and Storage Protocols

Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Chemicals and Equipment gather_ppe->gather_materials weigh_solid Weigh Solid Compound in Fume Hood gather_materials->weigh_solid dissolve Dissolve in Appropriate Solvent weigh_solid->dissolve perform_reaction Perform Experimental Procedure dissolve->perform_reaction decontaminate Decontaminate Glassware and Work Surfaces perform_reaction->decontaminate segregate_waste Segregate Waste into Labeled Containers decontaminate->segregate_waste dispose Dispose of Waste According to EHS Guidelines segregate_waste->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.[10]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

    • Assemble all necessary PPE and inspect it for any defects.

    • Gather all required chemicals, solvents, and equipment before starting the procedure.

  • Handling:

    • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.[2]

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[2][10]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[10]

    • The storage area should be cool, dry, and well-ventilated.[5][10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][10]

    • The container should be stored in a locked cabinet or a secured area.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills (Solid):

    • If you are trained and it is safe to do so, carefully sweep up the spilled solid, avoiding dust generation.[2]

    • Place the material in a sealed, labeled container for hazardous waste disposal.[2][10]

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is outside of a fume hood, secure the area to prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

  • Exposure Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air.[1][2] If they feel unwell, call a poison center or doctor.[1][2]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused material, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a sealed, airtight, and chemically compatible container.[3][10]

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5][10]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.[8]

By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Benchchem. Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
  • Studylib. Imidazole SOP: Safety & Handling Procedures.
  • Studylib. Imidazole SOP: Safety & Handling Procedures.
  • University of Washington. Imidazole.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • Guidechem. 3-(2-isopropyl-imidazol-1-yl)-propionic acid.
  • Safety Data Sheet.
  • University of Minnesota Extension. Using personal protective equipment on the farm.
  • BASF. Minimize Exposure with Personal Protective Equipment.
  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid.
  • DC Fine Chemicals. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Sigma-Aldrich. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate AldrichCPR.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Royal Brinkman. Personal protective equipment for crop protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.